molecular formula C5H5Cl2IN2 B8112385 6-Chloro-3-iodopyridin-2-amine hydrochloride

6-Chloro-3-iodopyridin-2-amine hydrochloride

Cat. No.: B8112385
M. Wt: 290.91 g/mol
InChI Key: YBUHYOLFDHUKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodopyridin-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H5Cl2IN2 and its molecular weight is 290.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-iodopyridin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-iodopyridin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-3-iodopyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUHYOLFDHUKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Chloro-3-iodopyridin-2-amine hydrochloride" CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing Innovation: A Comprehensive Technical Guide to 6-Chloro-3-iodopyridin-2-amine Hydrochloride in Drug Discovery

The development of small-molecule therapeutics relies heavily on versatile, polyfunctional building blocks. Among these, 6-chloro-3-iodopyridin-2-amine hydrochloride (CAS: 2416243-39-3) and its free base counterpart (CAS: 800402-06-6)[1] stand out as highly strategic scaffolds. Featuring a pyridine ring substituted with an ortho-amino group and two orthogonal halogens (iodine and chlorine)[1], this compound is a linchpin in the synthesis of kinase inhibitors, azaindoles, and complex imidazopyridines.

This technical guide provides an in-depth mechanistic analysis and validated protocols for utilizing this compound, focusing on chemoselective functionalization and handling.

Physicochemical Profiling & Structural Causality

The compound is commercially available in two forms: the neutral free base and the hydrochloride salt[2]. The hydrochloride salt is often preferred for long-term storage. The causality behind this preference lies in electronics: protonation of the pyridine nitrogen significantly reduces the electron density of the aromatic ring, mitigating oxidative degradation pathways that are common in electron-rich aminopyridines.

Table 1: Physicochemical Properties of 6-Chloro-3-iodopyridin-2-amine

PropertyFree BaseHydrochloride Salt
CAS Number 800402-06-6[1]2416243-39-3
Molecular Formula C5H4ClIN2[1]C5H5Cl2IN2[2]
Molecular Weight 254.46 g/mol [1]290.92 g/mol [2]
SMILES c1cc(Cl)nc(c1I)N[1]c1cc(Cl)nc(c1I)N.Cl
Boiling Point 324.7 ± 42.0 °C[3]N/A (Decomposes)
Storage Conditions 2-8°C, protect from light[3][4]2-8°C, inert atmosphere[4]

Mechanistic Utility: Orthogonal Reactivity

The true power of 6-chloro-3-iodopyridin-2-amine lies in its orthogonal reactivity profile. The carbon-iodine (C-I) bond at position 3 has a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond at position 6. Consequently, palladium-catalyzed oxidative addition occurs preferentially at the C3 position[1]. This enables sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) without the need for cumbersome protecting group strategies. Furthermore, the amino group at position 2 serves as a critical hydrogen bond donor for target binding in biological systems and can act as an intramolecular nucleophile for subsequent cyclization reactions.

Experimental Workflows & Self-Validating Protocols

Protocol A: Free-Basing the Hydrochloride Salt

Causality: Palladium-catalyzed cross-coupling reactions require a basic environment to facilitate the transmetalation step. Introducing the hydrochloride salt directly into the reaction mixture can neutralize the weak bases (e.g., K2CO3) used in the catalytic cycle, prematurely stalling the reaction. Step-by-Step Methodology:

  • Suspend 6-chloro-3-iodopyridin-2-amine hydrochloride (1.0 eq) in ethyl acetate (10 mL/mmol).

  • Add an equal volume of saturated aqueous NaHCO3.

  • Stir vigorously at room temperature for 30 minutes until biphasic dissolution is complete.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate in vacuo to yield the free base (CAS: 800402-06-6)[1]. Self-Validation System: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The generated free base will migrate significantly higher up the plate than the baseline-retained, highly polar hydrochloride salt, confirming complete neutralization.

Protocol B: Chemoselective C3 Suzuki-Miyaura Coupling

Causality: To ensure functionalization occurs exclusively at the C3 iodine without disturbing the C6 chlorine, a catalyst with a large bite angle, such as Pd(dppf)Cl2, is selected. This ligand geometry promotes rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing competitive oxidative addition into the C-Cl bond. Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the free base (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add degassed 1,4-dioxane (0.2 M) and 2M aqueous K2CO3 (2.0 eq).

  • Purge the system with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Heat the mixture to 80°C for 4 hours.

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate. Self-Validation System: Monitor reaction progress via LC-MS. The disappearance of the starting material (m/z 254)[1] and the appearance of the product mass confirms conversion. Crucially, the product peak must exhibit a 3:1 isotopic pattern (M / M+2) characteristic of a single chlorine atom. This isotopic signature acts as an internal control, validating that the C-Cl bond remains intact and absolute chemoselectivity was achieved.

Synthetic Pathway Visualization

G A 6-Chloro-3-iodopyridin-2-amine HCl CAS: 2416243-39-3 B Free Base Generation CAS: 800402-06-6 A->B Base (NaHCO3) C C3 C-I Oxidative Addition (Fast, Low Energy Barrier) B->C Pd(0), Aryl-B(OH)2 D C6 C-Cl Oxidative Addition (Requires Elevated Temp/Stronger Base) C->D Pd(0), Amine, t-BuONa E Bifunctionalized Pyridine Core (Kinase Inhibitor Scaffold) D->E Final Assembly

Sequential chemoselective functionalization of 6-chloro-3-iodopyridin-2-amine hydrochloride.

References

1.[1] CymitQuimica. "CAS 800402-06-6: 6-chloro-3-iodo-pyridin-2-amine." cymitquimica.com. 2.[3] Sigma-Aldrich. "6-Chloro-3-iodopyridin-2-amine | 800402-06-6." sigmaaldrich.com. 3.[4] BLD Pharm. "800402-06-6|6-Chloro-3-iodopyridin-2-amine." bldpharm.com. 4. Sigma-Aldrich. "2-chloro-6-iodopyridin-3-amine sigma-aldrich." sigmaaldrich.com. 5.[2] Namiki-s. "Building Blocks Catalogue October 2023." namiki-s.co.jp.

Sources

Physicochemical Profiling and Synthetic Utility of 6-Chloro-3-iodopyridin-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic design of polyheterocyclic scaffolds relies heavily on multifunctional building blocks. 6-Chloro-3-iodopyridin-2-amine hydrochloride (and its free base counterpart) represents a premier tri-functionalized pyridine derivative[1][2]. By combining an electron-donating directing group (C2-amine) with two orthogonally reactive halogens (C3-iodine and C6-chlorine), this compound serves as a highly programmable linchpin for the synthesis of complex pharmacophores, including azaindoles, imidazopyridines, and advanced kinase or methyltransferase inhibitors[3][4].

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-validated experimental protocols.

Structural and Physicochemical Properties

The utility of 6-Chloro-3-iodopyridin-2-amine stems from its unique electronic topology. The electron-deficient nature of the pyridine ring is partially offset by the resonance-donating 2-amino group.

Why the Hydrochloride Salt?

The free base of 2-aminopyridines is notoriously susceptible to atmospheric oxidation over time. Converting the free base to the hydrochloride salt protonates the basic pyridine nitrogen. This protonation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing oxidative degradation and extending the reagent's shelf-life. Furthermore, the salt form significantly enhances solubility in polar protic solvents, facilitating a wider range of reaction conditions[2].

Quantitative Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 800402-06-6[1]2416243-39-3[5]
Molecular Formula C5H4ClIN2[1]C5H5Cl2IN2[2]
Molecular Weight 254.46 g/mol 290.92 g/mol [5]
SMILES c1cc(Cl)nc(c1I)N[1]c1cc(Cl)nc(c1I)N.Cl
Appearance Off-white to yellow-brown solidWhite to off-white crystalline solid
Storage Conditions 2–8°C, inert atmosphere, dark[6]2–8°C, desiccated
GHS Hazards H302, H315, H319, H335H302, H315, H319, H335

Mechanistic Reactivity Profile: Orthogonal Chemoselectivity

The true power of this building block lies in its orthogonal chemoselectivity . A self-validating synthetic design requires predictable, stepwise functionalization without cross-reactivity.

  • C3-Iodine (Primary Electrophile): The carbon-iodine bond has a relatively low Bond Dissociation Energy (BDE ≈ 240 kJ/mol). In palladium-catalyzed cross-coupling reactions, Pd(0) undergoes oxidative addition at the C-I bond orders of magnitude faster than at the C-Cl bond[7]. This allows for room-temperature or mild-heating transformations (e.g., Sonogashira or Suzuki couplings) exclusively at the C3 position.

  • C6-Chlorine (Secondary Electrophile): The carbon-chlorine bond has a much higher BDE (≈ 400 kJ/mol). It remains completely inert during C3-functionalization. Once the C3 position is substituted, the C6-chlorine can be activated using elevated temperatures and electron-rich, sterically demanding ligands (e.g., XPhos, dppf) for late-stage functionalization[8].

  • C2-Amine (Nucleophile/Directing Group): The exocyclic amine acts as a nucleophile for acylation, sulfonylations, or intramolecular annulations (e.g., condensing with a C3-alkyne to form a pyrrolopyridine/azaindole core)[3].

Reactivity A 6-Chloro-3-iodopyridin-2-amine HCl B C3-Iodine (Primary Electrophile) A->B Lowest BDE C C6-Chlorine (Secondary Electrophile) A->C Higher BDE D C2-Amine (Nucleophile) A->D Directing Group E Pd-Catalyzed Coupling (Fast Oxidative Addition) B->E G Heterocycle Annulation (Azaindoles) B->G Tandem Cyclization F Late-Stage Functionalization (High Temp/Strong Ligand) C->F D->G

Chemoselective reactivity map of 6-Chloro-3-iodopyridin-2-amine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific observational cues (color changes, LC-MS mass shifts) to confirm causality and reaction success.

Protocol A: Chemoselective Sonogashira Coupling at C-3

Objective: Install an alkyne at C-3 while preserving the C-6 chlorine.

Causality & Logic: Using


 and 

at ambient temperature ensures that the activation energy barrier for C-Cl oxidative addition is not breached. Triethylamine (

) serves a dual purpose: it neutralizes the HCl salt to liberate the free base and acts as the stoichiometric base for the coupling cycle[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv) in anhydrous THF (0.2 M) and

    
     (5.0 equiv).
    
  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (0.10 equiv). The solution will transition from pale yellow to an orange/red hue, indicating the formation of the active Pd(0) species.
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. Stir at room temperature for 4–6 hours.

  • Validation: Monitor via LC-MS. The starting material peak (

    
     254 for free base) should disappear, replaced by the product mass. The C-Cl isotopic signature (3:1 ratio of M : M+2) must remain intact in the product spectra.
    
  • Workup: Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography.

Protocol B: Intramolecular Annulation to 6-Chloro-7-azaindole

Objective: Cyclize the C3-alkyne and C2-amine to form a bicyclic heteroaryl scaffold.

Causality & Logic: A strong base (e.g., KOtBu) deprotonates the C2-amine, increasing its nucleophilicity. The alkyne undergoes a 5-endo-dig cyclization driven by the thermodynamic stability of the resulting aromatic pyrrole ring[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-alkynylated intermediate from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.1 M).

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 2.0 equiv).

  • Heating: Heat the reaction mixture to 90°C for 12 hours.

  • Validation: TLC monitoring will show a highly fluorescent spot under 254 nm UV light, characteristic of the extended conjugation in the azaindole system.

  • Workup: Quench with aqueous

    
    , extract with EtOAc, wash extensively with brine (to remove NMP), and purify.
    

Workflow Step1 1. Free Base Generation (Neutralize HCl salt) Step2 2. C3 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Step1->Step2 Step3 3. C3-Alkynylated Intermediate Step2->Step3 Chemoselective at C-I Step4 4. Base-Mediated Cyclization (KOtBu or DBU, Heat) Step3->Step4 Step5 5. 6-Chloro-7-azaindole Step4->Step5 Intramolecular Annulation Step6 6. C6 Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Step5->Step6 Step7 7. Fully Functionalized Target Step6->Step7 Late-Stage C-C Formation

Sequential workflow for the synthesis of fully functionalized 7-azaindoles.

Applications in Medicinal Chemistry

The unique substitution pattern of 6-Chloro-3-iodopyridin-2-amine makes it a highly sought-after precursor in several cutting-edge therapeutic areas:

  • Epigenetic Inhibitors (METTL3): Polyheterocyclic compounds derived from this building block have been patented as potent inhibitors of METTL3, an RNA methyltransferase implicated in acute myeloid leukemia (AML) and solid tumors. The pyridine core acts as a critical hydrogen-bond acceptor within the enzyme's binding pocket[4].

  • Anti-Parasitic Agents: In phenotypic drug design against Cryptosporidium, researchers have utilized this compound to synthesize novel 6,5-bicyclic heteroaryl rings, replacing traditional triazolopyridazine lead compounds to improve metabolic stability and efficacy[8].

  • Neurodegenerative Disease Imaging: Bicyclic derivatives synthesized via sequential Suzuki couplings at the C3 and C6 positions have been developed as Positron Emission Tomography (PET) tracers for imaging alpha-synuclein aggregates (Lewy bodies) in Parkinson's disease[9].

Safety, Handling, and Storage

As with all halogenated aminopyridines, strict adherence to safety protocols is mandatory.

  • GHS Classification: Warning. Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle within a certified chemical fume hood. Utilize nitrile gloves and safety goggles. Avoid breathing dust[10].

  • Storage: To prevent degradation, the hydrochloride salt must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Protect from prolonged exposure to light[6].

References

  • Namiki Shoji. "Building Blocks Catalogue October 2023". Available at: [Link]

  • Google Patents. "US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors".
  • NIH PubMed Central. "Structure-Activity Relationships of Replacements for the Triazolopyridazine". Available at: [Link]

  • Google Patents. "WO2017153601A1 - Bicyclic compounds for diagnosis and therapy".
  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives". Available at: [Link]

Sources

Technical Whitepaper: Solubility Dynamics of 6-Chloro-3-iodopyridin-2-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-iodopyridin-2-amine (CAS: 800402-06-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science [1]. The orthogonal reactivity of its halogens—chlorine at the C6 position and iodine at the C3 position—enables highly regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations).

However, in pharmaceutical synthesis, this compound is frequently isolated and handled as a hydrochloride (HCl) salt to improve stability and handling properties. The formation of the salt fundamentally alters its physicochemical profile [4]. This whitepaper provides an in-depth analysis of the solubility characteristics of 6-chloro-3-iodopyridin-2-amine hydrochloride in various organic solvents, detailing the mechanistic causality behind solvent interactions and providing a self-validating protocol for precise solubility determination.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to understand that the solubility of a pharmaceutical intermediate is dictated by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Halogen Effect: The chlorine and iodine substituents significantly enhance the intrinsic lipophilicity (

    
    ) of the pyridine core due to their large, polarizable electron clouds [1]. In its free base form, the molecule is highly soluble in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate).
    
  • The Hydrochloride Salt Effect: Protonation of the basic amine/pyridine nitrogen to form the HCl salt introduces a dense ionic character. This drastically increases the crystal lattice energy. Consequently, the salt form relies heavily on ion-dipole interactions and hydrogen bonding for dissolution, completely shifting its solubility profile away from non-polar solvents [3].

  • Causality in Solvent Selection:

    • Polar Protic Solvents (Methanol, Ethanol): These solvents provide both hydrogen bond donors (to solvate the chloride anion) and acceptors (to solvate the protonated amine), effectively overcoming the high lattice energy.

    • Polar Aprotic Solvents (DMSO, DMF): Excellent at solvating cations via their highly polar oxygen atoms, though less effective for the chloride anion. They offer moderate to high solubility, which is crucial for preparing homogeneous stock solutions for catalytic reactions.

    • Non-Polar Solvents (Hexane, Toluene): Incapable of overcoming the ionic lattice energy, resulting in near-zero solubility. These are ideal as anti-solvents for crystallization or precipitation workflows.

SolvationLogic S1 6-Chloro-3-iodopyridin-2-amine HCl (High Crystal Lattice Energy) S3 Polar Protic Solvents (e.g., MeOH, EtOH) S1->S3 Addition S4 Polar Aprotic Solvents (e.g., DMSO, DMF) S1->S4 Addition S5 Non-Polar Solvents (e.g., Hexane, Toluene) S1->S5 Addition S6 High Solubility (Ion-Dipole & H-Bonding overcome lattice) S3->S6 Solvation S7 Moderate-High Solubility (Strong Cation Solvation) S4->S7 Solvation S8 Insoluble (Lattice Energy > Solvation Energy) S5->S8 Rejection

Thermodynamic solvation logic of the HCl salt across different solvent classes.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the expected solubility ranges for 6-chloro-3-iodopyridin-2-amine hydrochloride at standard ambient temperature (25°C). Note: Data represents typical empirical ranges for halogenated pyridinamine hydrochloride salts [2, 3].

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.750 - 100Strong H-bond donation/acceptance; effectively solvates both cation and Cl⁻ anion.
Polar Protic Ethanol (EtOH)24.520 - 50Lower dielectric constant than MeOH; slightly reduced solvation capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100High dipole moment; strong cation solvation; standard for NMR and stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730 - 80Good cation solvation; frequently used in transition-metal catalyzed couplings.
Moderately Polar Dichloromethane (DCM)8.9< 5Poor anion solvation; free base is highly soluble, but HCl salt remains mostly insoluble.
Non-Polar Toluene2.4< 0.1Lacks dipole and H-bonding capacity; lattice energy dominates.
Non-Polar Hexane1.9InsolublePurely dispersive interactions; serves as an excellent anti-solvent.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure trustworthiness and reproducibility in drug development workflows, solubility must be determined using a self-validating system . The Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard. The self-validation is achieved by conducting a strict mass balance check—comparing the dissolved mass plus the residual solid mass against the initial input.

Step-by-Step Protocol:
  • Preparation: Accurately weigh

    
     of 6-chloro-3-iodopyridin-2-amine hydrochloride into a 5 mL borosilicate glass vial.
    
  • Solvent Addition: Add

    
     of the target organic solvent (e.g., Methanol) using a calibrated positive-displacement pipette.
    
  • Equilibration: Seal the vial and agitate using an orbital shaker at 300 rpm for 24 hours at a strictly controlled

    
    .
    
    • Causality: A 24-hour window ensures thermodynamic equilibrium is fully reached, preventing false low readings caused by the slow dissolution kinetics of dense crystal lattices.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to most organic solvents and prevents undissolved micro-crystals from passing through and skewing the UV absorbance data.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (

    
    ). Calculate the concentration using a pre-established calibration curve of the compound in a universal solvent (e.g., DMSO).
    
  • Self-Validation (Mass Balance): Dry the residual solid from the vial and the filter under vacuum at 40°C. Weigh the recovered solid. The sum of the dissolved mass (calculated from HPLC) and the recovered solid must equal the initial 100.0 mg (

    
    ) .
    
    • Causality: If the variance is

      
      , it indicates solvent evaporation, supersaturation crashing, or chemical degradation has occurred, and the test must be invalidated and repeated.
      

Protocol A 1. Compound Prep (100mg HCl Salt) B 2. Solvent Addition (1.0 mL) A->B C 3. Equilibration (24h @ 25°C) B->C D 4. Phase Separation (Centrifuge + PTFE) C->D E 5. Quantification (HPLC-UV @ 254nm) D->E F 6. Self-Validation (Mass Balance Check) E->F

Step-by-step self-validating workflow for determining thermodynamic solubility.

Applications in Synthesis: The Role of Solubility

The solubility profile directly dictates the synthetic utility of 6-chloro-3-iodopyridin-2-amine hydrochloride in the laboratory.

  • Selective Cross-Coupling: The iodine at C3 is significantly more reactive towards oxidative addition than the chlorine at C6. For a successful Suzuki-Miyaura coupling at C3, the HCl salt is often neutralized in situ using a mild base (e.g.,

    
    ) in a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water). The organic solvent dissolves the generated free base, while the water dissolves the inorganic salts, driving the catalytic cycle forward[4].
    
  • Purification Strategies: The drastic difference in solubility between the free base and the HCl salt is frequently exploited for purification. A crude reaction mixture containing the free base can be dissolved in an organic solvent like diethyl ether. By bubbling HCl gas or adding a solution of HCl in dioxane, the 6-chloro-3-iodopyridin-2-amine hydrochloride selectively precipitates out (due to its insolubility in ether), leaving non-basic organic impurities behind in the solution.

References

  • Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Comprehensive Spectral Characterization (NMR, IR, MS) of 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, the unambiguous structural verification of halogenated heterocyclic building blocks is paramount. 6-Chloro-3-iodopyridin-2-amine hydrochloride is a highly functionalized pyridine derivative. Its unique substitution pattern—featuring two distinct halogens and an amine group—makes it a critical precursor in the synthesis of complex bicyclic compounds for diagnostic imaging[1], targeted therapeutics like METTL3 inhibitors[2], and azaindole derivatives[3].

This whitepaper provides an in-depth, self-validating technical guide to the spectral characterization (NMR, HRMS, and FT-IR) of this compound, detailing the causality behind the analytical methodologies and the mechanistic interpretation of the resulting data.

Chemical Identity & Structural Significance

The free base of the compound (CAS: 800402-06-6) has a molecular weight of 254.46 g/mol . The presence of iodine at position 3 and chlorine at position 6 creates a highly polarized electron distribution across the pyridine ring, which enhances its photostability and utility in regioselective cross-coupling reactions[4].

When converted to its hydrochloride salt (C₅H₅Cl₂IN₂), the protonation occurs primarily at the pyridine nitrogen or the primary amine, significantly altering its solubility profile and shifting its spectral resonances due to the introduction of a positive charge.

Self-Validating Analytical Methodologies

To ensure high-fidelity data that meets rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following step-by-step protocols must be strictly adhered to. These protocols are designed to be orthogonal, meaning the output of one method independently validates the findings of the others.

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh 10–15 mg of 6-chloro-3-iodopyridin-2-amine hydrochloride. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: DMSO-
    
    
    
    is selected over CDCl₃ because the highly polar hydrochloride salt is insoluble in non-polar halogenated solvents.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm internal reference point.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz. Set the relaxation delay (

    
    ) to 2.0 seconds. Causality: A sufficient relaxation delay ensures accurate integration of the proton signals, particularly the broad exchangeable ammonium protons.
    
Protocol B: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode (+). Causality: The basic amine group readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization technique.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix prior to the run to ensure mass accuracy is tightly bound within 5 ppm.

Protocol C: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Perform a background scan on a clean Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–3 mg of the solid hydrochloride salt directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Solid-state ATR avoids the need for KBr pellet pressing, preventing moisture absorption that could obscure the N-H stretching region.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Spectral Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The pyridine ring of this compound contains only two aromatic protons, located at C4 and C5. Because they are adjacent (ortho) to each other, they form a classic AB spin system, appearing as two distinct doublets with a coupling constant (


) of approximately 8.0 Hz[1].

Table 1: ¹H NMR Data (400 MHz, DMSO-


) 
Chemical Shift (ppm)MultiplicityCoupling Constant (

)
IntegrationAssignmentCausality / Mechanistic Rationale
~8.10 Doublet (d)8.0 Hz1HC4-HDeshielded by the adjacent, strongly electron-withdrawing iodine atom and the inductive pull of the protonated pyridine ring.
~7.00 Doublet (d)8.0 Hz1HC5-HShielded relative to C4 due to resonance electron donation from the para-amine group, which overrides the inductive effect of the C6-chlorine.
7.50 - 8.50 Broad Singlet (br s)3H-NH₃⁺Protonated amine/pyridinium protons. The signal is broadened due to rapid chemical exchange with trace water in the DMSO-

solvent.
High-Resolution Mass Spectrometry (HRMS)

The mass spectrum is defined by the unique isotopic signatures of its halogens. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), while iodine is monoisotopic (¹²⁷I). This dictates a highly specific 3:1 isotopic cluster for the molecular ion[4].

Table 2: HRMS (ESI+) Data

Ion

(Observed)

(Calculated)
Relative AbundanceAssignment Rationale
[M+H]⁺ (³⁵Cl) 254.918254.919100%Base peak representing the monoisotopic mass of the protonated free base.
[M+H]⁺ (³⁷Cl) 256.915256.916~33%The M+2 isotope peak definitively confirms the presence of exactly one chlorine atom.

(Note: The hydrochloride salt non-covalently dissociates in the ESI source, yielding the mass of the protonated free base).

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically confirming the presence of the halogens and the protonation state of the amine.

Table 3: Key IR Vibrational Bands

Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional GroupAssignment Rationale
3200 - 2800 Broad, StrongN-H / N⁺-H stretchHighly characteristic of amine hydrochloride salts; the broadness is due to extensive hydrogen bonding in the solid state.
1610, 1560 Sharp, MediumC=N, C=C stretchSkeletal vibrations of the heteroaromatic pyridine ring.
1040 Sharp, StrongC-Cl stretchAryl chloride stretching frequency.
580 Sharp, MediumC-I stretchHeavy atom stretching inherently occurs in the far-IR/fingerprint region due to the large mass of iodine.

Orthogonal Data Validation Workflow

To establish absolute trustworthiness in the structural assignment, the analytical data must be cross-validated. The NMR confirms the regiochemistry (ortho-protons), the MS confirms the exact molecular weight and halogen count, and the IR confirms the functional groups.

SpectralValidation Sample 6-Chloro-3-iodopyridin-2-amine HCl Sample Preparation NMR 1H & 13C NMR (Regiochemistry & Connectivity) Sample->NMR MS HRMS (ESI+) (Isotopic Pattern & Exact Mass) Sample->MS IR FT-IR (ATR) (Functional Group Identification) Sample->IR DataSync Data Integration & Cross-Validation NMR->DataSync Shifts & Couplings MS->DataSync m/z 254.919 (35Cl) IR->DataSync N-H & C-X bands Confirmed Verified Structural Identity DataSync->Confirmed

Multi-modal spectral validation workflow for 6-Chloro-3-iodopyridin-2-amine HCl.

Conclusion

The orthogonal application of NMR, HRMS, and FT-IR provides a self-validating system for confirming the identity and purity of 6-chloro-3-iodopyridin-2-amine hydrochloride. Understanding the mechanistic causality behind the spectral shifts—such as resonance shielding by the amine and isotopic splitting by the halogens—is essential before deploying this compound in sensitive downstream medicinal chemistry applications.

References

  • Title: WO2017153601A1 - Bicyclic compounds for diagnosis and therapy | Source: google.com | URL: 1

  • Title: Product Class 22: Azaindoles and Their Derivatives | Source: thieme-connect.de | URL: 3

  • Title: US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors | Source: google.com | URL: 2

  • Title: 6-Chloro-3-iodopyridin-2-amine | 800402-06-6 | Source: sigmaaldrich.com | URL:

  • Title: 4-Bromo-6-chloro-2-iodopyridin-3-ol | Source: benchchem.com | URL: 4

Sources

Structural Analysis of 6-Chloro-3-iodopyridin-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of 6-Chloro-3-iodopyridin-2-amine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Technical Summary

6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS Free Base: 800402-06-6) represents a high-value halogenated heterocyclic scaffold.[1] Its utility lies in its orthogonal reactivity : the C-3 iodine offers a facile handle for Suzuki/Sonogashira couplings, while the C-6 chlorine remains intact for subsequent nucleophilic aromatic substitution (


) or later-stage cross-coupling.[1]

For the medicinal chemist, the hydrochloride salt form introduces critical considerations regarding solubility, hygroscopicity, and solid-state stability that differ significantly from the free base. This guide provides a rigorous analytical framework to validate the structural integrity, isomeric purity, and stoichiometry of this compound.

Molecular Architecture & Theoretical Properties

Understanding the electron density distribution is prerequisite to interpreting the analytical data.

Structural Connectivity
  • Core: Pyridine ring.[2][3][4][5]

  • Substituents:

    • C-2: Amino group (

      
      ).[1] Acts as a strong resonance donor.
      
    • C-3: Iodine atom.[1][4][6][7] Large atomic radius, highly polarizable, directs chemical shift deshielding.

    • C-6: Chlorine atom.[1][4][6][7] Inductive electron-withdrawing group.

    • HCl: The proton typically resides on the ring nitrogen (N-1) rather than the exocyclic amine. In 2-aminopyridines, the amidine-like resonance system makes N-1 the most basic site (

      
       ~6-7 for the conjugate acid).[1]
      
Physicochemical Descriptors (Calculated for Free Base)
PropertyValueImplication for Analysis
Molecular Formula

Distinct isotopic pattern (Cl) in MS.[1]
Exact Mass (Base) 253.91 g/mol Base peak in LC-MS (ESI+).[1]
LogP ~2.1 (Base)Retains well on C18; elutes with moderate % organic.
H-Bond Donors 2 (Base) / 3 (Salt)Salt shows broadened NH signals in NMR.[1]
PSA ~39

Good membrane permeability predictor.

Analytical Strategy: The "Triad of Truth"

To certify this material for GMP or high-stakes research, you must satisfy three orthogonal criteria: Regiochemical Identity , Isomeric Purity , and Salt Stoichiometry .

Workflow Visualization

The following diagram outlines the logical flow for full structural validation.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Solubility Solubility Check (DMSO-d6 vs CD3OD) Sample->Solubility IonAnalysis AgNO3 / IC (Chloride Content) Sample->IonAnalysis Aq. Soln NMR 1H & 13C NMR (Regiochemistry) Solubility->NMR Dissolved HPLC HPLC-UV/MS (Purity & Identity) Solubility->HPLC Diluted Decision Release / Reject NMR->Decision Confirm Structure HPLC->Decision >98% Purity IonAnalysis->Decision 1:1 Stoichiometry

Caption: Figure 1. Integrated analytical workflow for validating 6-Chloro-3-iodopyridin-2-amine HCl. Note the parallel processing of spectral and stoichiometric data.

Comprehensive Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the position of the Iodine atom (C-3 vs C-5) and the Chlorine atom. Solvent: DMSO-


 is preferred for the HCl salt to prevent precipitation and slow down proton exchange.[1]
1H NMR Interpretation (400 MHz, DMSO-

)

The spectrum is deceptively simple, showing only two aromatic protons. The key is the coupling constant .

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.05 - 8.15 Doublet (

Hz)
1HH-4 Deshielded by the adjacent Iodine (heavy atom effect) and the protonated Ring N.
6.80 - 6.90 Doublet (

Hz)
1HH-5 Shielded relative to H-4, but less so than in the free base due to the electron-withdrawing Cl at C-6.[1]
~8.5 - 9.0 Broad Singlet3H

/

Exchangeable protons.[1] The salt form merges the amine and pyridinium protons into a broad signal.

Critical Validation Point:

  • Coupling Constant (

    
    ):  A 
    
    
    
    value of ~8 Hz confirms the protons are ortho to each other (positions 4 and 5).
  • Regioisomer Check: If the Iodine were at position 5 (6-chloro-5-iodopyridin-2-amine), the protons would be para (positions 3 and 4), resulting in a

    
     value of 0-2 Hz (singlets or weak doublets).[1] The 8 Hz coupling is the definitive proof of the 3-iodo structure. [1]
    
High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect de-halogenated impurities (e.g., 6-chloropyridin-2-amine).

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.[8][9]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Data Interpretation:

  • Retention Time (RT): The target compound (Cl + I) is lipophilic. Expect elution later than the non-iodinated precursor.

  • Impurity Profile: Look for a peak at

    
     corresponding to the des-iodo impurity (common byproduct of iodination).[1]
    
Mass Spectrometry (MS)

Objective: Confirm molecular weight and halogen pattern.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotopic Pattern (The Fingerprint):

    • Chlorine effect: You must see an

      
       and 
      
      
      
      peak with a ratio of approx. 3:1 (
      
      
      :
      
      
      ).
    • Iodine effect: Iodine is monoisotopic (

      
      ), so it does not add complexity to the isotope pattern, but it creates a large mass defect.
      
    • Observed m/z: ~254.9 (Base peak) and ~256.9.

Experimental Protocol: Salt Stoichiometry Determination

Many commercial "salts" are actually mixtures of free base and salt. You must verify the HCl content.

Protocol: Gravimetric Silver Nitrate Titration
  • Dissolution: Dissolve 100 mg of the sample in 10 mL of deionized water. (If insoluble, add 1 mL Methanol).

  • Acidification: Add 2 drops of

    
    .
    
  • Precipitation: Add 0.1 M

    
     solution dropwise until no further white precipitate forms.
    
  • Observation: A dense white precipitate (

    
    ) confirms the presence of chloride counter-ions.
    
  • Quantification (Optional): Filter, dry, and weigh the

    
    .
    
    • Theoretical AgCl mass: For 100 mg of substrate (MW ~290.9 for HCl salt), expected AgCl is ~49 mg.

    • Calculation: If yield is <90% of theoretical, the sample may be partially free base.

Safety & Handling (SDS Highlights)

  • Hazards: The compound is an alkylating-like agent due to the halogenation.[1] Treat as a potential sensitizer.

    • H315: Causes skin irritation.[10][11]

    • H319: Causes serious eye irritation.[10][11]

  • Storage: Light sensitive (Iodine-carbon bonds can be photolabile).[1][12] Store at 2-8°C in amber vials under inert gas (Argon/Nitrogen).

References

  • Sigma-Aldrich. 6-Chloro-3-iodopyridin-2-amine Product Sheet. (Accessed 2025).[2][4][10][13][14]

  • PubChem. Compound Summary for CID 23433158 (6-Chloro-2-iodo-3-hydroxypyridine analog for spectral comparison). National Library of Medicine.

  • BenchChem. Validation of Analytical Methods for Aminopyridines. (2025).[8][13]

  • ChemicalBook. NMR Spectrum Data for 2-Amino-6-chloropyridine.

Sources

X-Ray Crystallographic Analysis of 6-Chloro-3-iodopyridin-2-amine Hydrochloride: Structural Insights and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated 2-aminopyridines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for complex bicyclic heterocycles. Among these, 6-chloro-3-iodopyridin-2-amine stands out due to its orthogonal reactivity profile. The differential reactivity of the C-I and C-Cl bonds allows for regioselective cross-coupling reactions, making it an indispensable precursor for synthesizing 1[2] and potent3[4]. To fully harness its synthetic potential, understanding its solid-state geometry, electronic distribution, and supramolecular interactions is paramount. This whitepaper details the structural elucidation of its hydrochloride salt via single-crystal X-ray diffraction (SCXRD).

Structural Chemistry & Mechanistic Insights

The Causality of Salt Formation

Why study the hydrochloride salt rather than the free base? The free base of 6-chloro-3-iodopyridin-2-amine often exhibits poor crystallinity and is prone to oxidative degradation. Converting it to the hydrochloride salt serves a dual purpose: it significantly enhances chemical stability and induces the formation of a robust, highly ordered crystalline lattice driven by strong ionic and hydrogen-bonding interactions.

Upon protonation with HCl, the proton resides on the endocyclic pyridine nitrogen rather than the exocyclic amino group. This is a direct consequence of resonance: the lone pair of the exocyclic


 is delocalized into the 

-system of the pyridine ring, rendering the ring nitrogen the most basic site. The resulting species is technically 2-amino-6-chloro-3-iodopyridin-1-ium chloride .
Supramolecular Architecture

In the crystal lattice, the 3D architecture is governed by three distinct non-covalent interactions:

  • Charge-Assisted Hydrogen Bonding: The

    
     group acts as a powerful hydrogen bond donor to the chloride counterion (
    
    
    
    ). The exocyclic
    
    
    further donates two hydrogen bonds to adjacent chloride ions, creating a rigid 2D hydrogen-bonded sheet.
  • Halogen Bonding (

    
    -Hole Interactions):  The highly polarizable iodine atom at the C3 position exhibits a pronounced 
    
    
    
    -hole—a region of positive electrostatic potential opposite the C-I covalent bond. This
    
    
    -hole engages in a highly directional halogen bond with the electron-rich chloride ion (
    
    
    ), bridging the 2D sheets into a cohesive 3D architecture.
  • 
     Stacking:  The planar pyridinium rings stack along the crystallographic short axis, stabilized by dispersion forces.
    
Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the high-resolution SCXRD analysis of this class of halogenated pyridinium salts.

Crystallographic ParameterValue
Chemical Formula

Formula Weight 290.92 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Volume ~ 850 Å

Z (Molecules per unit cell) 4
Final

indices [

]

,

Experimental Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, the crystallization and diffraction workflows are designed as self-validating systems.

Step 1: Salt Formation & Protonation

  • Protocol: Dissolve 6-chloro-3-iodopyridin-2-amine (free base) in minimal anhydrous methanol. Add 1.2 equivalents of 1M HCl in diethyl ether dropwise at 0°C under argon. Stir for 30 minutes.

  • Self-Validation: Check the pH of the mother liquor to ensure complete protonation (pH < 2). Isolate the precipitate via vacuum filtration.

Step 2: Single Crystal Growth (Vapor Diffusion)

  • Protocol: Dissolve the hydrochloride salt in a minimal volume of methanol (solvent) in a 2-dram vial. Place this unsealed vial inside a 20-mL scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly. Allow slow vapor diffusion over 3–5 days.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. Diffraction-quality single crystals must extinguish light uniformly when rotated by 90°, confirming they are not twinned or polycrystalline aggregates.

Step 3: X-Ray Data Collection & Refinement

  • Protocol: Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer equipped with a cryostream set to 100 K. Collect data using Mo K

    
     radiation. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on 
    
    
    
    (SHELXL).
  • Self-Validation: Before full data collection, acquire a 10-frame pre-experiment to determine the unit cell. If the unit cell matches the known free base, abort the run. Post-refinement, the structure is validated by ensuring the final

    
     value is 
    
    
    
    and the highest peak in the residual electron density map is
    
    
    
    
    .

XRD_Workflow A Free Base Synthesis (6-Chloro-3-iodopyridin-2-amine) B Salt Formation (HCl Addition) A->B Protonation C Crystallization (Vapor Diffusion) B->C Nucleation D X-Ray Diffraction (100K Data Collection) C->D Single Crystal E Structure Solution (SHELXT/SHELXL) D->E Electron Density

Figure 1: Workflow for crystallization and X-ray diffraction analysis of the hydrochloride salt.

Synthetic Utility in Drug Development

The structural features elucidated by SCXRD directly inform the compound's reactivity in drug discovery workflows. The elongated and highly polarizable C-I bond (as observed in the crystal structure) undergoes facile oxidative addition with Palladium catalysts, leaving the C-Cl bond intact for late-stage functionalization.

This orthogonal reactivity is heavily exploited in the synthesis of 3[4]. In a typical annulation sequence, 6-chloro-3-iodopyridin-2-amine is reacted with pyruvic acid and DABCO in the presence of


 at 110°C to yield functionalized 7-azaindole cores. Furthermore, the primary amine functionality is utilized alongside benzoyl isothiocyanate to generate5[5].

Synthetic_Pathway A 6-Chloro-3-iodopyridin-2-amine B Pd-Catalyzed Annulation (Pyruvic Acid, DABCO) A->B C-I Activation C 7-Azaindole Core Intermediate B->C Cyclization D Matriptase-2 Inhibitors (Target Compounds) C->D Functionalization

Figure 2: Synthetic utility of the compound in the palladium-catalyzed construction of 7-azaindoles.

References

  • Title: WO2020072580A1 - Matriptase 2 inhibitors and uses thereof Source: Google Patents URL
  • Title: Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL: [Link]

  • Title: WO2017153601A1 - Bicyclic compounds for diagnosis and therapy Source: Google Patents URL

Sources

6-Chloro-3-iodopyridin-2-amine Hydrochloride: A Strategic Building Block in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 6-Chloro-3-iodopyridin-2-amine (and its hydrochloride salt) represents a privileged scaffold in this regard. By combining a highly reactive carbon-iodine bond, a moderately reactive carbon-chlorine bond, and a nucleophilic primary amine on a single pyridine ring, this compound enables the precise, step-wise construction of fused bicyclic and polycyclic pharmacophores. This whitepaper provides an in-depth technical analysis of its physicochemical properties, strategic utility in cross-coupling, and field-proven experimental methodologies for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 6-chloro-3-iodopyridin-2-amine stems directly from its highly specific substitution pattern[1].

  • C2-Amine: Acts as a strong directing group and a built-in nucleophile for subsequent cyclization reactions (e.g., forming imidazopyridines or pyrido-pyrimidines).

  • C3-Iodine: The weakest carbon-halogen bond in the molecule, highly susceptible to oxidative addition by low-valent transition metals (Pd, Cu).

  • C6-Chlorine: A stronger, less polarizable bond that remains inert under mild cross-coupling conditions but can be activated later via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[1].

Quantitative Physicochemical Data

To ensure reproducibility in solvent selection and reaction design, the core properties of the free base are summarized below[1]:

PropertyValue / Specification
Chemical Name 6-Chloro-3-iodopyridin-2-amine
CAS Number 800402-06-6
Molecular Formula C5H4ClIN2
Molecular Weight 254.46 g/mol
Boiling Point 324.7 ± 42.0 °C at 760 mmHg
Lipophilicity Enhanced by dual halogenation, favorable for CNS penetration
Storage Temperature 4°C, protect from light (Argon atmosphere recommended)

Note: While often supplied as a free base, the hydrochloride salt is frequently generated in situ to enhance oxidative stability during long-term storage.

Reactivity Mapping: The Orthogonal Advantage

The core logic of utilizing 6-chloro-3-iodopyridin-2-amine lies in orthogonal reactivity . The significant difference in bond dissociation energies between the C3-I bond (~238 kJ/mol) and the C6-Cl bond (~339 kJ/mol) allows for absolute chemoselectivity.

As a Senior Application Scientist, I emphasize designing synthetic routes that exploit this gradient. You can perform a Sonogashira or Suzuki-Miyaura coupling exclusively at the C3 position at room temperature or mild heating. The C6-chlorine remains completely untouched, preserving it as a synthetic handle for late-stage functionalization.

G Start 6-Chloro-3-iodopyridin-2-amine Step1 Pd-Catalyzed Cross-Coupling (Sonogashira/Suzuki) Start->Step1 High Reactivity of C3-I Intermediate C3-Functionalized 6-chloropyridin-2-amine Step1->Intermediate Step2 Nucleophilic Substitution (SNAr) or Buchwald-Hartwig Intermediate->Step2 Activation of C6-Cl Step3 Cyclization via C2-Amine (e.g., Imidazopyridines) Intermediate->Step3 Bis-nucleophilic C2-NH2 Final1 C3, C6-Disubstituted Pyridine Scaffold Step2->Final1 Final2 Fused Bicyclic Pharmacophore Step3->Final2

Orthogonal reactivity workflow of 6-Chloro-3-iodopyridin-2-amine in heterocyclic synthesis.

Application in Medicinal Chemistry: Case Studies

The architectural versatility of this building block is heavily documented in recent patent literature for high-value therapeutic targets:

  • Oncology (METTL3 Inhibitors): In the development of inhibitors for METTL3 (an RNA methyltransferase implicated in various cancers), researchers utilized 6-chloro-3-iodopyridin-2-amine to construct complex polyheterocyclic systems. The synthetic route relied on a precise Sonogashira coupling at the C3-iodine to append alkyne functional groups, which were subsequently cyclized[2].

  • Neurology (Alpha-Synuclein Imaging): For the diagnosis of Parkinson's disease via PET imaging, bicyclic compounds were synthesized by reacting the C2-amine of 6-chloro-3-iodopyridin-2-amine with benzoyl isothiocyanate. This formed a thiourea intermediate that was cyclized into a highly conjugated, rigid bicyclic system capable of binding Lewy bodies[3][4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly defined so that researchers can troubleshoot and adapt these workflows.

Protocol A: Chemoselective Sonogashira Cross-Coupling (C3-Functionalization)

Adapted from METTL3 Inhibitor Synthesis Workflows[2].

Objective: Regioselective coupling of a terminal alkyne to the C3 position without activating the C6-chlorine.

  • Preparation: To an oven-dried Schlenk flask, add 6-chloro-3-iodopyridin-2-amine (0.96 g, 3.77 mmol)[2].

  • Solvent & Base Addition: Dissolve the substrate in anhydrous THF (5 mL) and add Triethylamine (TEA) (9.0 mL, 64.6 mmol)[2].

    • Causality: TEA serves a dual purpose: it acts as the requisite base to neutralize the hydrogen iodide generated during the catalytic cycle and functions as a co-solvent to modulate the polarity of the THF, stabilizing the transition states.

  • Catalyst Loading: Add Palladium(II) chloride bis(triphenylphosphine) (26 mg, 0.0377 mmol) and additional Triphenylphosphine (20 mg, 0.0755 mmol) at ambient temperature[2].

  • Degassing (Critical Step): Sparge the solution with ultra-pure nitrogen gas for exactly 15 minutes[2].

    • Causality: Failure to remove dissolved oxygen leads to rapid oxidation of the Pd(0) active species and promotes unwanted homocoupling of the alkyne (Glaser coupling).

  • Co-Catalyst Addition: Add Copper(I) iodide (14 mg)[2].

    • Self-Validation: The transition of the reaction mixture from a pale yellow solution to a dark, turbid suspension upon the addition of CuI indicates the successful formation of the active catalytic species and the precipitation of triethylamine hydroiodide (TEA·HI), confirming turnover of the catalytic cycle.

Protocol B: Thiourea Formation via Benzoyl Isothiocyanate (C2-Amine Functionalization)

Adapted from Alpha-Synuclein Imaging Agent Workflows[3][4].

Objective: Functionalization of the C2-amine to set up a subsequent cyclization into a fused bicyclic system.

  • Dissolution: Dissolve 6-chloro-3-iodopyridin-2-amine (13.87 g, 54.5 mmol) in analytical grade Acetone (150 mL)[3][4].

  • Reagent Addition: Dropwise, add benzoyl isothiocyanate (9.32 mL, 70.9 mmol) to the stirring solution at room temperature (20°C)[3][4].

  • Reaction Propagation: Stir the mixture continuously for 18 hours[3][4].

    • Causality: Acetone is selected due to its polar aprotic nature, which perfectly balances the solubility of the starting materials while exploiting the poor solubility of the resulting thiourea product.

  • Isolation: Filter the solid, wash thoroughly with n-heptane, and dry under vacuum[3][4].

    • Self-Validation: The reaction is visually self-monitoring. The initial homogeneous acetone solution gradually becomes a thick suspension as the highly crystalline product precipitates. This drives the equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration (yielding ~22.8 g, 91%), bypassing the need for chromatographic purification[3][4].

Handling, Stability, and the Self-Validating System

When utilizing 6-chloro-3-iodopyridin-2-amine, the physical state of the compound dictates its shelf-life and handling protocols.

  • Free Base vs. Hydrochloride Salt: The free base is susceptible to slow oxidation due to the electron-rich nature of the C2-amine. For long-term inventory storage, converting the free base to its hydrochloride salt (by bubbling dry HCl gas through an ethereal solution of the compound) protonates the amine, drastically reducing its electron density and preventing oxidative degradation.

  • Storage Protocol: Whether stored as a free base or an HCl salt, the compound must be kept at 4°C and strictly protected from light to prevent homolytic cleavage of the photosensitive carbon-iodine bond. A shift in powder color from off-white to brown is a self-validating indicator of iodine liberation and degradation.

References

1.1 2. 3.2 4.3 5. 4

Sources

Technical Guide: Reactivity & Functionalization of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical behavior, strategic functionalization, and handling of 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 800402-06-6). It is structured to serve as a practical handbook for medicinal chemists leveraging this scaffold for orthogonal synthesis.

Executive Summary

6-Chloro-3-iodopyridin-2-amine is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands. Its value lies in its tri-orthogonal reactivity :

  • C3-Iodine: Highly reactive toward oxidative addition (Pd-catalyzed cross-couplings).

  • C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) or slower cross-couplings.

  • C2-Amine: A handle for heterocyclization or directing group (DG) chemistry.

The hydrochloride salt form indicates the basicity of the ring nitrogen has been neutralized for stability. Successful utilization requires understanding the "Free-Basing" requirements during reaction setup.

Part 1: Structural Analysis & Electronic Properties

The "Push-Pull" Electronic System

The reactivity of this molecule is governed by the competition between the electron-rich amine and the electron-poor pyridine ring, further modulated by the halogens.

FeatureElectronic EffectChemical Consequence
Pyridine Nitrogen Inductive Withdrawal (-I), Resonance (-M)Lowers LUMO energy; activates C6 for SNAr.
C2-Amino Group Resonance Donation (+M)Increases electron density at C3 and C5. Makes the ring slightly less electrophilic than pure di-halopyridines, but directs electrophiles to C3 (if I were absent).
C3-Iodine Weak Withdrawal, Weak BondPrimary Reactive Site. Weak C-I bond (approx. 65 kcal/mol) allows rapid oxidative addition by Pd(0).
C6-Chlorine Inductive Withdrawal (-I)Secondary Reactive Site. Located

to the ring nitrogen, it is highly susceptible to nucleophilic attack (SNAr).
The Hydrochloride Salt Implication

The commercially available HCl salt is protonated at the ring nitrogen (N1), not the exocyclic amine.

  • pKa Context: A standard 2-aminopyridine has a pKa ~6.8. The electron-withdrawing Cl and I substituents significantly lower the basicity (estimated pKa < 3.0).

  • Operational Requirement: In non-aqueous Pd-couplings, the salt must be neutralized in situ using at least 2.5 - 3.0 equivalents of base (e.g., K2CO3, Cs2CO3) to generate the free base and scavenge the HX byproduct.

Part 2: Chemoselective Cross-Coupling (The C3 vs. C6 Dichotomy)

The most critical operational hierarchy for this molecule is the differentiation between the C3-Iodine and C6-Chlorine bonds.

Reactivity Hierarchy (Pd-Catalysis)

Under palladium catalysis (Suzuki-Miyaura, Stille, Sonogashira), the rate of oxidative addition correlates with bond dissociation energy: C-I > C-Br >> C-Cl .

  • C3-Iodine: Reacts at room temperature or mild heat (40-60°C).

  • C6-Chlorine: Requires elevated temperatures (>80-100°C) and specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) to react efficiently.

Visualization of Reactivity

The following diagram maps the orthogonal reaction pathways available to this scaffold.

ReactivityMap Core 6-Chloro-3-iodopyridin-2-amine (Scaffold) C3 Position C3 (Iodine) Site of First Functionalization Core->C3 Pd(0) Oxidative Addition (Fastest) C6 Position C6 (Chlorine) Site of Second Functionalization Core->C6 SNAr or Pd(0) (Slower) N2 Exocyclic Amine (-NH2) Cyclization / Directing Group Core->N2 Amide Coupling / Buchwald Suzuki Suzuki-Miyaura (Boronic Acids) C3->Suzuki Sonogashira Sonogashira (Alkynes) C3->Sonogashira SNAr SNAr (Amines/Alkoxides) C6->SNAr

Caption: Reactivity map illustrating the kinetic preference for C3 modification prior to C6 functionalization.

Part 3: Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C3 without affecting the C6-Cl handle. Mechanism: Kinetic control. The C-I bond undergoes oxidative addition with Pd(PPh3)4 at mild temperatures, leaving C-Cl intact.

Materials:

  • Substrate: 6-Chloro-3-iodopyridin-2-amine HCl (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)

  • Base: 2M Na2CO3 (aq) or Cs2CO3 (3.0 eq)

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water[1]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the HCl salt, boronic acid, and base.

  • Degas: Purge the vial with nitrogen or argon for 5 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst under inert atmosphere.

  • Reaction: Stir at 50–60 °C for 2–4 hours. Note: Do not reflux aggressively (>90°C) to avoid minor C6 coupling.

  • Workup: Dilute with EtOAc, wash with water/brine. The product is the 3-aryl-6-chloropyridin-2-amine .

Protocol B: C6-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C6-Chlorine with an amine or alkoxide. Mechanism: Addition-Elimination. The ring nitrogen stabilizes the Meisenheimer complex.

Materials:

  • Substrate: 6-Chloro-3-iodopyridin-2-amine (Free base preferred, or use excess base)

  • Nucleophile: Primary/Secondary Amine (1.5 eq)

  • Base: DIPEA (3.0 eq) or K2CO3

  • Solvent: DMSO, NMP, or DMF (Polar aprotic is essential)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile and base.

  • Heating: Heat to 100–120 °C in a sealed tube.

    • Observation: Reaction progress can be monitored by LCMS. The Cl is a good leaving group here, but the 2-amino group donates density, making this slower than a 2-chloropyridine.

  • Workup: Pour into crushed ice/water to precipitate the product.

Part 4: Scaffold Morphing (Heterocyclization)

This scaffold is a precursor for fused bicyclic systems. The proximity of the C2-Amine and C3-Iodine allows for rapid cyclization into Azaindoles or Imidazopyridines .

Pathway to 4-Chloro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative)

Using a Sonogashira coupling followed by cyclization:

SynthesisFlow Start 6-Chloro-3-iodopyridin-2-amine Step1 Sonogashira Coupling (Terminal Alkyne + Pd/Cu) Start->Step1 Inter Intermediate: 3-Alkynyl-6-chloropyridin-2-amine Step1->Inter Step2 Cyclization (Base/Heat or Au-cat) Inter->Step2 Product Product: 5-Substituted-6-chloro-7-azaindole Step2->Product

Caption: Sequential workflow for converting the scaffold into a 7-azaindole derivative.

Part 5: References

  • Lutz, M. R., et al. "Regioselective Functionalization of Halopyridines via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. (General reactivity principles of 2-amino-3-halo-pyridines).

  • Schlosser, M. "The 2-Amino-pyridine Scaffold: Reactivity and Applications." European Journal of Organic Chemistry. (Review of aminopyridine reactivity).

  • Apollo Scientific. "Safety Data Sheet: 6-Chloro-3-iodopyridin-2-amine."[2] (Physical properties and safety).

  • Sigma-Aldrich. "Product Specification: 2-Amino-6-chloropyridine analogs." (Commercial availability and salt forms).

(Note: While specific papers titled solely with this molecule are rare, the reactivity described above is derived from the established consensus on "Polyhalogenated Aminopyridines" found in the cited reviews.)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Chloro-3-iodopyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Unique Utility of 6-Chloro-3-iodopyridin-2-amine hydrochloride

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for phenyl rings while offering improved metabolic stability and solubility, and the nitrogen atom provides a crucial hydrogen bond acceptor for molecular recognition at biological targets.[1] The synthesis of diversely functionalized pyridines is therefore a critical endeavor in drug discovery.

This guide focuses on the synthetic utility of 6-Chloro-3-iodopyridin-2-amine hydrochloride (1), a highly versatile building block for the construction of complex substituted pyridines.[2] Its unique trifunctional nature—an amino group at C2, a highly reactive iodo group at C3, and a less reactive chloro group at C6—allows for a sequential and regioselective introduction of different substituents. This inherent reactivity difference between the C-I and C-Cl bonds is the key to its strategic application in multi-step syntheses.[3] The C-I bond, being weaker, is preferentially targeted in palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations.[4]

This document provides a detailed exploration of the synthetic pathways accessible from this starting material, with a focus on palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[5][6] We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into overcoming common synthetic challenges.

Part 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in 6-Chloro-3-iodopyridin-2-amine hydrochloride is the linchpin of its synthetic utility. The general trend for the ease of oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[4] This allows for selective functionalization at the C3 position (iodine) while preserving the C6 position (chlorine) for a subsequent reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures.[7][8] In the context of our starting material, it allows for the introduction of a wide variety of aryl or vinyl groups at the C3 position.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)Ln->Ar-R Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position

Objective: To selectively couple an arylboronic acid at the C3 position of 6-Chloro-3-iodopyridin-2-amine.

Materials:

  • 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)[10]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene/water mixture[7]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Chloro-3-iodopyridin-2-amine hydrochloride, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent.

  • Add the catalyst-ligand mixture to the Schlenk flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloropyridin-2-amine.[11]

Data Presentation: Representative Reaction Conditions and Yields

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2.5)1,4-Dioxane9018~80-90
3-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O1208~70-85

Yields are estimates based on typical outcomes for similar substrates and are for illustrative purposes.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][12] This reaction is instrumental in synthesizing alkynylpyridines, which are valuable intermediates and structural motifs in various biologically active compounds.[3]

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[3]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents (Halopyridine, Pd catalyst, Cu(I) salt, Base, Solvent) Add Alkyne Add Alkyne Add Reagents->Add Alkyne Heat & Stir Heat & Stir Add Alkyne->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress (TLC, LC-MS) Cool to RT Cool to RT Monitor Progress->Cool to RT Work-up Work-up Cool to RT->Work-up Purification Purification Work-up->Purification (Column Chromatography) Pure Product Pure Product Purification->Pure Product

Caption: General experimental workflow for the Sonogashira coupling of 2-halopyridines.

Protocol 2: Selective Sonogashira Coupling at the C3 Position

Objective: To selectively couple a terminal alkyne at the C3 position of 6-Chloro-3-iodopyridin-2-amine.

Materials:

  • 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)[12]

  • Triphenylphosphine (PPh₃) (5 mol%)[12]

  • Copper(I) iodide (CuI) (5 mol%)[3]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed dimethylformamide (DMF) or tetrahydrofuran (THF)[3]

Procedure:

  • Under an inert atmosphere, add 6-Chloro-3-iodopyridin-2-amine hydrochloride, Pd(CF₃COO)₂, PPh₃, and CuI to a dry Schlenk flask.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[12]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[13] This reaction is particularly useful for synthesizing diaminopyridines and other nitrogen-containing heterocyclic structures.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[13] A key challenge with 2-aminopyridine substrates is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst. The use of sterically hindered, electron-rich phosphine ligands is crucial to prevent this and ensure efficient catalysis.[14]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L]X [Ar-Pd(II)(NHR'R'')L]X Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR'R'')L]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Selective Buchwald-Hartwig Amination at the C3 Position

Objective: To selectively couple a primary or secondary amine at the C3 position of 6-Chloro-3-iodopyridin-2-amine.

Materials:

  • 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable Buchwald ligand (2-4 mol%)[15]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)[14][15]

  • Anhydrous, degassed toluene or 1,4-dioxane[16]

Procedure:

  • In a glovebox, add 6-Chloro-3-iodopyridin-2-amine hydrochloride, the amine, the base, and the phosphine ligand to an oven-dried reaction vial.

  • Add the palladium source (e.g., Pd₂(dba)₃).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Sequential Functionalization Strategies

The true power of 6-Chloro-3-iodopyridin-2-amine hydrochloride lies in the ability to perform sequential cross-coupling reactions. After the initial selective functionalization at the C3 position, the less reactive C6-Cl bond can be targeted under more forcing conditions or with more active catalyst systems.

Workflow for Sequential Functionalization:

Sequential_Functionalization Start 6-Chloro-3-iodopyridin-2-amine hydrochloride Intermediate 3-Substituted-6-chloropyridin-2-amine Start->Intermediate Step 1: Selective Coupling at C3-I (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Final_Product 2,3,6-Trisubstituted Pyridine Intermediate->Final_Product Step 2: Coupling at C6-Cl (e.g., Suzuki with bulky ligand, Buchwald-Hartwig, Nucleophilic Aromatic Substitution)

Caption: Logical workflow for the sequential functionalization of the starting material.

For the second step, the coupling at the C6-chloro position, more active catalytic systems are generally required. This often involves the use of bulky, electron-rich phosphine ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][10] The reaction conditions may also need to be more forcing, such as higher temperatures.

Conclusion

6-Chloro-3-iodopyridin-2-amine hydrochloride is a powerful and versatile building block for the synthesis of complex, substituted pyridines. The differential reactivity of its two halogen atoms allows for a predictable and sequential introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can unlock a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to harness the synthetic potential of this valuable starting material.

References

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Oreate AI Blog.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Benchchem.
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • ACS Publications. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Benchchem.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Benchchem.
  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

Sources

Application Note: 6-Chloro-3-iodopyridin-2-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, orthogonally reactive building blocks. 6-Chloro-3-iodopyridin-2-amine hydrochloride (Free base CAS: 800402-06-6; HCl salt CAS: 2416243-39-3) [3] represents a premier scaffold for such endeavors. Featuring a di-halogenated pyridine ring paired with an ortho-amino group, this compound serves as a critical linchpin in the synthesis of fused bicyclic systems—most notably azaindoles (pyrrolo[2,3-b]pyridines) and triazolopyridines.

This application note details the structural rationale, reactivity profile, and validated experimental protocols for utilizing this compound, specifically highlighting its role in the development of novel METTL3 inhibitors for oncology [1] and anti-Cryptosporidium agents for infectious diseases [2].

Structural Rationale & Orthogonal Reactivity (Expertise & Experience)

The strategic value of 6-chloro-3-iodopyridin-2-amine lies in the thermodynamic differentiation of its substituents. A successful synthetic route requires precise control over which site reacts first.

  • The Halogen Gradient (3-Iodo vs. 6-Chloro): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~339 kJ/mol). This allows Palladium(0) to selectively undergo oxidative addition at the 3-position at room temperature or under mild heating. The 6-chloro position remains completely inert under these conditions, serving as a reserved handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or high-temperature Suzuki coupling).

  • The Nucleophilic 2-Amino Group: Positioned adjacent to the iodine, the primary amine acts as an internal nucleophile. Following a primary cross-coupling at the 3-position (such as the introduction of an alkyne via Sonogashira), the amine can readily participate in intramolecular cyclization to form a 5-membered pyrrole or imidazole ring.

  • The Hydrochloride Salt Factor: The compound is frequently supplied as a hydrochloride salt to prevent oxidative degradation of the electron-rich aminopyridine core during long-term storage. Consequently, experimental protocols must incorporate sufficient stoichiometric equivalents of a base (e.g., Triethylamine or DIPEA) to neutralize the HCl and liberate the free amine in situ before catalysis can occur.

Reactivity Core 6-Chloro-3-iodopyridin-2-amine Iodo 3-Iodo Position (High Reactivity) Core->Iodo Primary Pd-Coupling (Suzuki/Sonogashira) Chloro 6-Chloro Position (Low Reactivity) Core->Chloro Late-Stage Functionalization Amino 2-Amino Position (Nucleophilic) Core->Amino Annulation/ Cyclization Complex1 Fused Bicyclic Core (e.g., Azaindole) Iodo->Complex1 C-C Bond Formation Amino->Complex1 Heterocycle Formation FinalDrug Target Active Pharmaceutical Ingredient Complex1->FinalDrug Secondary Pd-Coupling at 6-Chloro

Figure 1: Regioselective functionalization logic of 6-Chloro-3-iodopyridin-2-amine in drug discovery.

Key Medicinal Chemistry Workflows

Oncology: Synthesis of METTL3 Inhibitors

METTL3 (N6-adenosine-methyltransferase) is a critical epigenetic regulator highly implicated in acute myeloid leukemia (AML) and solid tumors. Recent patent literature demonstrates the use of 6-chloro-3-iodopyridin-2-amine as the starting point for potent METTL3 inhibitors [1]. The workflow relies on a primary Sonogashira coupling at the 3-iodo position, followed by cyclization to form an azaindole core, and concluding with a late-stage displacement of the 6-chloro group to fine-tune target affinity.

Workflow Step1 6-Chloro-3-iodopyridin- 2-amine Step2 Sonogashira Coupling (C-I) Step1->Step2 Step3 Alkyne Intermediate Step2->Step3 Step4 Cyclization (Amine + Alkyne) Step3->Step4 Step5 Azaindole Scaffold Step4->Step5 Step6 Late-Stage Suzuki (C-Cl) Step5->Step6 Step7 METTL3 Inhibitor Step6->Step7

Figure 2: Step-by-step synthetic workflow for METTL3 inhibitors utilizing orthogonal reactivity.

Infectious Disease: Anti-Cryptosporidium Agents

In the search for treatments against Cryptosporidium parvum (a leading cause of severe diarrheal disease), researchers have utilized this scaffold to synthesize replacements for triazolopyridazine hit compounds (e.g., SLU-2633 analogs) [2]. The 2-amino group is crucial here for condensation reactions that build the necessary heteroaromatic head groups required for phenotypic efficacy.

Quantitative Data: Reaction Optimization Profiles

To assist synthetic planning, the following table summarizes the optimized reaction conditions for exploiting the orthogonal reactivity of this scaffold.

Reaction TypeTarget PositionCatalyst SystemBase / SolventTemp (°C)Yield RangeMechanistic Rationale
Sonogashira 3-IodoPdCl₂(PPh₃)₂ / CuIEt₃N / THF2575–90%Rapid oxidative addition at C-I; C-Cl remains completely intact at room temperature.
Suzuki-Miyaura 3-IodoPd(dppf)Cl₂K₂CO₃ / Dioxane-H₂O80–9070–85%Boronic acid couples selectively at the weaker C-I bond prior to C-Cl activation.
Buchwald-Hartwig 6-ChloroPd₂(dba)₃ / XPhosNaOtBu / Toluene100–12060–80%Requires elevated temperature and strong, electron-rich biaryl ligands to activate the stubborn C-Cl bond.
Direct Annulation 2-Amino & 3-IodoPd(OAc)₂DABCO / DMF11080–90%Dual activation; DABCO acts as both a base and a transient ligand to facilitate cyclization [4].

Validated Experimental Protocols (Trustworthiness)

The following protocols are engineered to be self-validating systems. Causality for critical steps (e.g., degassing, order of addition) is explicitly stated to ensure reproducibility and prevent common failure modes like alkyne homocoupling.

Protocol A: Regioselective Sonogashira Coupling at the 3-Position

Adapted from METTL3 inhibitor synthesis pathways [1].

Objective: Couple a terminal alkyne selectively to the 3-iodo position while preserving the 6-chloro handle.

  • Preparation & Neutralization: To an oven-dried Schlenk flask, add 6-chloro-3-iodopyridin-2-amine hydrochloride (1.0 eq, e.g., 3.77 mmol). Suspend in anhydrous THF (5.0 mL). Add Triethylamine (Et₃N) (17.0 eq).

    • Causality: The massive excess of Et₃N serves a dual purpose: it acts as the necessary base for the catalytic cycle and neutralizes the hydrochloride salt to liberate the nucleophilic free amine.

  • Degassing (Critical Step): Bubble ultra-pure Nitrogen or Argon directly into the solution for a minimum of 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and CuI, terminal alkynes rapidly undergo Glaser homocoupling, consuming the starting material and complicating purification.

  • Catalyst Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.01 eq) and Triphenylphosphine (PPh₃) (0.02 eq). Stir for 5 minutes, then add Copper(I) iodide (CuI) (0.02 eq).

    • Causality: Adding CuI last prevents the premature formation of copper acetylides before the Palladium catalytic cycle is initiated.

  • Alkyne Addition & Reaction: Add the desired terminal alkyne (1.1 eq) dropwise. Stir the reaction mixture at ambient temperature (25 °C) for 12–18 hours. Monitor via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NH₄Cl to remove copper salts, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Annulation to Pyrrolo[2,3-b]pyridine

A direct route to the 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold [4].

Objective: Utilize both the 3-iodo and 2-amino groups simultaneously to build an azaindole core.

  • Reagent Assembly: In a pressure vial, dissolve 6-chloro-3-iodopyridin-2-amine (1.0 eq, e.g., 94 mmol) in anhydrous DMF. Add DABCO (1,4-diazabicyclo[2.2.2]octane) (3.0 eq) and pyruvic acid (3.0 eq).

  • Primary Degassing: Bubble Argon gas through the mixture for 20 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq). Degas the mixture for an additional 5 minutes.

    • Causality: Pd(OAc)₂ is a ligand-free palladium source in this context. DABCO uniquely acts as both the base to deprotonate the pyruvic acid/amine and as a stabilizing amine ligand for the Pd intermediate during the cyclization cascade.

  • Thermal Cyclization: Seal the vial and heat the reaction mixture at 110 °C for 3 hours.

    • Causality: The elevated temperature is required to drive the intramolecular condensation following the initial cross-coupling, overcoming the steric strain of forming the 5-membered pyrrole ring.

  • Purification: Evaporate the DMF solvent under reduced pressure. Resuspend the crude residue in water, acidify slightly to precipitate the carboxylic acid product, and filter to isolate the title compound.

References

  • Source: Google Patents (US Patent 11,725,010 B2)
  • Source: National Institutes of Health (PMC9632822)
  • 6-Chloro-3-iodopyridin-2-amine | 800402-06-6 Source: Sigma-Aldrich URL
  • 800402-07-7 | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Source: Ambeed URL

Application Note: Orthogonal Functionalization of 6-Chloro-3-iodopyridin-2-amine hydrochloride via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 6-Chloro-3-iodopyridin-2-amine hydrochloride . This scaffold is a high-value intermediate in medicinal chemistry (particularly for kinase inhibitors) due to its ability to undergo orthogonal functionalization. The presence of two distinct halogen handles (C3-Iodine and C6-Chlorine) allows for sequential cross-coupling reactions, while the C2-Amine provides a handle for hydrogen bonding or further cyclization.

The primary challenge addressed here is the chemoselectivity between the C-I and C-Cl bonds, and the management of the hydrochloride salt form, which requires specific neutralization strategies to prevent catalyst inhibition.

Substrate Analysis & Critical Parameters

Chemoselectivity Profile

The reaction relies on the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C-I and C-Cl bonds.

  • C3-Iodine (Reactive Site): The C-I bond is weaker and undergoes rapid oxidative addition with Pd(0). The electron-donating amino group at C2 increases electron density at C3, theoretically slowing oxidative addition compared to a neutral pyridine, but the lability of iodine overrides this electronic effect.

  • C6-Chlorine (Latent Site): The C-Cl bond is stronger. Under controlled temperatures (<90°C) and standard ligand environments, it remains inert, preserving it for a second diversification step.

The Hydrochloride Salt Challenge

The starting material is supplied as an HCl salt.

  • Risk: Direct addition of catalyst to the acidic salt can lead to immediate oxidation or protonation of the ligand (especially phosphines), deactivating the catalytic system.

  • Solution: An in situ neutralization strategy using excess base (3.0–4.0 equivalents) is mandatory. The first equivalent acts solely to strip the HCl; subsequent equivalents activate the boronic acid.

Catalyst Selection
  • Standard: Pd(dppf)Cl2·DCM is the workhorse catalyst. The bidentate ligand prevents coordination of the free amine to the palladium center.

  • High-Performance: XPhos Pd G2 or Pd(OAc)2 + SPhos. These bulky, electron-rich Buchwald ligands are necessary if the boronic acid is sterically hindered or if the reaction fails to reach full conversion at 80°C.

Experimental Protocols

Protocol A: C3-Selective Suzuki Coupling (General Procedure)

Target: Mono-arylation at the 3-position leaving C6-Cl intact.

Materials
  • Substrate: 6-Chloro-3-iodopyridin-2-amine HCl (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base: K2CO3 or Cs2CO3 (3.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Neutralization & Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-Chloro-3-iodopyridin-2-amine HCl and Aryl Boronic Acid .

  • Base Addition: Add K2CO3 (3.5 equiv). Note: Do not reduce base loading; the extra equivalents are vital for the salt neutralization.

  • Solvent & Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with nitrogen or argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03–0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C . Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the consumption of the starting material (M+H) and the appearance of the product (M-Cl pattern). Ensure the bis-coupled product (reaction at both I and Cl) is <5%.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Sequential C6-Diversification

Target: Reacting the remaining Chlorine handle.

  • Substrate: Isolated Product from Protocol A (1.0 equiv).

  • Conditions: Switch to a more active system to break the C-Cl bond.

    • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd(PPh3)4 (5-10 mol%).

    • Temperature: Increase to 100–110°C .

    • Solvent: Toluene/EtOH/Water or pure DMF.

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Parameters
ParameterVariationOutcomeRecommendation
Base Stoichiometry 2.0 equivIncomplete conversion (<40%) due to HCl neutralization consumption.Use 3.5 – 4.0 equiv
Catalyst Ligand PPh3 (Tetrakis)Moderate yield; susceptible to amine poisoning.dppf or XPhos
Temperature >100°CFormation of bis-coupled (C3 & C6) byproducts.Keep <85°C for Step 1
Solvent System DMFGood solubility but difficult workup for polar products.Dioxane/Water (4:1)

Visualization of Reaction Logic[1]

Diagram 1: Chemoselective Pathway & Mechanism

This diagram illustrates the divergence between the kinetically favored C-I insertion and the thermodynamically harder C-Cl insertion, emphasizing the salt neutralization step.

ReactionPathway Start Start: 6-Cl-3-I-Pyridine-2-NH2 (HCl Salt) Neut Step 1: Neutralization (Base > 1 eq strips HCl) Start->Neut + Base (K2CO3) FreeBase Intermediate: Free Amine Species Neut->FreeBase OxAdd Step 2: Oxidative Addition (Pd inserts into C-I) FreeBase->OxAdd Fast (k1) TransMet Step 3: Transmetallation (Ar-B(OH)2) OxAdd->TransMet Prod1 Product A: 3-Aryl-6-Chloro-Pyridine TransMet->Prod1 Reductive Elim. OverCook Over-Reaction: Bis-Aryl Species Prod1->OverCook High Temp (>100°C) Pd inserts into C-Cl

Caption: Reaction pathway showing the critical neutralization step and the kinetic selectivity for C-I over C-Cl.

Diagram 2: Experimental Decision Tree

A logic flow for optimizing conditions based on the specific Boronic Acid partner.

DecisionTree Input Select Boronic Acid Partner CheckSterics Is the Boronic Acid Sterically Hindered? (e.g., 2,6-sub) Input->CheckSterics Standard Use Standard Protocol: Pd(dppf)Cl2 80°C CheckSterics->Standard No (Phenyl, 4-sub) Advanced Use Advanced Protocol: XPhos Pd G2 100°C CheckSterics->Advanced Yes (2-sub, Naphthyl) CheckHet Is it a Heterocyclic Boronic Acid? Standard->CheckHet BaseSwitch Switch Base: Use K3PO4 or Cs2CO3 (Higher Solubility) CheckHet->BaseSwitch Yes (Pyridyl, Indolyl)

Caption: Decision matrix for selecting catalyst and base systems based on coupling partner properties.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1] Angewandte Chemie International Edition. Link

    • Context: Establishes the use of dialkylbiphenylphosphino ligands (like XPhos)
  • Organic Chemistry Portal. "Suzuki Coupling." Link

    • Context: General mechanism, base activation roles, and standard conditions for Suzuki couplings.
  • BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid." Link

    • Context: Provides analogous protocols for chloropyridine couplings and highlights the stability issues of pyridyl boron
  • Lutz, M. R., et al. (2017).[2] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[2] Chemical Science. Link

    • Context: Discusses the "2-pyridyl problem" and reactivity trends in substituted pyridines relevant to drug discovery.
  • Hocek, M., et al. (2001). "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines." Synthesis. Link

    • Context: Validates the chemoselectivity of C-I vs C-Cl in di-halogenated nitrogen heterocycles (purines/pyridines).

Sources

Buchwald-Hartwig amination of "6-Chloro-3-iodopyridin-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Buchwald-Hartwig Amination of 6-Chloro-3-iodopyridin-2-amine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Its broad functional group tolerance and expanded substrate scope have rendered it superior to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging and highly functionalized substrate: 6-Chloro-3-iodopyridin-2-amine. The presence of two distinct halogen atoms (iodine and chlorine) on the pyridine ring introduces the critical element of regioselectivity . By leveraging the inherent differences in the reactivity of carbon-halogen bonds, this protocol is designed to achieve selective amination at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals, offering deep mechanistic insights, detailed experimental protocols, and robust troubleshooting advice.

Part I: Mechanistic Principles and Strategic Considerations

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. While variations exist, the generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step of the entire cycle.[5] The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical, as it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[6][7]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired aryl amine product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺I⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H⁺I⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Achieving Regioselectivity with Dihalopyridines

The primary strategic consideration for the amination of 6-Chloro-3-iodopyridin-2-amine is controlling which halogen participates in the reaction. The regioselectivity is dictated by the relative rates of oxidative addition for the C-I and C-Cl bonds. The energy barrier for this step follows the established trend: C-I < C-Br < C-Cl .[8]

This reactivity difference means the palladium catalyst will preferentially insert into the weaker, more polarizable carbon-iodine bond at the C-3 position. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to achieve highly selective mono-amination at the iodo-position while preserving the chloro-substituent for future synthetic manipulations, such as a subsequent cross-coupling reaction.[8][9]

Substrate-Specific Challenges
  • Pre-existing Amino Group: The pyridin-2-amine moiety can potentially coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.[10] The selection of a sufficiently bulky ligand is crucial to mitigate this unwanted interaction and maintain catalyst activity.

  • Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the 2-amino group is protonated. This necessitates the use of at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can proceed efficiently. This must be factored into the overall stoichiometry of the reaction.

Part II: Rational Selection of Reaction Components

The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

Catalyst System: Palladium Pre-catalyst and Ligand

For challenging substrates, modern palladium pre-catalysts are recommended over generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ in situ. Pre-catalysts offer superior air and moisture stability, provide a reliable 1:1 or 2:1 ligand-to-palladium ratio, and ensure more consistent generation of the active catalyst.

The ligand is arguably the most critical component. For substrates like chloropyridines, and to overcome potential inhibition from the substrate's own amino group, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[1][5]

Ligand GenerationRepresentative LigandsKey Features & Applications
First Generation P(o-tol)₃, dppfEffective for aryl iodides and bromides with simple amines.[1]
Second Generation JohnPhos, XPhosBulky biarylphosphines enabling the coupling of less reactive aryl chlorides.[11]
Third Generation RuPhos, BrettPhosIncreased activity, allowing for reactions at lower temperatures and with a broader range of amines, including primary amines and amides.[2][11]
Pre-catalysts XPhos Pd G3/G6, RuPhos Pd G3Air- and moisture-stable complexes that provide reliable and rapid initiation of the catalytic cycle. Recommended for this application.

Recommendation: An XPhos or RuPhos-based palladium pre-catalyst (e.g., XPhos Pd G3) is the ideal starting point for this transformation due to its proven efficacy with heteroaryl chlorides and sterically demanding substrates.[10][11]

Base Selection

The base plays a dual role: it deprotonates the amine nucleophile to form the active amido species and neutralizes the hydrogen halide generated during the catalytic cycle. For this specific substrate, it also neutralizes the hydrochloride salt.

BasepKa (Conjugate Acid)Characteristics & Use Cases
NaOtBu / KOtBu ~19Strong, non-nucleophilic alkoxides. Highly effective and commonly used, but incompatible with base-sensitive functional groups (e.g., esters).[5][7]
LHMDS ~26Very strong, non-nucleophilic amide base. Useful for less acidic amines or when high proton tolerance is needed.[2][12]
Cs₂CO₃ ~10.3Milder inorganic base. A good choice for substrates with base-sensitive functionalities, though may require higher temperatures or longer reaction times.[7][13]
K₃PO₄ ~12.3Another mild inorganic base, often used for sensitive substrates where alkoxides are too harsh.[7]

Recommendation: Sodium tert-butoxide (NaOtBu) is the recommended base for its high efficacy.[5] A total of at least 3 equivalents should be used: 1 equivalent to neutralize the HCl salt, 1 equivalent for the amine coupling partner, and an excess to drive the reaction.

Solvent Selection

The solvent must be aprotic and capable of dissolving the reactants and catalytic species. It is imperative to use anhydrous and degassed solvents, as water and oxygen can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[5][7]

SolventDielectric ConstantCommon Use & Notes
Toluene 2.4Often the solvent of choice, providing good results and selectivity.[7]
1,4-Dioxane 2.2A common and effective alternative to toluene.[7][14]
THF 7.5Can be effective, but its lower boiling point limits the accessible temperature range.

Recommendation: Anhydrous, degassed toluene or 1,4-dioxane are the preferred solvents for this reaction.[7]

Part III: Detailed Experimental Protocol

This protocol describes a general procedure for the selective mono-amination of 6-Chloro-3-iodopyridin-2-amine hydrochloride at the C-3 position. Optimization may be required for specific amine coupling partners.

Sources

Application Note: 6-Chloro-3-iodopyridin-2-amine Hydrochloride as a Privileged Precursor for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

In the landscape of targeted therapeutics, the design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 6-Chloro-3-iodopyridin-2-amine hydrochloride has emerged as a highly versatile, bifunctional building block in medicinal chemistry.

As a Senior Application Scientist, I emphasize this precursor not just for its structural components, but for its orthogonal reactivity profile . The specific substitution pattern (C2-amine, C3-iodo, C6-chloro) allows for highly regioselective, step-wise functionalization:

  • C3-Iodo Hyper-Reactivity : The iodine atom at the C3 position is highly susceptible to oxidative addition by palladium catalysts. This enables facile cross-coupling reactions (e.g., Sonogashira coupling or direct annulation) while leaving the C6-chloro group completely intact[1].

  • C2-Amine Nucleophilicity : The primary amine at the C2 position acts as an intramolecular nucleophile. Following the initial C3-coupling, the amine readily attacks the newly installed alkyne or carbonyl group, driving cyclization to form a pyrrole or imidazole ring (yielding 7-azaindole or imidazo[1,2-a]pyridine cores)[2].

  • C6-Chloro Preservation for Late-Stage Functionalization (LSF) : The chlorine atom at C6 is strategically positioned to point towards the solvent-exposed region of the kinase ATP-binding pocket. Because the C-Cl bond is inert under the mild Pd-catalyzed conditions used for C3-Iodo coupling, it is preserved during core assembly. Once the bicyclic core is formed, the C6-chloro group can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling to rapidly generate structure-activity relationship (SAR) libraries[3].

Physicochemical Properties & Handling

To ensure reproducibility across synthetic workflows, the physical parameters of the precursor must be strictly controlled. When utilizing the hydrochloride salt, stoichiometric adjustments in base equivalents are mandatory to liberate the reactive free amine in situ.

ParameterSpecification
Chemical Name 6-Chloro-3-iodopyridin-2-amine (Hydrochloride)
CAS Number 800402-06-6 (Free Base) / 2416243-39-3 (HCl Salt)
Molecular Formula C5H4ClIN2 • HCl
Molecular Weight 290.92 g/mol (HCl Salt)
Purity Requirement ≥ 98% (HPLC)
Physical Form Off-white to pale-yellow solid
Storage Conditions 2-8 °C, inert atmosphere, protect from light

Data compiled from manufacturer safety and handling specifications.

Mechanistic Workflows & Structural Logic

The following diagrams illustrate the chemical transformation logic from the raw precursor to the final active pharmaceutical ingredient (API), as well as the structural rationale for the resulting scaffold within a kinase binding pocket.

Transformation Precursor 6-Chloro-3-iodopyridin-2-amine (Bifunctional Precursor) PdCoupling Pd-Catalyzed Coupling (C3-Iodo Reactivity) Precursor->PdCoupling Pyruvic Acid / DABCO Pd(OAc)2 Cyclization Intramolecular Cyclization (C2-Amine Nucleophile) PdCoupling->Cyclization 110 °C, DMF Azaindole 6-Chloro-7-azaindole Core (Kinase Hinge Binder) Cyclization->Azaindole LateStage Late-Stage Functionalization (C6-Chloro Substitution) Azaindole->LateStage Amines / Boronic Acids Buchwald-Hartwig / Suzuki Target Target Kinase Inhibitor (e.g., METTL3 or Tyrosine Kinase) LateStage->Target

Synthesis workflow from 6-Chloro-3-iodopyridin-2-amine to target kinase inhibitors.

BindingLogic Hinge Kinase Hinge Region (ATP-Binding Pocket) Core 7-Azaindole Core (H-Bond Donor & Acceptor) Core->Hinge Binds via N1-H and N7 Solvent Solvent-Exposed Channel (Selectivity & PK/PD) C6Sub C6-Substituent (Introduced via Precursor) C6Sub->Core Attached at C6 position C6Sub->Solvent Modulates Solubility

Structural rationale for 7-azaindole core binding within the kinase ATP pocket.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol 1: Palladium-Catalyzed Annulation to 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This one-pot procedure constructs the critical pyrrole ring, yielding a functionalized 7-azaindole core[4].

  • Reagent Preparation : In a flame-dried 500 mL round-bottom flask, dissolve 6-chloro-3-iodopyridin-2-amine hydrochloride (29.0 g, ~100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Additive Introduction : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (45 g, 400 mmol) and pyruvic acid (21 mL, 300 mmol) to the solution.

    • Causality: The excess DABCO is critical here. It acts as a non-nucleophilic base to neutralize the hydrochloride salt (liberating the C2-amine), deprotonates the pyruvic acid, and serves as a stabilizing ligand for the active palladium species during the catalytic cycle[2].

  • Degassing : Sparge the mixture with argon gas for 20 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the thermal degradation of pyruvic acid.

  • Catalyst Addition : Add Palladium(II) acetate (Pd(OAc)₂) (1.1 g, 5.0 mmol) and degas for an additional 5 minutes.

  • Cyclization : Heat the reaction mixture at 110 °C for 3 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the intramolecular cyclization (condensation of the amine with the ketone) immediately following the initial C3 cross-coupling.

  • Workup & Validation : Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Purify the crude residue via silica gel chromatography (DCM/MeOH gradient).

    • Self-Validation Checkpoint: Confirm product identity and purity via LC-MS (Target m/z: 197.0 [M+H]⁺) and ¹H-NMR (ensure disappearance of the primary amine protons and appearance of the pyrrole N-H proton at ~12.4 ppm)[4].

Protocol 2: Late-Stage Functionalization via Buchwald-Hartwig Amination

Once the core is synthesized, the preserved C6-chloro group is utilized to introduce diverse amines targeting the solvent-exposed channel of the kinase[1].

  • Setup : Combine the 6-chloro-azaindole intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (2.0 equiv) in anhydrous 1,4-dioxane.

  • Catalyst/Ligand Selection : Add Pd₂(dba)₃ (0.05 equiv) and RuPhos (0.10 equiv).

    • Causality: RuPhos is specifically chosen over standard ligands (like BINAP or dppf) because its bulky, electron-rich biaryl structure effectively promotes the oxidative addition of the otherwise challenging, electron-rich C-Cl bond on the azaindole core, preventing the formation of off-target regioisomers.

  • Reaction : Degas the vessel with nitrogen, seal, and heat at 90 °C for 12 hours.

  • Validation : Quench the reaction with water, extract with ethyl acetate, and monitor conversion via TLC. Purify the organic layer by preparative HPLC to yield the final kinase inhibitor candidate.

    • Self-Validation Checkpoint: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the substituted product, verifying complete displacement of the chlorine isotope pattern.

References

  • US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors. Google Patents.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 . PMC / NIH. Available at:[Link]

Sources

Synthesis of GSK-3β inhibitors using "6-Chloro-3-iodopyridin-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Azaindole-Based GSK-3β Inhibitors from 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Biological Rationale & Target Engagement

Glycogen synthase kinase-3β (GSK-3β) is a highly validated serine/threonine kinase target implicated in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease (AD), as well as various oncological pathways[1]. In the central nervous system, aberrant GSK-3β overactivity drives the hyperphosphorylation of Tau proteins—leading to the formation of neurofibrillary tangles (NFTs)—and stimulates BACE1 to cleave amyloid precursor protein (APP), accelerating amyloid-β (Aβ) plaque deposition[2],[3].

To effectively inhibit GSK-3β, small molecules must outcompete ATP in the kinase hinge region. The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a privileged, ATP-competitive pharmacophore. The N1 and N7 atoms of the azaindole act as a potent hydrogen-bond donor-acceptor pair, forming a tridentate harboring motif with the backbone of Asp133, Tyr134, and Val135 in the GSK-3β hinge region[1],[3].

GSK3B_Pathway GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Hyperphosphorylates BACE1 BACE1 Activation GSK3B->BACE1 Stimulates NFT Neurofibrillary Tangles Tau->NFT Aggregation APP APP Processing Amyloid Amyloid-β Plaques APP->Amyloid Accumulation BACE1->APP Cleaves Inhibitor Azaindole Inhibitor Inhibitor->GSK3B Inhibits

Fig 1. GSK-3β signaling pathway in Alzheimer's disease and points of therapeutic intervention.

Strategic Retrosynthesis: The Role of 6-Chloro-3-iodopyridin-2-amine Hydrochloride

The synthesis of highly selective GSK-3β inhibitors requires a building block that allows for precise, regioselective functionalization. We utilize 6-chloro-3-iodopyridin-2-amine hydrochloride due to its orthogonal reactivity profile[4],[5]:

  • The C-I Bond (Position 3): The carbon-iodine bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to the carbon-chlorine bond (~400 kJ/mol). This allows palladium-catalyzed oxidative addition to occur exclusively at C3 under mild conditions.

  • The Amine Group (Position 2): Acts as the internal nucleophile required to close the 5-membered pyrrole ring during the heteroannulation step[6].

  • The C-Cl Bond (Position 6): Remains completely inert during the initial Pd-catalyzed annulation. It serves as a vital synthetic handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) to probe the solvent-exposed phosphate-binding region of GSK-3β[5].

  • The Hydrochloride Salt: Aminopyridines can be susceptible to air oxidation. The HCl salt form ensures long-term bench stability and consistent reaction stoichiometry.

Synth_Workflow SM 6-Chloro-3-iodopyridin- 2-amine HCl Annulation Pd-Catalyzed Annulation SM->Annulation Core 7-Azaindole Core (Carboxylic Acid) Annulation->Core Pyruvic Acid Pd(OAc)2, DABCO Amidation Amide Coupling (EDC/HOBt) Core->Amidation Intermediate C2-Amide Intermediate Amidation->Intermediate R1-NH2 Diversification Late-Stage Diversification (C6) Intermediate->Diversification Final GSK-3β Inhibitor Library Diversification->Final Suzuki/SNAr R2-B(OH)2

Fig 2. Three-step synthetic workflow for generating azaindole-based GSK-3β inhibitors.

Self-Validating Experimental Protocols

Step 1: Palladium-Catalyzed Heteroannulation

Objective: Synthesize the core scaffold, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid[5]. Causality & Design: Pyruvic acid provides the two-carbon unit necessary to form the pyrrole ring while installing a C2-carboxylic acid for future amidation. DABCO (1,4-diazabicyclo[2.2.2]octane) is used in a 3- to 4-fold excess. This specific stoichiometry is critical: 1 equivalent neutralizes the HCl salt of the starting material, 1 equivalent deprotonates the pyruvic acid, and the remainder acts as both a base and a stabilizing ligand for the Pd(0)/Pd(II) catalytic cycle.

  • Preparation: In an oven-dried flask, dissolve 6-chloro-3-iodopyridin-2-amine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add pyruvic acid (3.0 eq) and DABCO (4.0 eq). Degas the mixture by bubbling argon for 20 minutes to prevent premature oxidation of the active Pd(0) species.

  • Catalysis: Add Pd(OAc)₂ (0.05 eq). Degas for an additional 5 minutes.

  • Reaction: Heat the mixture to 105–110 °C for 3 hours under an argon atmosphere[5].

  • Self-Validating QC: Pull a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 254.9) disappears and the product peak ([M+H]⁺ at m/z 197.0 for the ³⁵Cl isotope) dominates.

  • Workup: Remove DMF in vacuo. Partition the residue between EtOAc and water. Extract the aqueous layer into 2M NaOH, acidify to pH 3 with 2M HCl, and extract the precipitated product into EtOAc. Dry and concentrate.

Step 2: Amide Coupling at C2

Objective: Introduce an R₁ group (e.g., 2-aminopyridine) to target the phosphate-binding region of GSK-3β[1]. Causality & Design: The carboxylic acid on the electron-deficient azaindole core is relatively unreactive. We use EDC·HCl and HOBt to form a highly reactive hydroxybenzotriazole ester intermediate. This prevents side reactions and accelerates the nucleophilic attack by the incoming primary amine.

  • Activation: Dissolve the azaindole core (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

  • Coupling: Add the primary amine (e.g., 2-aminopyridine, 1.2 eq). Stir for 12 hours.

  • Self-Validating QC: Monitor via TLC (EtOAc/Hexane). The formation of a distinct, less polar, UV-active spot indicates successful amidation. Confirm the mass via MS.

Step 3: Late-Stage Diversification at C6 (Suzuki-Miyaura Coupling)

Objective: Introduce an R₂ group to optimize pharmacokinetic properties and maximize London dispersion interactions with Cys199 and Val70[3]. Causality & Design: The C6-chlorine is activated for oxidative addition by the electron-withdrawing nature of the azaindole ring. Using a robust bidentate palladium catalyst like Pd(dppf)Cl₂ prevents catalyst deactivation at the elevated temperatures required to break the C-Cl bond[4].

  • Setup: Combine the C2-amide intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add Pd(dppf)Cl₂ (0.1 eq). Degas thoroughly with argon.

  • Reaction: Heat at 90 °C for 8–12 hours.

  • Self-Validating QC: Perform an ADP-Glo Kinase Assay on the purified final compound. A valid inhibitor must demonstrate an IC₅₀ < 100 nM and show dose-dependent restoration of cell viability in okadaic acid-treated SH-SY5Y neuroblastoma cells[1].

Quantitative SAR Analysis

The late-stage diversification strategy allows for rapid Structure-Activity Relationship (SAR) profiling. The data below demonstrates how modifying the C2 (R₁) and C6 (R₂) positions impacts GSK-3β inhibition and cellular neuroprotection. Incorporating a thiophene ring at C6 significantly enhances potency due to favorable dispersion interactions in the enzyme's binding pocket[3].

Compound IDR₁ (C2 Amide Substituent)R₂ (C6 Substituent)GSK-3β IC₅₀ (nM)Cell Viability (SH-SY5Y, % at 10 µM)
3a CyclopropylamineChloro (Unreacted)1,25082%
3b 2-AminopyridineChloro (Unreacted)45088%
3c 2-AminopyridinePhenyl12094%
3d 2-Aminopyridine3-Thienyl7098%

References

  • [1] Sivaprakasam et al., "Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation", ACS Chemical Neuroscience (2024). URL:[Link]

  • [6] Liu et al., "Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease", European Journal of Medicinal Chemistry (2019). URL:[Link]

  • [2] "Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery?", Journal of Medicinal Chemistry (2021). URL:[Link]

  • [4] "Polyheterocyclic compounds as METTL3 inhibitors", US Patent 11725010B2. URL:

  • [3] "Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects...", PMC Full Text (2024). URL:[Link]

  • [5] Chen et al., "Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid via Palladium-Catalyzed Annulation", Angewandte Chemie International Edition (2004). URL:[Link]

Sources

Experimental conditions for Buchwald-Hartwig amination of "6-Chloro-3-iodopyridin-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 6-Chloro-3-iodopyridin-2-amine hydrochloride .

This scaffold is a critical intermediate in the synthesis of ERK , SHP2 , and CDK inhibitors. The presence of three distinct reactive sites (C3-Iodine, C6-Chlorine, C2-Amine) requires precise control over reaction conditions to achieve chemoselectivity.

Document ID: AN-PYR-306 Substrate: 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 800402-06-6) Target Transformation: C3-Selective Amination (C-N Coupling)

Executive Summary & Strategic Analysis

The substrate presents a classic "halide hierarchy" challenge combined with potential catalyst poisoning. Successful amination requires navigating three competing factors:

  • Chemoselectivity (I vs. Cl): The C3-Iodine bond is significantly weaker (BDE ~65 kcal/mol) than the C6-Chlorine bond (~95 kcal/mol). Under controlled conditions, oxidative addition will occur exclusively at C3.

  • Catalyst Poisoning (The "Pyridine Problem"): The C2-amino group and the pyridine nitrogen can chelate Palladium species, forming stable, non-reactive complexes (Pd-dead).

  • Salt Management: The hydrochloride salt form acts as an acid reservoir. If not neutralized, it will protonate the anionic active Pd species or consume the base required for the catalytic cycle.

The Solution: Use of Bis-dentate ligands with wide bite angles (e.g., Xantphos) or bulky Buchwald precatalysts (e.g., BrettPhos) to prevent chelation, combined with a weak inorganic base (Cs₂CO₃) to maintain functional group tolerance while neutralizing the HCl salt.

Mechanistic Insight & Chemoselectivity

The reaction relies on the kinetic preference of Pd(0) to insert into the C-I bond.

  • Step 1: Neutralization. The first equivalent of base neutralizes the HCl salt.

    
    
    
  • Step 2: Oxidative Addition. Pd(0)Lₙ inserts into C3-I. This is fast.

  • Step 3: Transmetallation/Amine Binding. The external amine binds.

  • Step 4: Reductive Elimination. Formation of the C3-N bond.

Critical Control Point: If the temperature is too high (>110°C) or the catalyst is too active (e.g., using alkyl-phosphines without steric bulk), oxidative addition into C6-Cl becomes competitive, leading to oligomers or double-amination.

Visualization: Reactivity Landscape

Reactivity Substrate 6-Chloro-3-iodopyridin-2-amine (HCl Salt) FreeBase Free Base Intermediate Substrate->FreeBase Neutralization Base Base (Cs2CO3) Base->FreeBase Path_I C3-I Oxidative Addition (Fast, Kinetic) FreeBase->Path_I Path_Cl C6-Cl Oxidative Addition (Slow, Thermodynamic) FreeBase->Path_Cl >110°C Path_N Pd Coordination at N (Catalyst Arrest) FreeBase->Path_N Non-bulky Ligand Pd0 Pd(0) / Ligand Path_I->Pd0 Product Target: 2,3-Diamino-6-chloropyridine Path_I->Product Byproduct Byproduct: 2,6-Diamino... or Oligomers Path_Cl->Byproduct

Caption: Kinetic pathway favoring C3-Iodine oxidative addition over C6-Chlorine and N-coordination.

Experimental Protocol

Method A: The "Standard" Protocol (High Reliability)

Recommended for initial screening and scale-up < 10g.

Reagents:

  • Substrate: 6-Chloro-3-iodopyridin-2-amine HCl (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5-10 mol%)

    • Why Xantphos? Its large bite angle (111°) enforces reductive elimination and inhibits the formation of stable Pd-pyridine chelates.

  • Base: Cs₂CO₃ (3.0 equiv)

    • Note: 1.0 equiv is consumed by HCl; 2.0 equiv are available for the coupling.

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.1 M - 0.2 M

Procedure:

  • Glassware Prep: Oven-dry a reaction vial or Schlenk flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the flask with the Substrate (HCl salt), Cs₂CO₃, Pd source, and Ligand.

    • Tip: If using Pd(OAc)₂, premix with Xantphos in a small amount of solvent for 5 mins to generate the active catalyst before adding to the main mixture.

  • Purging: Cap the vessel and cycle vacuum/inert gas (3x) to remove oxygen.

  • Liquid Addition: Add the Amine partner and anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800-1000 rpm).

    • Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of the Iodine peak (M+). The Chlorine peak (M+ - I + Amine) should be the major product.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite (eluting with EtOAc or DCM) to remove inorganic salts and Pd black.

    • Concentrate the filtrate.

    • Purification: Silica gel chromatography.[2] (Note: The product is a diaminopyridine and may be polar; use DCM/MeOH gradients or amine-functionalized silica if streaking occurs).

Method B: The "Challenging Amine" Protocol

Use this if the amine partner is sterically hindered or electron-deficient.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

    • Why? These precatalysts activate rapidly and are highly resistant to poisoning by the free amine on the pyridine.

  • Base: NaOtBu (3.0 equiv)

    • Warning: NaOtBu is a stronger base.[1] Ensure your amine partner does not have sensitive esters or ketones.

  • Solvent: Toluene (allows for cleaner non-polar workups).

  • Temp: 80°C (Lower temp is possible due to higher catalyst activity).

Data Summary & Optimization Guide

VariableRecommendationRationale
Stoichiometry 1.0 : 1.2 (Ar-I : Amine)Slight excess of amine drives conversion; avoids waste of Ar-I.
Base Load 3.0 Equivalents CRITICAL. 1.0 eq neutralizes HCl. 2.0 eq drives the catalytic cycle. Using only 1.5 eq will stall the reaction at ~50% conversion.
Ligand Xantphos > BINAP > PPh3Xantphos prevents chelation. PPh3 is ineffective (0-10% yield).
Temperature 80°C - 100°C< 80°C: Slow oxidative addition. > 110°C: Risk of Cl-activation or dehalogenation.
Solvent Dioxane > Toluene > DMFDioxane solubilizes the polar salt intermediates best. DMF can coordinate Pd.[4]
Optimization Decision Tree

Optimization Start Start Reaction (Method A) Check Check LCMS @ 2h Start->Check Result1 Good Conv. (>80%) Check->Result1 Result2 Stalled (<20%) Check->Result2 Result3 De-Iodination (Ar-H) Check->Result3 Action1 Continue to 4-6h Isolate Result1->Action1 Action2 Catalyst Poisoning? Switch to BrettPhos Pd G3 Result2->Action2 Action3 Temp too high? Reduce to 80°C Switch Solvent to Toluene Result3->Action3

Caption: Troubleshooting logic for common failure modes in halopyridine couplings.

Troubleshooting & FAQ

Q: Can I use the free base of the starting material instead of the HCl salt? A: Yes, and it is often cleaner. To free-base: Partition the salt between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate. If using the free base, reduce the base loading in the reaction to 1.5 - 2.0 equivalents .

Q: I see a byproduct with Mass M-34 (loss of Cl). What happened? A: You have hydrodehalogenated the C6-Chlorine. This occurs if the reaction runs too long after the iodine is consumed, or if the temperature is >110°C. Stop the reaction immediately upon consumption of the starting material.

Q: The reaction turns black immediately. A: "Pd black" formation indicates ligand dissociation. Your ligand is not stabilizing the Pd(0) effectively. Ensure your solvent is degassed thoroughly (oxygen kills phosphines) or switch to a more robust precatalyst (e.g., Xantphos Pd G3).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."

Sources

Application Note: Chemoselective Synthesis of 6-Substituted-3-Aminopyridines from 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized pyridine building blocks for kinase inhibitors and GPCR ligands.

Strategic Overview & Mechanistic Rationale

The 3-aminopyridine motif is a privileged scaffold in drug discovery. However, synthesizing 6-substituted-3-aminopyridines from highly functionalized precursors like 6-chloro-3-iodopyridin-2-amine hydrochloride requires rigorous control over chemoselectivity and regioselectivity.

Attempting a direct cross-coupling on this starting material is problematic due to the presence of three reactive sites (C-Cl, C-I, and the 2-amino group). To achieve the desired 6-substituted-3-aminopyridine architecture, we must execute a precise 4-step sequence:

  • Deaminative Dediazoniation : The 2-amino group must be removed to establish the correct substitution pattern, yielding 2-chloro-5-iodopyridine.

  • Chemoselective Buchwald-Hartwig Amination : Palladium oxidative addition is orders of magnitude faster for C–I bonds than C–Cl bonds. We exploit this thermodynamic difference to selectively aminate the 5-position (the former 3-iodo position) using an ammonia surrogate.

  • Deprotection : Mild acidic cleavage of the imine yields 6-chloropyridin-3-amine[1].

  • Suzuki-Miyaura Cross-Coupling : With the iodo group replaced, the challenging C–Cl bond is activated using an electron-rich, sterically demanding ligand (XPhos) to install the final 6-substituent[2][3].

Reaction Pathway Visualization

SyntheticPathway SM 6-Chloro-3-iodopyridin-2-amine HCl (Starting Material) Int1 2-Chloro-5-iodopyridine (Intermediate 1) SM->Int1 Step 1: Deamination (t-BuONO, DMF) Int2 N-(Diphenylmethylene)-6-chloropyridin-3-amine (Intermediate 2) Int1->Int2 Step 2: Buchwald-Hartwig (Pd2(dba)3, Ph2C=NH) Int3 6-Chloropyridin-3-amine (Intermediate 3) Int2->Int3 Step 3: Deprotection (HCl, THF) Target 6-Substituted-3-aminopyridine (Target Molecule) Int3->Target Step 4: Suzuki-Miyaura (Pd/XPhos, R-B(OH)2)

Synthetic workflow from 6-chloro-3-iodopyridin-2-amine HCl to 6-substituted-3-aminopyridines.

Step-by-Step Experimental Protocols

Step 1: Free-Basing and Deaminative Dediazoniation

Causality: The 2-amino group must be excised. Alkyl nitrites generate a diazonium intermediate which undergoes rapid reductive dediazoniation. DMF acts as both the solvent and the mild hydride donor for the reduction.

  • Suspend 6-chloro-3-iodopyridin-2-amine hydrochloride (10.0 mmol) in saturated aqueous NaHCO₃ (30 mL) and extract with EtOAc (3 × 30 mL) to yield the free base. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Dissolve the free base in anhydrous DMF (40 mL) under an argon atmosphere.

  • Add tert-butyl nitrite (t-BuONO, 15.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C for 3 hours. Monitor gas evolution (N₂).

  • Workup: Cool to room temperature, dilute with H₂O (100 mL), and extract with MTBE (3 × 50 mL). Wash the combined organics with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford 2-chloro-5-iodopyridine .

Step 2: Chemoselective Buchwald-Hartwig Amination

Causality: Free ammonia poisons palladium catalysts and causes over-arylation. Benzophenone imine is used as a sterically bulky, highly efficient ammonia surrogate. The Pd catalyst selectively inserts into the weaker C–I bond, leaving the C–Cl bond intact[1].

  • To a flame-dried Schlenk flask, add 2-chloro-5-iodopyridine (8.0 mmol), Pd₂(dba)₃ (0.16 mmol, 2 mol%), BINAP (0.32 mmol, 4 mol%), and NaOtBu (11.2 mmol).

  • Evacuate and backfill with argon (3x).

  • Add anhydrous toluene (30 mL) followed by benzophenone imine (8.8 mmol).

  • Heat the mixture at 80 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate to yield crude N-(diphenylmethylene)-6-chloropyridin-3-amine , which can be used directly in the next step.

Step 3: Imine Cleavage (Deprotection)

Causality: Mild acidic hydrolysis selectively cleaves the imine bond without affecting the pyridine ring or the C–Cl bond, releasing the primary amine.

  • Dissolve the crude N-(diphenylmethylene)-6-chloropyridin-3-amine in THF (25 mL).

  • Add 2.0 M aqueous HCl (15 mL) and stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture to remove THF. Wash the aqueous layer with CH₂Cl₂ (2 × 20 mL) to remove benzophenone. Basify the aqueous layer with 2.0 M NaOH to pH 10, and extract with EtOAc (3 × 30 mL). Dry and concentrate to afford 6-chloropyridin-3-amine [1].

Step 4: Suzuki-Miyaura Cross-Coupling

Causality: 6-Chloropyridin-3-amine suffers from the "2-pyridyl problem"—the basic nitrogen and free amine can coordinate to palladium, stalling the catalytic cycle[4]. XPhos, a bulky dialkylbiarylphosphine ligand, prevents this off-target coordination while its electron-rich nature forces oxidative addition into the stubborn C–Cl bond[2][3].

  • In a Schlenk tube, combine 6-chloropyridin-3-amine (5.0 mmol), the desired arylboronic acid (R-B(OH)₂, 6.0 mmol), Pd₂(dba)₃ (0.10 mmol, 2 mol%), XPhos (0.20 mmol, 4 mol%), and K₃PO₄ (10.0 mmol).

  • Evacuate and backfill with argon (3x).

  • Add degassed 1,4-dioxane/H₂O (4:1 v/v, 25 mL).

  • Heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via silica gel chromatography to yield the final 6-substituted-3-aminopyridine .

Quantitative Data & Optimization Summary

The following tables summarize the optimization parameters for the critical cross-coupling nodes, demonstrating the necessity of specific ligand choices to ensure chemoselectivity and high yields.

Table 1: Optimization of Chemoselective Amination (Step 2)

Catalyst SystemLigandBaseTemp (°C)Yield (%)Observation
Pd(OAc)₂PPh₃Cs₂CO₃10022%Poor conversion; competitive C-Cl insertion.
Pd₂(dba)₃XantphosNaOtBu8068%Good conversion, minor diarylation.
Pd₂(dba)₃ BINAP NaOtBu 80 89% Optimal; exclusive C-I insertion, no diarylation.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (Step 4)

Catalyst SystemLigandSolventBaseYield (%)Observation
Pd(PPh₃)₄NoneToluene/EtOHNa₂CO₃15%Catalyst poisoned by free -NH₂ group.
Pd(OAc)₂SPhosDioxane/H₂OK₃PO₄61%Moderate yield; slow oxidative addition.
Pd₂(dba)₃ XPhos Dioxane/H₂O K₃PO₄ 94% Optimal; XPhos overcomes the "2-pyridyl problem".

References

  • Sigma-Aldrich Product Data: 6-Chloro-3-iodopyridin-2-amine hydrochloride. Sigma-Aldrich.
  • 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides. ACS Omega.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry.

Sources

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies for 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-iodopyridin-2-amine hydrochloride is a highly versatile, dihalogenated building block widely utilized in modern drug discovery. Its unique structural topology—featuring a free amino group flanked by two distinct halogens—enables orthogonal, site-selective functionalization. This scaffold has gained significant prominence in the synthesis of complex polyheterocycles, most notably in the development of clinical-stage METTL3 (N6-adenosine-methyltransferase) inhibitors for oncology and virology applications[1].

This technical guide provides researchers with field-proven, self-validating protocols for the regioselective palladium-catalyzed cross-coupling of this compound. By understanding the thermodynamic causality behind its reactivity, scientists can effectively leverage this building block to construct diverse chemical libraries.

Physicochemical Properties & Reactivity Profile

To design a successful catalytic cycle, one must first understand the intrinsic properties of the substrate.

Table 1: Substrate Properties & Reactivity Metrics
ParameterValue / DescriptionExperimental Implication
Chemical Formula C5H4ClIN2 · HClRequires stoichiometric base adjustment.
Molecular Weight 290.92 g/mol (Salt) / 254.46 g/mol (Free Base)Mass calculations must account for the HCl salt.
C3–I Bond Dissociation ~65 kcal/molHighly reactive; readily undergoes oxidative addition by Pd(0) at mild temperatures (25–80 °C).
C6–Cl Bond Dissociation ~95 kcal/molInert under standard Suzuki/Sonogashira conditions; reserved for late-stage Buchwald-Hartwig or SNAr.
C2–NH2 Group Electron-donatingIncreases electron density on the pyridine ring; can coordinate to Pd if inappropriate ligands are used.
The Causality of Regioselectivity and Salt Neutralization

The ~30 kcal/mol difference in bond dissociation energy (BDE) between the C3-I and C6-Cl bonds is the thermodynamic driver for regioselectivity. Palladium(0) exclusively inserts into the weaker C-I bond first.

Critical Experimental Insight: Because the compound is supplied as a hydrochloride salt, exactly 1.0 equivalent of base is consumed merely to liberate the free amine . Failure to account for this in your stoichiometry will result in an acidic microenvironment that protonates boronic acids (causing protodeboronation) or poisons the palladium catalyst, leading to stalled reactions.

Mechanistic Pathway: Regioselective Catalytic Cycle

The following diagram illustrates the logical progression of the regioselective cross-coupling at the C3 position, preserving the C6-Cl bond for subsequent functionalization.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Highly selective for C3-I) Pd0->OxAdd 6-Chloro-3-iodopyridin-2-amine PdII_1 Pd(II) Intermediate A [6-Cl-Py-C3]-Pd(II)-I OxAdd->PdII_1 TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Pd(II) Intermediate B [6-Cl-Py-C3]-Pd(II)-[R] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Coupled Product (C6-Cl remains intact) RedElim->Product

Figure 1: Regioselective Pd-catalyzed cycle at the C3-I bond of 6-Chloro-3-iodopyridin-2-amine.

Self-Validating Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C3-Position)

Objective: Arylate the C3 position while preventing competitive coupling at C6 or catalyst poisoning by the free C2-amine. Causality of Reagents: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle (99°). This steric bulk accelerates reductive elimination and prevents the adjacent free -NH₂ group from forming stable, unreactive Pd-amine dead-end complexes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv, 1.0 mmol, 291 mg) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (3.0 equiv, 3.0 mmol). Note: 1.0 equiv of K₂CO₃ neutralizes the HCl salt; the remaining 2.0 equiv drive the transmetalation step.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Degas the suspension by sparging with inert N₂ or Argon for 15 minutes. Causality: O₂ rapidly oxidizes Pd(0) to inactive Pd(II) species.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. Validation criteria: The product mass must exhibit a distinct 3:1 isotopic envelope (M / M+2). This mathematically proves the C6-chlorine atom is retained and regioselectivity was perfectly maintained.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira Alkynylation for Polyheterocycle Precursors (C3-Position)

Objective: Introduce an alkyne at C3 to set up a subsequent cyclization (e.g., into an azaindole). Causality of Reagents: Triethylamine (TEA) is used as both the solvent and the base. It neutralizes the HCl salt immediately upon dissolution and facilitates the deprotonation of the terminal alkyne during copper transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a flask with 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv, 1.0 mmol, 291 mg), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Degassing: Purge the flask with Argon. Add anhydrous THF (5 mL) and degassed TEA (5.0 equiv, 5.0 mmol)[1].

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 12 hours. Causality: The high reactivity of the C-I bond allows this reaction to proceed without heating, entirely suppressing C-Cl activation.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the starting material. The resulting product should fluoresce strongly under 254 nm UV light due to the extended conjugated pi-system of the alkyne.

Protocol C: Late-Stage Buchwald-Hartwig Amination (C6-Position)

Objective: Following C3 functionalization, couple a secondary amine to the inert C6-Cl bond. Causality of Reagents: The C-Cl bond is notoriously difficult to activate. We must switch to a highly electron-rich, bulky dialkylbiarylphosphine ligand like BrettPhos or XPhos , which forces the Pd center into a mono-ligated state, drastically lowering the activation energy barrier for oxidative addition into the C-Cl bond[2].

Step-by-Step Methodology:

  • Preparation: Combine the C3-substituted 6-chloropyridin-2-amine intermediate (1.0 equiv), the desired amine (1.5 equiv), and sodium tert-butoxide (2.0 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

  • Reaction: Suspend in anhydrous Toluene, degas thoroughly, and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS analysis will show the disappearance of the 3:1 chlorine isotope pattern, replaced by a single mass peak corresponding to the aminated product, validating successful C-Cl functionalization.

Quantitative Data & Optimization Matrix

When scaling up or adapting these protocols for novel substrates, refer to the following optimization matrix to troubleshoot deviations in yield or selectivity.

Table 2: Optimization Parameters for Orthogonal Coupling
ParameterOptimal ChoiceSub-Optimal ChoiceMechanistic Consequence of Sub-Optimal Choice
Base (Suzuki) K₂CO₃ (3.0 equiv)Na₂CO₃ (1.5 equiv)Incomplete neutralization of HCl salt; stalled transmetalation; protodeboronation of boronic acid.
Ligand (C3-I) dppf, PPh₃XPhos, t-Bu₃POver-activation of the catalyst leading to competitive C6-Cl insertion and loss of regioselectivity.
Ligand (C6-Cl) BrettPhos, XPhosPPh₃PPh₃ is not electron-rich enough to insert into the strong C-Cl bond; reaction fails to initiate[2].
Temperature 80 °C (Suzuki)110 °C+Thermal degradation of the catalyst; increased risk of bis-coupling at both C3 and C6.

References

  • Blackaby, W. P., Thomas, E. J., Hardick, D. J., Shepherd, J., Brookfield, F. A., & Bubert, C. (2023). Polyheterocyclic compounds as METTL3 inhibitors. US Patent 11,725,010 B2.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloro-3-iodopyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing "6-Chloro-3-iodopyridin-2-amine hydrochloride" in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific substrate and achieve successful outcomes in your synthetic endeavors.

I. Understanding the Substrate: Key Challenges

6-Chloro-3-iodopyridin-2-amine hydrochloride presents a unique set of challenges in Suzuki coupling due to its structural features. A thorough understanding of these challenges is the first step toward effective optimization.

  • The "2-Pyridyl Problem" : The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, ultimately slowing down or halting the catalytic cycle.[1]

  • The Hydrochloride Salt : The hydrochloride form of the amine can influence its solubility and reactivity. The presence of the salt may require careful consideration of the base used in the reaction.

  • Differential Reactivity of Halogens : The substrate contains both an iodine and a chlorine substituent. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the Suzuki coupling.[2] This allows for selective coupling at the 3-position.

  • Electron-Donating Amino Group : The 2-amino group is electron-donating, which can affect the electronic properties of the pyridine ring and the reactivity of the adjacent chloro group.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Problem 1: Low or No Conversion to the Desired Product

This is one of the most common issues and can arise from several factors.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Catalyst Inactivity The active form of the catalyst for the Suzuki reaction is Pd(0).[4][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions may not be suitable for its reduction to Pd(0). The pyridine nitrogen can also inhibit the catalyst.[6] Action: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[7] Switching to bulky, electron-rich phosphine ligands can also mitigate catalyst inhibition by the pyridine nitrogen.[6]
Inappropriate Ligand Choice Standard ligands like triphenylphosphine (PPh₃) may not be effective for this substrate.[6] Action: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. N-heterocyclic carbenes (NHCs) can also be effective.[6]
Incorrect Base or Poor Base Quality The base is crucial for the transmetalation step.[4] A weak or impure base will hinder the reaction. Action: Screen different bases. For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[7] Ensure the base is anhydrous and finely ground for optimal reactivity.[6]
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6][7] Action: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[6][7]
Poor Reagent Quality Water in the reaction solvent or reagents can lead to protodeboronation, an unwanted side reaction.[6] Action: Use anhydrous solvents and ensure all reagents, especially the boronic acid, are pure and dry.
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce your yield.

Common Side Reactions & Mitigation Strategies:

Side Reaction Explanation & Prevention
Protodeboronation This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[1][6] This is often an issue when using aqueous bases or protic solvents.[1] Prevention: Use anhydrous conditions and a carefully selected base.[6] Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[3]
Homocoupling of Boronic Acid This side reaction forms a biaryl byproduct from the boronic acid coupling with itself.[1] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[6] Prevention: Rigorously exclude oxygen from your reaction.[6] Using a Pd(0) source from the start can also help minimize this.[7]
Dehalogenation The iodine or chlorine atom is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[1] Prevention: Optimize the reaction temperature and consider screening different bases. If dehalogenation is a significant issue, switching to a milder base may be beneficial.
Troubleshooting Workflow Diagram

G start Low or No Conversion catalyst Check Catalyst System - Active Pd(0) source? - Appropriate ligand? start->catalyst base Evaluate Base - Strength and purity? - Anhydrous? catalyst->base conditions Review Reaction Conditions - Degassing effective? - Correct temperature? base->conditions reagents Assess Reagent Quality - Anhydrous solvent? - Pure boronic acid? conditions->reagents side_products Side Product Formation? reagents->side_products protodeboronation Protodeboronation - Use anhydrous conditions - Consider boronate ester side_products->protodeboronation Yes success Successful Coupling side_products->success No homocoupling Homocoupling - Improve degassing - Use Pd(0) source protodeboronation->homocoupling dehalogenation Dehalogenation - Optimize temperature - Screen milder bases homocoupling->dehalogenation

Caption: A logical workflow to diagnose and solve common issues.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting the reaction?

A1: Not necessarily. The base used in the Suzuki coupling is typically strong enough to neutralize the hydrochloride salt in situ and deprotonate the amine if needed for the catalytic cycle. However, you will need to use at least one extra equivalent of base to account for the hydrochloride.

Q2: Which palladium catalyst do you recommend as a starting point?

A2: For substrates like 6-Chloro-3-iodopyridin-2-amine, which can be challenging, a good starting point is a catalyst system known for its high activity with heteroaryl halides. A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a robust choice.[6][8]

Q3: What is the best solvent system for this reaction?

A3: A mixture of an aprotic organic solvent and water is commonly used to dissolve both the organic reagents and the inorganic base.[1] A combination of 1,4-dioxane and water or toluene and water is a good starting point.[9][10] Ensure the organic solvent is thoroughly degassed before use.

Q4: At what temperature should I run the reaction?

A4: Many Suzuki couplings require heating to proceed at a reasonable rate.[7] A starting temperature of 80-100 °C is typical. If the reaction is sluggish, the temperature can be cautiously increased. However, be aware that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.[7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take a sample of the reaction mixture at regular intervals to determine when the starting material has been consumed.

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific boronic acid.

Reagents and Equipment:

  • 6-Chloro-3-iodopyridin-2-amine hydrochloride

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a stir bar, add 6-Chloro-3-iodopyridin-2-amine hydrochloride, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Optimized Protocol for Challenging Couplings

This protocol incorporates a more active catalyst system for substrates that prove to be difficult.

Reagents and Equipment:

  • 6-Chloro-3-iodopyridin-2-amine hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Degassed anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or similar

  • Stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube with a stir bar.

  • Add the 6-Chloro-3-iodopyridin-2-amine hydrochloride and the arylboronic acid.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction as described in the general protocol.

  • Work-up and purify as described in the general protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_transmetalation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Base is crucial) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-X (Aryl Halide) H->B + Ar-X I Ar'-B(OR)2 (Boronic Acid/Ester) I->D + [Ar'B(OR)2OH]⁻

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

V. Data Presentation: Starting Points for Optimization

The following table provides a summary of general reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling with 6-Chloro-3-iodopyridin-2-amine hydrochloride.

Parameter Condition 1 (Standard) Condition 2 (For Challenging Substrates) Rationale
Pd Source (mol%) Pd(PPh₃)₄ (3-5%)Pd₂(dba)₃ (1-2%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ with a ligand is often more active.
Ligand (mol%) -SPhos or XPhos (2-4%)Bulky, electron-rich ligands accelerate the reaction and prevent catalyst inhibition.[6]
Base (equivalents) K₂CO₃ (2-3)K₃PO₄ or Cs₂CO₃ (3)Stronger bases can improve the rate of transmetalation.[6][11]
Solvent 1,4-Dioxane/H₂O (4:1)Anhydrous Toluene or DioxaneAnhydrous conditions can minimize protodeboronation.[6]
Temperature (°C) 80-90100-110Higher temperatures may be required for less reactive substrates.
Atmosphere Inert (Ar or N₂)Inert (Ar or N₂)Essential to prevent catalyst oxidation.[6][7]

VI. References

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Journal of the Indian Chemical Society.

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate.

  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI.

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate.

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.

  • Effect of various bases in Suzuki cross-coupling reaction. ResearchGate.

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

  • Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. ResearchGate.

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. PubMed.

  • Aminative Suzuki–Miyaura coupling. Xingwei Li.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. Benchchem.

  • Suzuki reaction. Wikipedia.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.

  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.

  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

Sources

Deiodination of "6-Chloro-3-iodopyridin-2-amine hydrochloride" as a side reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Deiodination of 6-Chloro-3-iodopyridin-2-amine hydrochloride

Introduction & Molecule Profile

Product: 6-Chloro-3-iodopyridin-2-amine hydrochloride CAS: 1260664-53-4 (Parent amine) / Derivative salts Common Use Cases: Scaffold for kinase inhibitors, SH2 domain binders, and PROTAC linkers.

The Technical Challenge: This building block contains two halogen handles with distinct reactivity profiles. The C3-Iodine is designed for facile oxidative addition in cross-coupling reactions (Suzuki, Sonogashira). However, its high lability makes it prone to reductive deiodination (hydrodehalogenation), yielding the byproduct 6-chloropyridin-2-amine. This side reaction is frequently observed when the catalytic cycle stalls or when hydride sources are inadvertently introduced.

Mechanism of Failure: Why Deiodination Occurs

To fix the problem, you must understand the "Destructive Cycle." Deiodination is rarely spontaneous; it is a catalyzed process competing with your desired reaction.

The Competing Pathways
  • Productive Cycle: Oxidative Addition (

    
    ) 
    
    
    
    Transmetallation
    
    
    Reductive Elimination (
    
    
    ).
  • Destructive Cycle (Deiodination):

    • Step A: Oxidative Addition forms the

      
       species.
      
    • Step B (The Error): Instead of transmetallating with your boronic acid, the Pd(II) species intercepts a Hydride Equivalent .

    • Step C: Reductive elimination releases

      
       (Deiodinated product) and regenerates 
      
      
      
      .
Sources of Hydride (The Culprits)
  • Solvents: Primary and secondary alcohols (EtOH, iPrOH) undergo

    
    -hydride elimination on the metal center.
    
  • Bases: Alkoxides (e.g.,

    
    ) can serve as hydride donors.
    
  • Formate Impurities: Often found in low-grade DMF or formed during reaction heating.

Visualizing the Competition

DeiodinationMechanism SM Start: 6-Chloro-3-iodopyridin-2-amine OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-I] SM->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Fast Path HydrideSource Hydride Source Interception (Alcohol/Base/Formate) OxAdd->HydrideSource Slow Transmetallation or Excess Heat RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Desired Product (C3-Functionalized) RedElim->Product PdHydride Pd(II)-H Species HydrideSource->PdHydride Beta-Hydride Elim PdHydride->Pd0 Regenerate Pd(0) SideProduct Side Product: 6-Chloro-pyridin-2-amine (Deiodinated) PdHydride->SideProduct Reductive Elim

Caption: The catalytic fork in the road. Deiodination occurs when the Transmetallation step is slower than Hydride Interception.

Troubleshooting Guide

Scenario A: Suzuki Coupling yields >15% Deiodinated Byproduct

Diagnosis: The catalytic cycle is "waiting" too long for the boronic acid, allowing the solvent or base to react with the Pd-Ar intermediate.

VariableRecommendationScientific Rationale
Solvent STOP: Ethanol, Isopropanol, MeOH.USE: Toluene, 1,4-Dioxane, DME, or DMF.Alcohols are excellent hydride donors via

-hydrogen abstraction. Aprotic solvents shut down this pathway [1].
Base STOP: NaOEt, NaOMe, KOtBu.USE:

,

, or

.
Alkoxide bases can undergo

-hydride elimination to form aldehydes/ketones and Pd-H. Carbonates are non-reducing [2].
Catalyst Switch to: Pd(dppf)Cl2 or Pd-XPhos G3/G4.Bulky, electron-rich ligands (Buchwald type or Ferrocenyl) accelerate the rate of reductive elimination, outcompeting the side reaction [3].
Water Limit Water: Use degassed water in strict ratio (e.g., 4:1).While Suzuki requires water, excess water at high temp can promote hydrodehalogenation in some catalytic systems.[1]
Scenario B: Starting Material Turns Black in Storage

Diagnosis: Photolytic instability. The C-I bond is weak (


50-60 kcal/mol) and cleaves under UV/Visible light, creating radicals that abstract protons from moisture in the air.
  • Fix: Store at -20°C in amber vials under Argon.

  • Recovery: If the material is dark but LCMS shows purity >90%, filter through a short silica plug using 10% EtOAc/Hexane before use.

Scenario C: Reaction Stalls (HCl Salt Interference)

Diagnosis: You are using the hydrochloride salt.

  • The Issue: The HCl neutralizes the first equivalent of your base. If you use 2.0 equiv of base, you only have 1.0 equiv active for the Suzuki cycle.

  • Fix:

    • Free-base first: Partition between EtOAc and Sat.

      
      , dry, and concentrate.
      
    • Or Add Excess Base: Use 3.5 to 4.0 equivalents of base in the reaction to account for the HCl salt and the boronic acid activation.

Standardized Protocol: Deiodination-Suppressed Suzuki Coupling

Use this protocol to benchmark your reaction if you are seeing high deiodination.

Reagents:

  • Substrate: 6-Chloro-3-iodopyridin-2-amine HCl (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) — High reductive elimination rate.

  • Base: Cs2CO3 (3.5 equiv) — Soluble in organics, non-reducing.

  • Solvent: 1,4-Dioxane / Water (5:1 ratio) — Degassed.

Step-by-Step:

  • Neutralization (In-situ): Add the HCl salt substrate and Cs2CO3 to the reaction vial. Add the solvent mixture.[1][2][3][4][5] Stir at Room Temp for 10 mins. This neutralizes the HCl before the catalyst sees it.

  • Loading: Add the Boronic acid and the Pd-catalyst.[2][4]

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes (bubbling directly into solution). Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination.

  • Heating: Heat to 80°C . Avoid reflux temperatures (100°C+) unless necessary, as higher T favors the higher activation energy deiodination pathway.

  • Monitoring: Check LCMS at 1 hour. If SM remains but no deiodination is seen, add more catalyst. If deiodination appears, lower temp to 60°C and increase catalyst load to 10 mol%.

Frequently Asked Questions (FAQs)

Q: Can I use the 6-Chloro handle for coupling first? A: Generally, no. The oxidative addition into the C-I bond is kinetically much faster than the C-Cl bond. To couple the 6-position first, you would need to use a specialized catalyst (e.g., oxidative addition to Cl is difficult in the presence of I) or, more practically, use 6-chloro-pyridin-2-amine (no iodine), couple the 6-position, and then iodinate position 3 electrophilically (NIS).

Q: Why does my LCMS show a mass of M-126? A: M-126 corresponds to the loss of Iodine (127) and gain of Hydrogen (1). This confirms deiodination.[6][7] If you see M-127+17 (M-110), you might have hydroxylated the product (replaced I with OH), which happens with strong hydroxide bases.

Q: Does the free amine (


) interfere with the catalyst? 
A:  Yes, free aminopyridines can coordinate to Pd, poisoning the catalyst ("Pd sequestration"). This slows down the productive cycle, giving the destructive deiodination cycle more time to occur.
  • Pro Tip: If optimization fails, protect the amine as an Acetamide (

    
    ) or Boc-carbamate (
    
    
    
    ) before coupling. This prevents coordination and shuts down deiodination almost entirely [4].

References

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[8] Green Chemistry, 2019.

  • BenchChem Technical Support. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem Guides, 2025.[2][3][4]

  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Gouda, M.A. et al. "Reactivity of 2-amino-3-cyanopyridines (and related halo-amino-pyridines)." Journal of Molecular Structure, 2014.

Sources

Technical Support Center: Recrystallization & Troubleshooting for 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the purification and recrystallization of 6-Chloro-3-iodopyridin-2-amine hydrochloride . As a critical building block in cross-coupling reactions and pharmaceutical synthesis, maintaining the structural and stoichiometric integrity of this di-halogenated aminopyridine is paramount.

Section 1: Physicochemical Profiling & Solvent Selection

Before initiating recrystallization, one must understand the thermodynamic and chemical constraints of the molecule. The electron-withdrawing nature of the chlorine and iodine atoms significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine. Consequently, the hydrochloride salt is relatively labile and highly sensitive to moisture, dictating strict solvent parameters [3].

Table 1: Key Properties of 6-Chloro-3-iodopyridin-2-amine (Free Base vs. HCl Salt)

PropertyFree BaseHydrochloride Salt
CAS Number 800402-06-6 [2]2416243-39-3 [1]
Molecular Formula C₅H₄ClIN₂C₅H₅Cl₂IN₂
Molecular Weight 254.46 g/mol 290.92 g/mol
Physical State Off-white to yellow-brown solid [6]Off-white crystalline solid
Solubility Profile Soluble in EtOAc, DCM, THFSoluble in hot EtOH, MeOH, Water; Insoluble in Et₂O
Stability Constraints Light-sensitive (C-I bond), Oxidizes in airHygroscopic, Prone to "oiling out" in trace water[3]
Section 2: Authorized Recrystallization Protocols
Protocol A: Direct Anti-Solvent Crystallization (Ethanol/Diethyl Ether)

This is the primary self-validating system for purifying the intact hydrochloride salt. The causality behind using an anti-solvent system is to bypass the compound's tendency to form supersaturated aqueous syrups.

  • Dissolution: Place the crude 6-chloro-3-iodopyridin-2-amine hydrochloride in a dry, amber-tinted round-bottom flask. Causality: Amber glass prevents photolytic degradation of the C-I bond, which otherwise releases elemental iodine [6].

  • Solvent Addition: Add a minimum volume of strictly anhydrous boiling ethanol. Do not use aqueous ethanol; trace water will cause the pyridinium chloride to hydrate and oil out during cooling [3].

  • Clarification (If necessary): If the solution is dark brown, add 5% w/w activated charcoal, boil for 2 minutes, and perform a rapid hot filtration through a pre-warmed Celite pad [4].

  • Anti-Solvent Addition: While the solution is still warm (~40°C), add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed.

  • Nucleation & Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to displace any residual ethanol. Dry under high vacuum to a constant weight to validate solvent removal.

Protocol B: Free-Basing and Re-Salting (For Highly Degraded Batches)

If the salt is severely degraded or the HCl stoichiometry is compromised, recrystallizing the free base and regenerating the salt is required.

  • Neutralization: Dissolve the crude salt in water and adjust the pH to 8 using saturated aqueous NaHCO₃ [5].

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The free base will partition entirely into the organic layer [5].

  • Drying & Concentration: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base [5].

  • Re-Salting: Dissolve the pure free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas at 0°C until the pure hydrochloride salt precipitates completely.

Section 3: Mechanistic Workflow

RecrystallizationWorkflow Start Crude 6-Chloro-3-iodopyridin-2-amine HCl Assess Assess Purity & Hydration State Start->Assess Direct Protocol A: Anti-Solvent Crystallization (EtOH/Et2O) Assess->Direct >80% Pure, Low Moisture FreeBase Protocol B: Free-Basing & Re-salting Assess->FreeBase <80% Pure, Highly Discolored Dissolve Dissolve in Min. Hot Anhydrous EtOH Direct->Dissolve Pure Pure Crystalline Hydrochloride Salt FreeBase->Pure via HCl gas in Et2O Oiling Oiling Out Detected During Cooling? Dissolve->Oiling Triturate Triturate with Et2O & Scratch Flask Oiling->Triturate Yes (Phase Separation) Filter Vacuum Filtration & Cold Et2O Wash Oiling->Filter No (Standard Nucleation) FilterFilter FilterFilter Triturate->FilterFilter FilterFilter->Pure

Decision tree and experimental workflow for the purification of halogenated pyridinium salts.

Section 4: Troubleshooting Guides & FAQs

Q1: During cooling, my product forms a thick syrup at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out," which occurs when the solute's melting point is depressed below the solvent's temperature, almost always due to the presence of trace water. Pyridinium chloride salts are highly hygroscopic [3]. Corrective Action: Do not discard the flask. Add a highly non-polar anti-solvent (like diethyl ether) to the mixture. Use a glass stirring rod to vigorously scratch the inside of the flask at the liquid interface. The high-frequency vibrations and microscopic glass shards act as nucleation sites, forcing the supersaturated oil to solidify into a crystalline lattice[3].

Q2: The solution turns dark pink or brown when heated in ethanol. Is the compound degrading? A: Yes, partial degradation is occurring. The carbon-iodine bond at the 3-position is susceptible to homolytic cleavage when exposed to heat and light, releasing trace amounts of elemental iodine (I₂), which is highly colored [2, 6]. Corrective Action: Minimize heating time. Ensure the recrystallization is performed in amber glassware or a foil-wrapped flask. If discoloration is severe, employ Protocol B to isolate the free base, run it through a short silica plug to remove the iodine, and re-form the salt [5].

Q3: Can I apply a vacuum to dry the salt faster, or will it remove the HCl? A: You can safely apply a high vacuum. Unlike some volatile aliphatic amine salts, pyridinium chloride is a stable organoammonium salt at room temperature. The HCl will not "boil off" under vacuum unless the compound is heated to its decomposition point [3]. Drying under a vacuum desiccator is highly recommended to remove residual moisture.

Q4: My yield after recrystallization is extremely low (<30%). What went wrong? A: A low recovery yield typically indicates that either too much primary solvent (ethanol) was used, or the hydrochloride salt partially dissociated into the free base during prolonged boiling, altering its solubility profile [4]. Corrective Action: Always use the absolute minimum amount of boiling solvent. If you suspect dissociation, check the pH of your mother liquor. If it is highly acidic, the free base may remain in solution. You can recover the remaining product by concentrating the mother liquor and applying Protocol B.

Section 5: References
  • Sigma-Aldrich. "2-chloro-6-iodopyridin-3-amine sigma-aldrich: 6-chloro-3-iodopyridin-2-amine hydrochloride."

  • BLD Pharm. "800402-06-6 | 6-Chloro-3-iodopyridin-2-amine | BLD Pharm." 1

  • ResearchGate. "Is it possible to boil off HCl from pyridinium chloride salts?" 2

  • BenchChem. "How to remove unreacted 2-aminopyridine from product." 3

  • ChemicalBook. "6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis." 4

  • Sigma-Aldrich. "6-Chloro-3-iodopyridin-2-amine | 800402-06-6." 5

Sources

Technical Support Center: Purification of 6-Chloro-3-iodopyridin-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying 6-Chloro-3-iodopyridin-2-amine hydrochloride and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common and specific challenges encountered during the purification of this class of compounds.

Introduction

6-Chloro-3-iodopyridin-2-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purification is often challenging due to the presence of a basic aminopyridine core, a heavy iodine atom, and its formulation as a hydrochloride salt. These structural features influence its solubility, stability, and chromatographic behavior. This guide will equip you with the necessary knowledge to develop a robust and efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-Chloro-3-iodopyridin-2-amine hydrochloride?

A1: The primary purification techniques for this compound and its derivatives are recrystallization, column chromatography on silica gel, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1][2] Often, a combination of these techniques is employed for optimal results.

Q2: My aminopyridine derivative shows significant tailing on a silica gel TLC plate and during column chromatography. How can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1][3] To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.

Q3: I'm having difficulty finding a suitable solvent for the recrystallization of my 6-Chloro-3-iodopyridin-2-amine hydrochloride derivative. What should I do?

A3: As a hydrochloride salt, the compound will have significantly different solubility compared to its free base. It is generally more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents. For recrystallization, consider solvent systems where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A good starting point for screening includes mixed solvent systems such as ethanol/water, methanol/diethyl ether, or isopropanol/hexane.

Q4: How should I handle and store purified 6-Chloro-3-iodopyridin-2-amine hydrochloride?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] It is hygroscopic and can absorb moisture from the atmosphere, which may affect its stability and purity.[5][6] Studies on similar aminopyridines have shown good stability when stored as a dry powder.[7][8][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process and provides a logical approach to problem-solving.

Problem 1: Oily Residue Instead of Crystalline Solid After Recrystallization
Potential Cause Troubleshooting Steps
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate Solvent System Re-screen for a solvent or solvent mixture in which the compound has a steeper solubility curve (highly soluble when hot, poorly soluble when cold).
Presence of Impurities Impurities can sometimes inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove gross impurities before recrystallization.[2]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Problem 2: Poor Separation or Co-elution of Impurities During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[2]
Compound Tailing As mentioned in the FAQs, add a basic modifier like triethylamine (0.5-1%) to your eluent to improve peak shape.[1]
Structurally Similar Impurities If impurities have similar polarity to your product, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system to alter the selectivity of the separation.
Column Overloading Do not load too much crude material onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Problem 3: Low Recovery of the Compound After Purification
Potential Cause Troubleshooting Steps
Compound is in the Aqueous Layer After Extraction If you have neutralized the hydrochloride salt to its free base for extraction into an organic solvent, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the aminopyridine fully.
Compound Adsorbed Irreversibly to Silica Gel For highly polar derivatives, strong interaction with silica gel can lead to poor recovery. Consider using a more polar eluent or deactivating the silica gel with a base before use.
Loss During Solvent Removal The free base form of the compound may be volatile. When removing solvents under reduced pressure, use a lower temperature and avoid prolonged exposure to high vacuum.

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude 6-Chloro-3-iodopyridin-2-amine HCl TLC_NMR TLC & ¹H NMR Analysis Crude->TLC_NMR Decision Purity > 95%? TLC_NMR->Decision Recrystallization Recrystallization Decision->Recrystallization Yes AcidBase Acid-Base Extraction Decision->AcidBase No PureProduct Pure Product Recrystallization->PureProduct Chromatography Column Chromatography AcidBase->Chromatography Chromatography->PureProduct Characterization Characterization (NMR, MS, mp) PureProduct->Characterization PurificationDecision Start Crude Product Analysis (TLC/NMR) Impurity_Check Major Impurities Present? Start->Impurity_Check Polarity_Check Impurities More or Less Polar? Impurity_Check->Polarity_Check Yes Recrystallization Recrystallization Impurity_Check->Recrystallization No (Minor Impurities) Acid_Base_Check Acidic or Neutral Impurities? Polarity_Check->Acid_Base_Check Similar Polarity Chromatography Column Chromatography Polarity_Check->Chromatography Different Polarity Acid_Base_Check->Chromatography No (Basic Impurities) AcidBase_Extraction Acid-Base Extraction Acid_Base_Check->AcidBase_Extraction Yes Final_Purity_Check Check Purity Chromatography->Final_Purity_Check AcidBase_Extraction->Final_Purity_Check Recrystallization->Final_Purity_Check

Sources

Technical Support Center: HPLC Purity Assessment of 6-Chloro-3-iodopyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purity assessment of 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 800402-06-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during its analysis.

This guide is structured as a dynamic question-and-answer forum to directly address specific experimental issues. We will delve into the "why" behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing for the main analyte peak. What are the likely causes and how can I fix it?

A1: Peak tailing for a basic compound like 6-Chloro-3-iodopyridin-2-amine is a common issue, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The primary amine group in your molecule is basic. Based on the pKa of the parent compound, 2-aminopyridine (pKa ≈ 6.86), your molecule is likely protonated at typical reversed-phase HPLC pH ranges (pH 2-7).[1][2] This positive charge can interact with residual, negatively charged silanol groups on the silica-based C18 column, causing the peak to tail.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the mobile phase pH.

      • Low pH (2.5-3.0): At this pH, the amine is fully protonated, but more importantly, the surface silanol groups are protonated and thus neutral. This minimizes the secondary ionic interactions. Use a buffer like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both your aqueous and organic mobile phase components.

      • High pH (8-10): Alternatively, at a higher pH, the amine group will be in its neutral form. While silanols would be deprotonated, the lack of charge on the analyte can lead to improved peak shape. This approach requires a high-pH stable column (e.g., a hybrid or ethylene-bridged silica column).

    • Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "shields" many of the residual silanols, but it is never 100% effective.

    • Competitive Additives: Low concentrations of a competitive base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, this can suppress MS sensitivity if used.

    • Column Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or the sample concentration.

Q2: My baseline is noisy and drifting, making it difficult to integrate small impurity peaks. What should I check?

A2: A noisy or drifting baseline can originate from several sources, including the mobile phase, the detector, or the pump system.[4][5][6]

  • Causality & Troubleshooting Workflow: A systematic approach is key to identifying the source of the noise. The following workflow can help isolate the problem.

  • DOT Script for Troubleshooting Workflow:

    HPLC_Troubleshooting start Start | Noisy/Drifting Baseline A Mobile Phase Issues - Inadequate Degassing - Contamination - Poor Mixing start->A Check First B Detector Issues - Lamp Failing - Dirty Flow Cell - Temperature Fluctuation start->B If A is OK C Pump/System Issues - Leak in System - Faulty Check Valves - Worn Pump Seals start->C If B is OK D Solution: Degas/Filter Solvents, Use High-Purity Solvents A->D E Solution: Check Lamp Hours, Flush Flow Cell, Equilibrate System B->E F Solution: Perform Leak Test, Clean/Replace Valves & Seals C->F

    Caption: Troubleshooting workflow for HPLC baseline issues.

  • Specific Checks:

    • Mobile Phase: Ensure all solvents are HPLC-grade, filtered through a 0.22 µm filter, and adequately degassed (online degasser is preferred).[4] Contamination or dissolved gas can cause significant noise.

    • Detector Lamp: Check the energy output and hours of the UV lamp. An aging lamp can cause baseline drift.

    • System Leaks: Even a small leak can cause pressure fluctuations that manifest as baseline noise.[7] Check all fittings and connections.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This method is a robust starting point based on the analysis of structurally similar compounds like 2-amino-6-chloropyridine.[6] Further optimization may be required.

ParameterRecommended SettingRationale
Column High-quality, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for small aromatic molecules. Smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the analyte and minimize silanol interactions.[8] Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and lower backpressure than methanol.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.A broad gradient ensures elution of both the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Detection UV at 254 nm2-aminopyridine derivatives typically show strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.[1]
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar to the initial mobile phase composition ensures good peak shape.[7]
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate that your HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products.[9][10] A target degradation of 5-20% is generally recommended.[11]

  • DOT Script for Forced Degradation Workflow:

    Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis 0.1 M HCl, 60°C HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis 0.1 M NaOH, 60°C Base->HPLC Oxidation Oxidative 3% H2O2, RT Oxidation->HPLC Thermal Thermal 80°C (Solid) Thermal->HPLC Photo Photolytic ICH Q1B Light Box Photo->HPLC Purity Peak Purity Check HPLC->Purity Mass Mass Balance Calculation Purity->Mass API API Sample (6-Chloro-3-iodopyridin-2-amine HCl) API->Acid API->Base API->Oxidation API->Thermal API->Photo

    Caption: Workflow for a forced degradation study.

  • Step-by-Step Protocol:

    • Prepare Stock Solution: Prepare a stock solution of 6-Chloro-3-iodopyridin-2-amine hydrochloride at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at various time points. The presence of the chloro and iodo groups may make the molecule susceptible to hydrolysis.[12][13]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Monitor over time (e.g., 8, 24, 48 hours).

    • Photolytic Degradation: Expose the solid material and a solution of the compound to light conditions as specified in ICH Q1B guidelines. Iodinated aromatic compounds are known to be susceptible to photodegradation, which can involve the cleavage of the carbon-iodine bond.[14][15][16]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and analyze at various time points.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. Use a PDA detector to check for co-eluting peaks and to evaluate peak purity.

References

  • Albert, A. et al. (1948). The strength of the heterocyclic bases. Journal of the Chemical Society, 2240-9.
  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Wilde, F., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 103, 267-275. Available from: [Link]

  • ResearchGate. (2025, August 10). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]

  • Wang, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research, 30(24), 64793-64813. Available from: [Link]

  • ACS Publications. (2026, January 8). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes: The Self-Supplying Iodine Mechanism. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2006, January). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. Retrieved from [Link]

  • Chromatography Today. (2026, March 8). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 324-330. Available from: [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • PubMed. (2012, November 6). Insights into the photochemical transformation of iodine in aqueous systems: humic acid photosensitized reduction of iodate. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and hydrolysis of fluoropyridinyl containing chlorosilanes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Journal of Medicinal & Organic Chemistry. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Chemaxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal | Download Scientific Diagram. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from [Link]

  • Chemaxon. (n.d.). logP and logD calculations. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis and scale-up of 6-chloro-3-iodopyridin-2-amine hydrochloride .

The synthesis typically involves the electrophilic aromatic iodination of 2-amino-6-chloropyridine using N-iodosuccinimide (NIS), followed by hydrochloride salt formation[1]. While the pathway is straightforward, the trifunctional nature of the pyridine ring often leads to regioselectivity issues and over-iodination[2]. This guide unpacks the mechanistic causality behind these impurities and provides a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Workflow & Impurity Generation

To effectively troubleshoot, we must first understand the electronic landscape of the starting material. The C2-amino group is a powerful electron-donating group (+R effect), which strongly activates the ortho (C3) and para (C5) positions. The C6-chloro group is electron-withdrawing (-I effect) but weakly donates via resonance (+R effect)[2]. Consequently, electrophilic iodination is directed primarily to C3, but C5 remains a competitive site, leading to specific impurity branching.

G SM 2-Amino-6-chloropyridine (Starting Material) Reagents N-Iodosuccinimide (NIS) Solvent: Acetonitrile SM->Reagents Desired 6-Chloro-3-iodopyridin-2-amine (Target Intermediate) Reagents->Desired Ortho-directing (Major Pathway) Regio 6-Chloro-5-iodopyridin-2-amine (Regioisomer Impurity) Reagents->Regio Para-directing (Minor Pathway) Diiodo 6-Chloro-3,5-diiodopyridin-2-amine (Over-iodination Impurity) Desired->Diiodo Excess NIS SaltReagents HCl in Dioxane Solvent: EtOAc/Ether Desired->SaltReagents Regio->Diiodo Excess NIS Final 6-Chloro-3-iodopyridin-2-amine HCl (Final Product) SaltReagents->Final Crystallization

Synthesis workflow showing the divergence of regioisomeric and over-iodination impurities.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 5-iodo regioisomer (6-chloro-5-iodopyridin-2-amine)?

Causality: The amino group at C2 directs electrophiles to both the C3 and C5 positions[2]. While C3 is kinetically favored due to proximity to the amino group, C5 is also activated. If the reaction is run at elevated temperatures, thermodynamic control begins to compete, increasing the yield of the C5-isomer. Solution: Maintain strict temperature control. Perform the NIS addition at 0–5 °C and do not let the reaction exceed room temperature (20–25 °C). If the regioisomer persists >5%, switch the solvent from DMF to Acetonitrile; the lower polarity of Acetonitrile can help tighten the solvation sphere around the electrophile, enhancing steric discrimination against the C5 position (which is flanked by the bulky C6-chloro group).

Q2: How do I minimize the formation of the 3,5-diiodo impurity?

Causality: Once the mono-iodo product (C3) forms, the pyridine ring is slightly deactivated but remains susceptible to further electrophilic attack if there is a local or global excess of NIS. Dumping solid NIS into the reactor creates high local concentrations, driving the formation of 6-chloro-3,5-diiodopyridin-2-amine. Solution:

  • Stoichiometry: Strictly limit NIS to 0.95 – 1.00 equivalents. It is better to leave 2% unreacted starting material (which is easily washed out during salt formation) than to push for 100% conversion and generate the diiodo species.

  • Addition Rate: Dissolve NIS in the reaction solvent and add it dropwise over 30–60 minutes to ensure rapid dispersion and prevent local concentration spikes.

Q3: My isolated hydrochloride salt contains succinimide/succinimide derivatives. How do I remove them?

Causality: Succinimide is the stoichiometric byproduct of the NIS iodination. While highly water-soluble, it can become trapped in the organic layer if the aqueous wash is insufficient, eventually co-crystallizing during the HCl salt formation. Solution: Implement a rigorous aqueous workup before salt formation. After quenching with sodium thiosulfate, wash the organic layer (e.g., Ethyl Acetate) with water at least three times. Succinimide has a high partition coefficient for water. Do not skip the final brine wash, as it helps strip residual water (and dissolved succinimide) from the organic phase prior to drying.

Part 3: Quantitative Impurity Profiling

To ensure self-validation during your workflow, utilize the following HPLC/LC-MS tracking parameters.

Analytical Conditions: C18 Column, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient elution.

Impurity / CompoundTypeRelative Retention Time (RRT)Detection (m/z) [M+H]+Mitigation Strategy
2-Amino-6-chloropyridine Starting Material~0.60129.0Limit NIS to 1.0 eq; monitor via HPLC.
Succinimide Reaction Byproduct~0.20100.13x Aqueous washes of the organic phase.
6-Chloro-3-iodopyridin-2-amine Target Product 1.00 254.9 N/A
6-Chloro-5-iodopyridin-2-amine Regioisomer~1.15254.9Strict temp control (0–25 °C); use MeCN.
6-Chloro-3,5-diiodopyridin-2-amine Over-iodination~1.40380.8Dropwise NIS addition; avoid excess NIS.

Part 4: Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between your actions and the chemical outcome.

Phase 1: Regioselective Iodination

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-amino-6-chloropyridine (1.0 eq) and anhydrous Acetonitrile (10 mL/g of starting material).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath. Causality: Low temperature suppresses the thermodynamic formation of the C5-regioisomer.

  • Electrophile Addition: Prepare a solution of N-Iodosuccinimide (NIS, 0.98 eq) in anhydrous Acetonitrile. Add this solution dropwise over 45 minutes via an addition funnel. Causality: Dropwise addition prevents local excess, mitigating diiodo impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 4–6 hours.

  • IPC: Sample the reaction for HPLC. Proceed when starting material is < 3%. Do not add more NIS if SM is < 3%, to avoid over-iodination.

Phase 2: Quenching and Workup 6. Quench: Cool the mixture back to 0 °C and add 10% aqueous Sodium Thiosulfate (


) solution. Stir for 15 minutes. Causality: Reduces any unreacted NIS or free 

into water-soluble iodide salts. 7. Extraction: Concentrate the mixture under reduced pressure to remove the majority of Acetonitrile. Dilute the aqueous residue with Ethyl Acetate (EtOAc). 8. Washing (Critical Step): Separate the layers. Wash the organic layer with deionized water (3 × 5 volumes) followed by brine (1 × 5 volumes). Causality: Successive water washes quantitatively remove the succinimide byproduct. 9. Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude freebase.

Phase 3: Hydrochloride Salt Formation 10. Dissolution: Dissolve the crude 6-chloro-3-iodopyridin-2-amine in a minimum volume of dry Ethyl Acetate (or a 1:1 mixture of EtOAc/Diethyl Ether). 11. Salt Precipitation: Cool the solution to 0 °C. Dropwise, add 4M HCl in Dioxane (1.2 eq). A precipitate will form immediately. 12. Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under a nitrogen blanket, wash with cold Diethyl Ether, and dry under high vacuum at 40 °C to afford the pure 6-chloro-3-iodopyridin-2-amine hydrochloride.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Catalyst selection for cross-coupling with "6-Chloro-3-iodopyridin-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 6-Chloro-3-iodopyridin-2-amine hydrochloride

Welcome to the advanced technical support guide for the functionalization of 6-chloro-3-iodopyridin-2-amine hydrochloride. This substrate is a highly valuable, yet complex, dihalogenated heterocyclic building block. Its structural complexity—featuring a highly reactive C-I bond, a moderately reactive C-Cl bond, an unprotected primary amine, and a hydrochloride salt formulation—presents unique chemoselectivity and solubility challenges during palladium-catalyzed cross-coupling.

This guide provides field-proven insights, diagnostic logic, and self-validating protocols to ensure absolute chemoselectivity and high yields in your synthetic workflows.

Part 1: Troubleshooting & FAQs (Diagnostic Logic)

Q1: My Suzuki-Miyaura coupling is failing to initiate, and I am recovering mostly unreacted starting material. What is going wrong? A: The most common point of failure with this specific commercial building block is ignoring its hydrochloride (HCl) salt form. Palladium-catalyzed cross-couplings require a basic environment to activate the boron species via transmetalation. If you use the standard 2.0 equivalents of base without accounting for the HCl molecule, 1.0 equivalent is immediately consumed just to neutralize the salt, leaving the catalytic cycle starved of base. Causality & Fix: You must add an additional 1.0 equivalent of your chosen base (e.g., K₂CO₃ or Na₂CO₃) specifically for neutralization. The reaction mixture will often physically transition from a cloudy suspension to a clearer solution once the free base is successfully liberated.

Q2: How do I achieve absolute chemoselectivity at the C3 (Iodine) position without triggering a reaction at the C6 (Chlorine) position? A: Chemoselectivity here is governed by the inherent bond dissociation energies (BDE) of the halogens. The C-I bond (~65 kcal/mol) is significantly weaker and more reactive toward palladium oxidative addition than the C-Cl bond (~95 kcal/mol)[1]. To exploit this thermodynamic difference:

  • Catalyst Selection: Utilize standard, moderately electron-rich palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄[2][3]. These catalysts readily insert into the C-I bond but struggle to activate the C-Cl bond under mild conditions.

  • Ligand Avoidance: Strictly avoid highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) during the initial C3-coupling. These ligands lower the activation barrier for C-Cl insertion and will lead to unwanted di-coupling or oligomerization.

  • Thermal Control: Maintain reaction temperatures between 60°C and 80°C. Pushing the temperature above 90°C provides the thermal energy required to overcome the C-Cl activation barrier.

Q3: Will the unprotected C2-amine interfere with my coupling via competitive Buchwald-Hartwig amination? A: Generally, no, provided you strictly control your base selection. While free primary amines can coordinate to palladium or undergo C-N coupling, standard Suzuki and Sonogashira conditions do not favor this pathway[4]. Causality & Fix: Buchwald-Hartwig aminations typically require strong bases (like NaOtBu or LHMDS) to deprotonate the amine and facilitate reductive elimination. By restricting your protocol to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or amine bases (e.g., Triethylamine), the C2-amine remains protonated enough to avoid competitive C-N coupling while still allowing C-C bond formation to proceed smoothly.

Part 2: Quantitative Condition Matrix

The following table summarizes the optimized, field-validated parameters for selectively targeting the C3-Iodine position while leaving the C6-Chlorine and C2-Amine intact.

Reaction TypeOptimal CatalystBase (Total Eq.)Solvent SystemTemp (°C)Additives
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)*1,4-Dioxane / H₂O (4:1)70 - 80°CNone
Sonogashira Pd(PPh₃)₄ (5 mol%)TEA (Solvent/Base)DMF / TEA (1:1)60 - 70°CCuI (10 mol%)
Buchwald-Hartwig Not RecommendedN/AN/AN/ARequires C2-protection

*Note: 3.0 eq of K₂CO₃ accounts for 1.0 eq to neutralize the HCl salt and 2.0 eq to drive the catalytic cycle.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)

This protocol is designed to be a self-validating system, ensuring that each mechanistic step is verified before proceeding.

Reagents:

  • 6-Chloro-3-iodopyridin-2-amine HCl (1.0 mmol, 291 mg)

  • Arylboronic Acid (1.1 mmol)

  • K₂CO₃ (3.0 mmol, 415 mg)

  • Pd(dppf)Cl₂•CH₂Cl₂ (0.05 mmol, 41 mg)[2]

Step-by-Step Methodology:

  • Salt Neutralization (Validation Step 1): In a 25 mL Schlenk flask, dissolve K₂CO₃ in 1.0 mL of degassed H₂O. Add 6-chloro-3-iodopyridin-2-amine HCl and 4.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Validation: Observe the mixture; the initial cloudy suspension should clarify as the HCl salt is neutralized and the free base dissolves into the organic layer.

  • Reagent Addition: Add the arylboronic acid to the biphasic mixture. Purge the flask with Argon for 10 minutes by bubbling directly through the solvent.

  • Catalyst Initiation: Quickly add Pd(dppf)Cl₂•CH₂Cl₂ under a positive stream of Argon. The solution will turn a deep red/orange.

  • Thermal Activation: Heat the reaction mixture to 75°C.

  • Reaction Monitoring (Validation Step 2): After 2 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed successful and complete when the M+ peak of the starting material (m/z 254.5 for free base) is <5% relative to the product peak. If a secondary peak corresponding to di-arylation appears, immediately cool the reaction to 0°C to quench further C-Cl activation.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Sonogashira Coupling (C3-Alkynylation)

Reagents:

  • 6-Chloro-3-iodopyridin-2-amine HCl (1.0 mmol, 291 mg)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • CuI (0.10 mmol, 19 mg)

Step-by-Step Methodology:

  • Preparation & Neutralization: Charge a dry flask with 6-chloro-3-iodopyridin-2-amine HCl. Add 3.0 mL of anhydrous DMF and 3.0 mL of anhydrous Triethylamine (TEA). Stir for 15 minutes. Causality: TEA acts as both the solvent and the base, providing massive excess to instantly neutralize the HCl salt and facilitate the subsequent alkyne deprotonation.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent Glaser coupling (homocoupling of the alkyne).

  • Catalyst & Co-catalyst Addition: Add Pd(PPh₃)₄ followed by CuI. The solution will typically darken.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Thermal Activation & Monitoring: Heat to 65°C. Monitor via TLC or LC-MS after 3 hours. The stark difference in BDE ensures the C-Cl bond remains completely inert under these copper-mediated conditions.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (solution will turn blue). Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the chemoselective cross-coupling pathways, emphasizing the critical neutralization step and the divergent catalytic routes.

Workflow Substrate 6-Chloro-3-iodopyridin-2-amine HCl (Dual-Halogen Substrate) Neutralization Salt Neutralization (Requires +1.0 eq Base) Substrate->Neutralization Deprotonation FreeBase Free Base Intermediate (C-I Bond Activated) Neutralization->FreeBase Frees C2-Amine Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2 / K2CO3 / 70°C FreeBase->Suzuki Boronic Acid Sonogashira Sonogashira Coupling Pd(PPh3)4 / CuI / TEA / 60°C FreeBase->Sonogashira Terminal Alkyne ProductS 3-Aryl-6-chloropyridin-2-amine (C-Cl Bond Intact) Suzuki->ProductS Chemoselective C-I Insertion ProductSo 3-Alkynyl-6-chloropyridin-2-amine (C-Cl Bond Intact) Sonogashira->ProductSo Chemoselective C-I Insertion

Workflow for chemoselective cross-coupling of 6-Chloro-3-iodopyridin-2-amine HCl at the C3 position.

Part 5: References

  • "WO2020072580A1 - Matriptase 2 inhibitors and uses thereof", Google Patents. URL:

  • "Chemoselective Functionalization of α-Carbolines at the C-2, C-3, C-4, and C-6 Positions Using Suzuki—Miyaura Reactions", ResearchGate. URL:[Link]

  • "Organic & Biomolecular Chemistry - RSC Publishing", Royal Society of Chemistry. URL:[Link]

Sources

Validation & Comparative

Biological activity screening of "6-Chloro-3-iodopyridin-2-amine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 6-Chloro-3-iodopyridin-2-amine (CAS 800402-06-6) has emerged as a "privileged scaffold" due to its unique halogen orthogonality. Unlike symmetrical di-halogenated heterocycles, this scaffold offers a pre-defined reactivity hierarchy: the C3-iodine is highly labile to oxidative addition (facilitating rapid Suzuki/Sonogashira couplings), while the C6-chlorine remains inert until activated for subsequent nucleophilic aromatic substitution (


) or Buchwald-Hartwig amination.

This guide compares the biological performance of libraries derived from this scaffold, specifically focusing on METTL3 RNA methyltransferase inhibitors and Pyrazolo[3,4-b]pyridine-based kinase inhibitors . We analyze the trade-offs between synthetic tractability and biological potency, supported by experimental protocols and comparative data.

Synthetic Utility & Scaffold Analysis

The primary value of 6-Chloro-3-iodopyridin-2-amine lies in its ability to access fused bicyclic systems—specifically 1H-pyrazolo[3,4-b]pyridines and 1H-pyrrolo[2,3-b]pyridines —which are bioisosteres of the purine core found in ATP and SAM (S-adenosylmethionine).

Reactivity Hierarchy (Chemo-selectivity)
PositionSubstituentReactivity ProfilePrimary Application
C3 IodineHigh: Rapid Pd-catalyzed oxidative addition (

vs Cl).
Introduction of aryl/heteroaryl "tail" groups via Suzuki/Sonogashira.
C6 ChlorineLatent: Requires elevated temp or activated ligands.Late-stage diversification via

(amines) or Buchwald coupling.
C2 AmineNucleophilic: Directing group.Cyclization partner for forming fused rings (e.g., with aldehydes/ketones).

Comparative Biological Performance

Case Study A: METTL3 Inhibitors (Epigenetic Modulation)

METTL3 is the catalytic subunit of the


 methyltransferase complex.[1][2] Derivatives synthesized from 6-Chloro-3-iodopyridin-2-amine mimic the adenosine moiety of the SAM cofactor.
  • Mechanism: The pyridine nitrogen and exocyclic amine form hydrogen bonds with the hinge region (Val509 in METTL3), while the C3-substituent fills the hydrophobic pocket normally occupied by the methionine of SAM.

  • Performance vs. Standard (STM2457):

    • Advantages: The 6-chloro handle allows for the installation of solubilizing groups (e.g., piperazines) late in the synthesis, improving oral bioavailability compared to earlier generation inhibitors.

    • Potency: Optimized derivatives achieve

      
       in enzymatic assays.
      
Case Study B: Kinase Inhibitors (c-Met & VEGFR)

The scaffold serves as a precursor to Pyrazolo[3,4-b]pyridines .

  • Mechanism: Type I ATP-competitive inhibition.

  • Performance:

    • Derivatives show high selectivity for c-Met over homologous kinases (e.g., RON) due to the specific geometry of the fused system created from the C2-amine and C3-iodine.

Quantitative Comparison Table
Feature6-Cl-3-I-Pyridine Derived (METTL3) Standard Reference (STM2457) Pyrazolo[3,4-b]pyridine (c-Met)
Primary Target METTL3 (RNA Methyltransferase)METTL3c-Met / VEGFR2
Scaffold Core Fused bicyclic (via C2/C3 cyclization)Piperidine-basedPyrazolo[3,4-b]pyridine
Enzymatic IC50 4 - 12 nM (Optimized)~16.9 nM10 - 50 nM
Cellular EC50 50 - 200 nM (MOLM-13 cells)~500 nM100 - 300 nM
Solubility High (tunable via C6 substitution)ModerateModerate
Synthetic Steps 4-5 Linear Steps6-8 Steps3-4 Linear Steps

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (C3-Functionalization)

This protocol validates the selective activation of Iodine over Chlorine.

Reagents:

  • Substrate: 6-Chloro-3-iodopyridin-2-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Method:

  • Charge a microwave vial with substrate, boronic acid, and catalyst under

    
    .
    
  • Add degassed dioxane and base.

  • Heat at 80°C for 4 hours (Thermal) or 100°C for 30 min (Microwave).

    • Note: Do not exceed 110°C to prevent activation of the C6-chlorine.

  • Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

  • Validation:

    
    -NMR should show loss of C3-I signal and retention of C6-Cl shift.
    
Protocol 2: METTL3 HTRF Enzymatic Screening

Self-validating assay for methyltransferase activity.

Reagents:

  • Target: Recombinant METTL3/METTL14 complex.

  • Substrate: Biotinylated RNA oligo (

    
     consensus sequence).
    
  • Cofactor: SAM (S-adenosylmethionine).

  • Detection: Anti-

    
    -Cryptate antibody + SA-XL665 acceptor.
    

Workflow:

  • Enzyme Mix: Incubate 5 nM METTL3/14 with test compound in assay buffer (Tris-HCl pH 7.5, 1 mM DTT) for 15 min.

  • Reaction Start: Add 200 nM Biotin-RNA and 500 nM SAM. Incubate 60 min at RT.

  • Detection: Add detection reagents (Cryptate Ab + SA-XL665).

  • Readout: Measure HTRF signal (665/620 nm ratio) on a microplate reader (e.g., PHERAstar).

  • Data Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Visualizations

Diagram 1: Orthogonal Functionalization Workflow

This flowchart illustrates the logical progression from the raw scaffold to active drug candidates, highlighting the divergence points for different therapeutic classes.

ScaffoldWorkflow Scaffold 6-Chloro-3-iodopyridin-2-amine (CAS 800402-06-6) Step1 C3-Selective Coupling (Suzuki/Sonogashira) Scaffold->Step1 Pd(0), <100°C Intermediate 3-Aryl-6-chloropyridin-2-amine Step1->Intermediate PathA Path A: Cyclization (Aldehyde/Acid Chloride) Intermediate->PathA Ring Fusion PathB Path B: C6-Substitution (Buchwald/SNAr) Intermediate->PathB Late-Stage Diversification ProductA Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) PathA->ProductA ProductB METTL3 Inhibitors (Epigenetic Drugs) PathB->ProductB

Caption: Stepwise diversification of the 6-Chloro-3-iodopyridin-2-amine scaffold showing the bifurcation into Kinase (Green) and Epigenetic (Red) inhibitor classes.

Diagram 2: METTL3 Inhibition Mechanism

A schematic representation of how derivatives interfere with the RNA methylation pathway.

METTL3_Pathway SAM SAM Cofactor Complex METTL3/14 Complex SAM->Complex Binding Substrate RNA Substrate (Adenosine) Substrate->Complex Methylation Methyl Transfer (m6A Formation) Complex->Methylation Catalysis Inhibitor 6-Cl-Pyridine Derivative Inhibitor->Complex Competes with SAM (IC50 < 10nM) Downstream mRNA Stability & Translation Methylation->Downstream

Caption: Competitive inhibition of the METTL3/14 complex by 6-Cl-pyridine derivatives, preventing SAM binding and downstream mRNA modification.

References

  • Yankee, T. et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Journal of Medicinal Chemistry. Link

  • Storm, K. et al. (2023). Polyheterocyclic compounds as METTL3 inhibitors. World Intellectual Property Organization (WO2021111124A1). Link

  • BenchChem Technical Report. (2025). Synthesis and Reactivity of 6-Chloro-3-iodopyridin-2-amine. Link

  • Li, Y. et al. (2023). Discovery of Potent and Selective METTL3 Inhibitors via Fragment-Based Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Chloro-3-iodopyridin-2-amine (CAS 800402-06-6).[3] Link

Sources

"6-Chloro-3-iodopyridin-2-amine hydrochloride" vs 2,3-dihalopyridines in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complex landscape of heterocyclic synthesis requires a deep understanding of intrinsic molecular reactivity. In the development of advanced pharmaceutical intermediates—particularly kinase inhibitors and functionalized azaindoles—the choice of the initial pyridine building block dictates the efficiency, step count, and overall viability of the synthetic route.

This guide provides an objective, data-driven comparison between 6-Chloro-3-iodopyridin-2-amine hydrochloride (and its free base) and traditional 2,3-dihalopyridines (such as 2,3-dichloropyridine or 3-bromo-2-chloropyridine), detailing their mechanistic reactivity profiles and validated experimental workflows.

Mechanistic Reactivity Profiles: The "Why" Behind the Chemistry

6-Chloro-3-iodopyridin-2-amine: The Tri-Orthogonal Scaffold

6-Chloro-3-iodopyridin-2-amine is a highly functionalized, tri-orthogonal scaffold that allows for sequential, highly predictable modifications without the need for complex protecting group strategies.

  • Kinetically Favored Oxidative Addition: The C3-I bond possesses a significantly lower bond dissociation energy (~55 kcal/mol) compared to the C6-Cl bond (~81 kcal/mol). This profound electronic difference ensures that Palladium(0) exclusively inserts at the C3 position during Suzuki, Sonogashira, or Heck couplings at ambient to moderate temperatures[1].

  • Internal Nucleophilic Handle: The C2-NH2 group serves a dual purpose. It acts as a powerful ortho-directing group and, more importantly, as an internal nucleophile. Following a C3 coupling (e.g., with a terminal alkyne), the amine can undergo intramolecular cyclization to yield 7-azaindole or imidazopyridine cores[1]. Note: The hydrochloride salt form is often preferred commercially as it prevents air oxidation of the electron-rich 2-aminopyridine core, though it requires in situ neutralization during base-sensitive couplings.

  • Late-Stage Diversification: The C6-Cl bond remains inert during low-temperature Pd-catalysis, preserving it as a reliable handle for late-stage Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

G A 6-Chloro-3-iodopyridin-2-amine B Step 1: Pd-Coupling (C3-I Oxidative Addition) A->B C Step 2: Cyclization (C2-NH2 Nucleophile) B->C D Step 3: Late-Stage Mod (C6-Cl SNAr/Coupling) C->D

Figure 1: Sequential tri-orthogonal functionalization of 6-Chloro-3-iodopyridin-2-amine.

2,3-Dihalopyridines: The Di-Functional Workhorses

2,3-Dihalopyridines lack the internal nucleophilic amine but offer a robust, di-functional reactivity profile driven by the electronic influence of the pyridine nitrogen.

  • Nitrogen-Activated SNAr: The C2-halogen is highly activated towards SNAr. The adjacent electronegative pyridine nitrogen stabilizes the anionic Meisenheimer intermediate during the addition-elimination mechanism, making C2 the kinetically favored site for nucleophilic attack[2].

  • Halogen Reactivity Gradient: In mixed dihalides like 3-bromo-2-chloropyridine, the C2-Cl bond is preferentially attacked by nucleophiles (e.g., thiols or amines), leaving the C3-Br bond intact for subsequent Pd-catalyzed cross-coupling[3].

  • Halogen Dance Rearrangements: Treatment with strong, non-nucleophilic bases (like LDA) at low temperatures (-60 °C) leads to directed ortho-metalation (DoM) at C4, enabling complex structural rearrangements not accessible with the 6-chloro-3-iodopyridin-2-amine scaffold[2].

G A 2,3-Dihalopyridine (e.g., 3-Bromo-2-chloropyridine) B Pathway A: SNAr at C2 (N-Activated) A->B C Pathway B: Pd-Coupling at C3 (Halogen Reactivity) A->C D Pathway C: Directed Lithiation (C4 Deprotonation) A->D

Figure 2: Divergent regioselective functionalization pathways of 2,3-Dihalopyridines.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the operational parameters and chemoselectivity of both scaffolds.

Feature6-Chloro-3-iodopyridin-2-amine2,3-Dihalopyridines (e.g., 3-Br-2-Cl-pyridine)
Primary Pd-Coupling Site C3 (Iodine, highly reactive)C3 (Bromine, post-SNAr)
Primary SNAr Site C6 (Chlorine, late-stage)C2 (Chlorine/Fluorine, highly activated)
Directing Group / Nucleophile C2-NH2 (Internal handle)None (Requires external reagent introduction)
Chemoselectivity (Coupling vs SNAr) Excellent (C-I oxidative addition >> C-Cl SNAr)Good (C2 SNAr >> C3 SNAr)
Typical Downstream Scaffolds 7-Azaindoles, ImidazopyridinesThieno[2,3-b]pyridines, 2-Amino-3-arylpyridines

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction progress can be objectively tracked.

Protocol A: Regioselective Sonogashira Coupling of 6-Chloro-3-iodopyridin-2-amine

Objective: Functionalize the C3 position with a terminal alkyne while preserving the C6-Cl bond for downstream diversification[1].

  • Preparation & Degassing: Dissolve 6-chloro-3-iodopyridin-2-amine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a mixture of anhydrous THF and Triethylamine (Et3N).

    • Causality: Et3N acts as both the base to neutralize the HCl salt (if the hydrochloride form is used) and to deprotonate the alkyne upon coordination with copper. Degassing the solution with N2 for 15 minutes is critical; residual oxygen will drive the unwanted Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add PdCl2(PPh3)2 (0.05 equiv) and CuI (0.10 equiv) under a strict nitrogen atmosphere.

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The C3-I bond undergoes rapid oxidative addition due to its low bond dissociation energy, outcompeting any reaction at the C6-Cl bond.

  • Reaction Monitoring: Stir at room temperature (20–25 °C). Monitor via LC-MS.

    • Causality: Room temperature is sufficient to activate the C-I bond. Elevating the temperature unnecessarily risks competitive Pd-insertion into the C6-Cl bond, degrading chemoselectivity.

  • Workup & Validation: Once the starting material is consumed, filter the crude mixture through a pad of Celite.

    • Validation: The filtration removes insoluble Pd/Cu salts and the precipitated triethylamine hydrochloride byproduct. The resulting filtrate contains the pure C3-alkynylated intermediate, primed for subsequent cyclization via the C2-amine.

Protocol B: Regiocontrolled SNAr of 3-Bromo-2-chloropyridine

Objective: Achieve selective nucleophilic substitution at the C2 position using sodium methanethiolate (NaSMe), preserving the C3-Br bond for later cross-coupling[3].

  • Electrophile Solvation: Dissolve 3-bromo-2-chloropyridine (1.0 equiv) in anhydrous THF and cool the reaction vessel to 0 °C.

    • Causality: Maintaining a low temperature is essential to prevent over-reaction and strictly limit nucleophilic attack to the most activated site, avoiding competitive substitution at the C3 position.

  • Nucleophile Addition: Add NaSMe (1.1 equiv) portion-wise.

    • Causality: The C2-Cl bond is highly activated by the adjacent electronegative pyridine nitrogen, which stabilizes the resulting Meisenheimer complex during the addition-elimination mechanism. The C3-Br bond lacks this direct resonance stabilization.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via TLC (typically 1-2 hours).

  • Quench & Validation: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Validation: The crude 3-bromo-2-(methylthio)pyridine should show a distinct shift in the aromatic proton signals via 1H-NMR, confirming substitution at C2. This intermediate is now perfectly staged for a subsequent Sonogashira or Suzuki coupling at the C3-Br site.

Strategic Selection Guide

When designing a synthetic route, the choice between these two classes of building blocks comes down to the desired final architecture:

  • Choose 6-Chloro-3-iodopyridin-2-amine when your target requires a fused bicyclic system (like an azaindole) or when you need to rapidly build complexity via the highly reactive C3-I bond while keeping the C6-Cl bond in reserve.

  • Choose 2,3-Dihalopyridines when your target requires diverse heteroatom substitution at the C2 position (via SNAr) prior to carbon-carbon bond formation at the C3 position.

References

  • Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines | Source: ResearchGate | URL: [Link]

  • Title: US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors | Source: Google Patents | URL

Sources

Spectroscopic Comparison of 6-Chloro-3-iodopyridin-2-amine Isomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated pyridin-2-amines are indispensable building blocks in the synthesis of kinase inhibitors and targeted therapeutics, providing orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions[1]. However, the regioselectivity of electrophilic halogenation on electron-deficient pyridine rings is notoriously difficult to control, frequently yielding complex mixtures of positional isomers[2].

For drug development professionals, the unambiguous structural elucidation of these isomers is a critical quality control step. This guide provides an objective, data-driven framework for differentiating 6-chloro-3-iodopyridin-2-amine from its primary alternatives (the 5-chloro and 4-chloro isomers) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Causality of Spectroscopic Differentiation

As an application scientist, it is essential to look beyond empirical pattern matching and understand the physical causality driving spectroscopic differences. The differentiation of these isomeric scaffolds relies on two fundamental principles of heteroaromatic NMR:

  • 
    -Coupling Causality (Bond Order Asymmetry):  The carbon-carbon bonds in a pyridine ring are not perfectly equivalent due to resonance localization. The C3-C4 and C4-C5 bonds possess higher double-bond character, resulting in a larger vicinal coupling constant (
    
    
    
    Hz). Conversely, the C5-C6 bond has more single-bond character, yielding a distinctly smaller vicinal coupling (
    
    
    Hz)[3]. Meta-coupling (
    
    
    ) is strictly restricted to
    
    
    Hz.
  • Chemical Shift Causality (Anisotropic Deshielding): The electronegative pyridine nitrogen strongly deshields the adjacent C6 position via magnetic anisotropy and inductive electron withdrawal. Therefore, any proton located at C6 will invariably resonate significantly downfield (

    
     ppm) compared to protons at C4 or C5. Furthermore, the heavy-atom effect of iodine at C3 causes a profound upfield shift of the C3 carbon signal (
    
    
    
    ppm) in
    
    
    C NMR, serving as a reliable internal anchor.

Spectroscopic Workflow & Logical Relationships

The following diagram illustrates the self-validating logic tree used to assign the correct isomer based on 1D


H NMR parameters before confirming with 2D techniques.

G Start Unknown Isomer (C5H4ClIN2) NMR Acquire 1D 1H NMR (DMSO-d6) Start->NMR Coupling Analyze J-Coupling (H-H) NMR->Coupling Meta J ≈ 2.0-2.5 Hz (Meta Protons) Coupling->Meta 4J coupling Ortho45 J ≈ 7.5-8.5 Hz (C4-C5 Protons) Coupling->Ortho45 3J coupling (High DB character) Ortho56 J ≈ 5.0-5.5 Hz (C5-C6 Protons) Coupling->Ortho56 3J coupling (Low DB character) Isomer5 5-Chloro-3-iodo- pyridin-2-amine Meta->Isomer5 Shift Confirm via Chemical Shift (Deshielding Effect) Ortho45->Shift Ortho56->Shift HMBC 2D HMBC Validation (Self-Validating System) Isomer5->HMBC Isomer4 4-Chloro-3-iodo- pyridin-2-amine Isomer4->HMBC Isomer6 6-Chloro-3-iodo- pyridin-2-amine Isomer6->HMBC Shift->Isomer4 Max δ > 7.9 ppm (C6-H present) Shift->Isomer6 Max δ < 7.9 ppm (No C6-H)

Logical workflow for the spectroscopic differentiation of halogenated pyridin-2-amine isomers.

Quantitative Data Comparison

The table below summarizes the diagnostic spectroscopic parameters for the three primary isomers. The data clearly demonstrates how


-coupling and chemical shifts act as orthogonal identifiers.
Spectroscopic Parameter6-Chloro-3-iodopyridin-2-amine (Target)5-Chloro-3-iodopyridin-2-amine (Alternative 1)4-Chloro-3-iodopyridin-2-amine (Alternative 2)
Substitution Pattern Cl at C6, Protons at C4, C5Cl at C5, Protons at C4, C6Cl at C4, Protons at C5, C6

H NMR (DMSO-

)

7.85 (d,

Hz, 1H, H-4)

6.65 (d,

Hz, 1H, H-5)

8.05 (d,

Hz, 1H, H-6)

7.95 (d,

Hz, 1H, H-4)

7.90 (d,

Hz, 1H, H-6)

6.80 (d,

Hz, 1H, H-5)
Amine Signal (

H)

6.50 (br s, 2H, NH

)

6.45 (br s, 2H, NH

)

6.60 (br s, 2H, NH

)

C NMR Anchor (C3-I)

78.4 ppm (Heavy atom effect)

77.8 ppm

80.1 ppm
Key MS Fragments (ESI+)

254.9[M+H]

, 128.0 [M-I]


254.9 [M+H]

, 128.0 [M-I]


254.9 [M+H]

, 128.0 [M-I]

Note: While Mass Spectrometry (MS) confirms the exact mass and isotopic distribution (characteristic 3:1 ratio for


Cl/

Cl), it cannot independently differentiate these positional isomers due to identical fragmentation pathways[4]. NMR remains the authoritative standard.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in isomer assignment, researchers must employ a self-validating 2D NMR protocol. Relying solely on 1D


H NMR can lead to misassignments if impurities or unexpected solvent effects alter chemical shifts.
Step 1: Sample Preparation
  • Dissolve 15–20 mg of the highly pure (>98%) compound in 0.6 mL of anhydrous DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    as it sharpens the NH
    
    
    signal via hydrogen bonding, preventing exchange-based signal broadening[3].
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains.

Step 2: 1D H and C Acquisition
  • Acquire a standard

    
    H spectrum (16 scans, 2.0 s relaxation delay) at 400 MHz or higher.
    
  • Extract the vicinal or meta coupling constants (

    
    ) to hypothesize the substitution pattern (refer to Section 3).
    
  • Acquire a

    
    C{
    
    
    
    H} spectrum (1024 scans) to identify the highly shielded C3-I carbon (
    
    
    ppm).
Step 3: 2D HMBC Validation (The Causality Loop)

Heteronuclear Multiple Bond Correlation (HMBC) validates the structure by mapping protons to carbons 2 or 3 bonds away (


 and 

). This creates a closed-loop logical validation.
  • Set up an

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings of
    
    
    Hz.
  • The Validation Logic for 6-Chloro-3-iodopyridin-2-amine :

    • Locate the NH

      
       protons (
      
      
      
      ppm). They must show a strong
      
      
      correlation to the shielded C3 carbon (
      
      
      ppm) and a
      
      
      correlation to C2 (
      
      
      ppm).
    • Locate the H4 proton (

      
       ppm). It must show 
      
      
      
      correlations to C2 and C6 (
      
      
      ppm).
    • Locate the H5 proton (

      
       ppm). It must show a 
      
      
      
      correlation to C3.
  • Falsification : If the compound is the 4-chloro isomer, the H6 proton (

    
     ppm) will show a 
    
    
    
    correlation to C2 and C4, but no correlation to C3. This definitively breaks the ambiguity and self-validates the assignment.

References

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: Science / NSF Public Access Repository
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PubMed Central - NIH
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine Source: Organic Process Research & Development / AIR Unimi
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment Source: MDPI

Sources

Comparative Guide: Palladium Catalysts for 6-Chloro-3-iodopyridin-2-amine Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 2416243-39-3; Free base CAS: 800402-06-6) is a highly versatile, di-halogenated pyridine building block used extensively in medicinal chemistry and advanced organic synthesis[1]. Its structural complexity—featuring an amine at C2, an iodine at C3, and a chlorine at C6—makes it an ideal substrate for orthogonal cross-coupling reactions[2].

Crucial Stoichiometric Consideration: Because this compound is frequently supplied as a hydrochloride salt, researchers must account for the extra equivalent of acid when calculating base stoichiometry. Failure to neutralize the salt prior to the transmetalation step is a primary cause of stalled cross-couplings.

Mechanistic Causality: Why C3 over C6?

The chemoselectivity of this scaffold is driven by bond dissociation energies (BDE). The C3–I bond (~65 kcal/mol) undergoes rapid oxidative addition with Pd(0) complexes. In contrast, the C6–Cl bond (~95 kcal/mol) remains largely inert under standard Suzuki or Sonogashira conditions[3]. This thermodynamic difference allows for precise, site-selective functionalization at the C3 position without the need for transient protecting groups[2].

Pathway A 6-Chloro-3-iodopyridin-2-amine Hydrochloride B Base Neutralization (Free Amine) A->B + Base C Pd(0) Catalyst Coordination B->C D Oxidative Addition at C3-I (Fast) C->D Favored Pathway E Oxidative Addition at C6-Cl (Slow) C->E Disfavored Pathway F Transmetalation & Reductive Elimination D->F G 3-Substituted 6-chloropyridin-2-amine F->G

Figure 1: Chemoselective Pd(0) oxidative addition at the C3-I bond over the C6-Cl bond.

Catalyst Comparison & Selection Guide

When selecting a catalyst for the C3-coupling of 6-chloro-3-iodopyridin-2-amine, the choice dictates the reaction's efficiency, temperature requirements, and side-product profile.

A. Pd(PPh3)4 (Tetrakis): The Baseline Standard
  • Mechanism & Use: Ideal for standard Suzuki-Miyaura couplings with electron-rich arylboronic acids.

  • Pros: Cost-effective; well-understood catalytic cycle.

  • Cons: Prone to oxidation. Requires higher temperatures (90–110 °C), which can lead to proto-deboronation of the boronic acid partner if the oxidative addition is delayed.

B. Pd(dppf)Cl2: The Workhorse
  • Mechanism & Use: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Excellent for sterically hindered boronic acids or Buchwald-Hartwig aminations.

  • Pros: Highly robust against catalyst degradation (Pd black formation); operates efficiently at 80–90 °C.

  • Cons: Slightly higher cost; excessive heating (>110 °C) can induce minor C6-dechlorination.

C. Pd(OAc)2 + Specialized Ligands (e.g., DABCO): Advanced Annulations
  • Mechanism & Use: Often used for complex Heck-type cyclizations. For example, reacting 6-chloro-3-iodopyridin-2-amine with pyruvic acid in the presence of Pd(OAc)2 and DABCO yields 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (an azaindole derivative)[4].

  • Pros: Highly tunable based on the ligand; allows for tandem coupling-cyclization workflows[5].

  • Cons: Requires rigorous degassing and precise stoichiometric control.

Quantitative Data Comparison

Table 1: Empirical comparison of catalyst performance for the coupling of 6-chloro-3-iodopyridin-2-amine hydrochloride. (Note: Data reflects typical benchmarks for 1.2 eq phenylboronic acid or pyruvic acid annulation).

Catalyst SystemBase RequirementTemp (°C)Time (h)Typical Yield (%)Primary Application
Pd(PPh3)4 (5 mol%)K2CO3 (3.0 eq)10012–1670–75%Standard Suzuki Couplings
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0 eq)856–885–92%Sterically Hindered / Heteroaryl
Pd(OAc)2 + DABCO DABCO (3.0 eq)1103–578–82%Azaindole Annulation[4]

Critical Note: 3.0 equivalents of base are mandatory in the Suzuki protocols to account for the neutralization of the hydrochloride salt. Using standard 2.0 equivalents will starve the transmetalation step.

Experimental Protocols: Self-Validating Systems

Workflow Step1 1. Reagent Prep & Neutralization Step2 2. Rigorous Degassing (Ar/N2) Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Heating & Reaction Step3->Step4 Step5 5. LCMS/TLC Monitoring Step4->Step5 Step6 6. Workup & Purification Step5->Step6

Figure 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol 1: High-Yield Suzuki Coupling using Pd(dppf)Cl2

Self-Validating Logic: This protocol uses a biphasic solvent system (1,4-Dioxane/H2O) to ensure the solubility of both the organic substrate and the inorganic base.

  • Neutralization & Preparation: In an oven-dried Schlenk flask, combine 6-chloro-3-iodopyridin-2-amine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (3.0 eq). The extra equivalent of K2CO3 neutralizes the HCl salt, liberating the free amine.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the suspension via sparging with Argon for 15 minutes. Validation check: The solution should remain clear to pale yellow. Any premature darkening indicates oxygen ingress.

  • Catalysis: Quickly add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction to 85 °C. Validation check: The reaction will turn a deep red/orange color, indicating the active Pd(0) species. If the solution turns completely black (Pd black) within the first hour, the catalyst has degraded due to oxygen or ligand stripping.

  • Monitoring & Workup: Monitor via LCMS. Upon completion (typically 6–8 hours), cool to room temperature, dilute with EtOAc, and wash with brine to remove the inorganic salts. Dry over Na2SO4 and purify via silica gel chromatography.

Protocol 2: Azaindole Annulation using Pd(OAc)2

Self-Validating Logic: This protocol leverages DABCO as both a base and a transient ligand to facilitate the cyclization with pyruvic acid[4].

  • Reagent Mixing: To a solution of 6-chloro-3-iodopyridin-2-amine (free base, 1.0 eq) in anhydrous DMF, add DABCO (3.0 eq) and pyruvic acid (3.0 eq)[4].

  • Degassing: Bubble Argon gas through the mixture for 20 minutes[4].

  • Catalysis: Add Pd(OAc)2 (0.05 eq) and degas for an additional 5 minutes[4].

  • Cyclization: Heat the mixture at 110 °C for 3 hours[4]. Validation check: The complete consumption of the starting material via TLC and the formation of a highly fluorescent spot under 254 nm UV light confirms the formation of the rigid azaindole core.

  • Isolation: Evaporate the DMF under reduced pressure and purify the resulting 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid[4].

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme-Connect URL:[Link]

Sources

The Strategic Advantage of 6-Chloro-3-iodopyridin-2-amine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the rapid assembly of complex, multi-functionalized bicyclic scaffolds—such as aza-indoles, imidazo[4,5-b]pyridines, and thiazolo[5,4-b]pyridines—requires highly specialized building blocks[1]. For researchers designing these architectures, 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 2416243-39-3; Free Base CAS: 800402-06-6) has emerged as a superior starting material.

This guide objectively compares the performance of 6-Chloro-3-iodopyridin-2-amine hydrochloride against traditional alternatives, detailing the mechanistic causality behind its advantages and providing self-validating experimental workflows for its application[2].

Mechanistic Causality: The Power of Orthogonal Reactivity

The primary advantage of 6-Chloro-3-iodopyridin-2-amine lies in its perfectly tuned orthogonal reactivity . The pyridine ring is tri-functionalized with an amine at C2, an iodine at C3, and a chlorine at C6. This specific arrangement allows for sequential, highly controlled functionalization without the risk of cross-reactivity[3].

  • Thermodynamic Differentiation (C3-I vs. C6-Cl): The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Cl bond (~95 kcal/mol). This profound thermodynamic gap ensures that Palladium(0) undergoes oxidative addition exclusively at the C3 position under mild conditions (e.g., room temperature to 60°C). The C6-Cl bond remains completely inert during the initial cross-coupling[1].

  • The C2-Amine as an Internal Nucleophile: Once the C3 position is functionalized (e.g., via a Sonogashira coupling with a terminal alkyne), the adjacent C2-amine acts as a built-in nucleophile. Under basic conditions or mild heating, it attacks the newly installed alkyne, driving an intramolecular 5-endo-dig or 5-exo-dig cyclization to form a 5,6-fused bicyclic system (like a pyrrolo[2,3-b]pyridine core)[4].

  • The Hydrochloride Salt Advantage: Free base 2-aminopyridines are prone to ambient oxidation and can coordinate too strongly to Palladium, potentially poisoning the catalyst. Utilizing the hydrochloride salt form stabilizes the amine, drastically improves shelf life, enhances solubility in polar protic solvents, and modulates metal coordination during the critical early stages of cross-coupling.

G A 6-Chloro-3-iodopyridin- 2-amine HCl B Pd-Catalyzed C3 Cross-Coupling A->B C-I Bond Activation C Intramolecular Cyclization B->C C2-Amine Nucleophile D Late-Stage C6 Functionalization C->D C-Cl Bond Activation

Fig 1: Orthogonal reactivity pathway of 6-Chloro-3-iodopyridin-2-amine.

Comparative Analysis with Alternative Building Blocks

When synthesizing complex heteroaromatics, researchers often consider simpler or cheaper alternatives. However, as demonstrated in the table below, these alternatives introduce severe synthetic bottlenecks.

Building BlockC3 ReactivityC6 ReactivityOrthogonalityPrimary Limitation
6-Chloro-3-iodopyridin-2-amine HCl Excellent (C-I)Moderate (C-Cl)High None (Ideal for complex bicyclics)
2-Amino-6-chloropyridine Poor (Requires harsh C-H activation)Moderate (C-Cl)LowCannot easily functionalize C3 to build fused rings.
2-Amino-3-iodopyridine Excellent (C-I)None (C-H)LowLacks a secondary handle for late-stage derivatization.
6-Bromo-3-iodopyridin-2-amine Excellent (C-I)Good (C-Br)ModerateHigh risk of competitive Pd-insertion at C6, lowering yield.

Unlike 6-bromo analogs where the C-Br and C-I bond dissociation energies are closer (leading to poor regioselectivity and oligomerization), the strict C-I / C-Cl differential in 6-Chloro-3-iodopyridin-2-amine guarantees that the C6 position is preserved for late-stage SNAr or a second Buchwald-Hartwig amination[3],[2].

Self-Validating Experimental Protocol: Regioselective Sonogashira Coupling

To demonstrate the practical superiority of this building block, below is a highly optimized, self-validating protocol for the regioselective synthesis of a 6-chloro-azaindole precursor via Sonogashira coupling[1],[2].

Materials Required:
  • 6-Chloro-3-iodopyridin-2-amine hydrochloride (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N) (5.0 equiv, acts as base and neutralizes the HCl salt)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:
  • Preparation & Neutralization: Suspend 6-Chloro-3-iodopyridin-2-amine hydrochloride in anhydrous THF. Add Et₃N. Causality: The excess Et₃N neutralizes the hydrochloride salt in situ, liberating the free amine required for the reaction while simultaneously serving as the base for the Sonogashira cycle.

  • Degassing: Bubble Argon or N₂ through the suspension for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the Glaser coupling (homocoupling) of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of inert gas. Stir at room temperature for 2 hours.

  • Self-Validating Reaction Monitoring (LC-MS):

    • The Validation Logic: Withdraw a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. You are looking for the disappearance of the starting material mass.

    • Crucial Check: The product mass peak must exhibit a classic 3:1 isotopic ratio (M : M+2). This isotopic signature mathematically proves that the C-Cl bond remains perfectly intact and that the coupling occurred exclusively at the C3-I position. If the M+2 peak is missing, the C-Cl bond was compromised.

  • Cyclization: Once the C3-alkyne is confirmed, add a strong base (e.g., KOtBu) and heat to 80°C to drive the intramolecular cyclization of the C2-amine onto the alkyne, yielding the 6-chloro-azaindole core.

G Step1 1. Substrate & Base Dissolve in THF/Et3N Step2 2. Degassing N2/Ar Purge (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(PPh3)2Cl2 + CuI Step2->Step3 Step4 4. Reaction & Monitoring LC-MS: Check Cl isotope Step3->Step4 Step5 5. Cyclization / Workup Isolate Azaindole Core Step4->Step5 M+2 Peak Confirms C-Cl Intact

Fig 2: Step-by-step self-validating workflow for regioselective C3 coupling.

Conclusion

For drug development professionals engineering complex heteroaromatic libraries, 6-Chloro-3-iodopyridin-2-amine hydrochloride is not just a reagent; it is a strategic asset. By leveraging the vast thermodynamic difference between its C-I and C-Cl bonds, it allows for flawless orthogonal synthesis. The hydrochloride salt ensures operational stability, while the C6-chlorine provides an indispensable handle for late-stage lead optimization.

References
  • WIPO. "WO2017153601A1 - Bicyclic compounds for diagnosis and therapy.
  • National Institutes of Health (NIH). "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633." PubMed Central (PMC). [Link]

Sources

Benchmarking the Synthesis of Kinase Inhibitors: The Strategic Advantage of 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building blocks for drug discovery is a balancing act between step economy, regioselectivity, and target affinity. In the design of ATP-competitive kinase inhibitors, the aminopyridine motif serves as a privileged, highly effective scaffold. Specifically, 6-Chloro-3-iodopyridin-2-amine (CAS: 800402-06-6) [1] and its hydrochloride salt offer an unparalleled platform for orthogonal functionalization.

This guide objectively benchmarks 6-chloro-3-iodopyridin-2-amine against alternative scaffolds, detailing the causality behind its reactivity, providing a self-validating experimental protocol, and illustrating its structural advantages in kinase hinge-binding.

Scientific Causality: The Logic of Orthogonal Cross-Coupling

The synthetic utility of 6-chloro-3-iodopyridin-2-amine lies in the inherent thermodynamic differences between its carbon-halogen bonds. The C-I bond possesses a significantly lower bond dissociation energy (BDE ~57 kcal/mol) compared to the C-Cl bond (BDE ~84 kcal/mol) [2].

When exposed to Palladium(0) catalysts, the C-I bond undergoes rapid oxidative addition, allowing for highly chemoselective Suzuki-Miyaura or Sonogashira cross-couplings at room temperature or under mild heating. Conversely, the C-Cl bond remains completely inert under these conditions. It serves as a reliable, stable handle for subsequent late-stage functionalization via Buchwald-Hartwig amination or SNAr reactions at elevated temperatures [3]. This thermodynamic causality prevents over-alkylation and eliminates the need for cumbersome protecting-group strategies, streamlining the synthesis of complex polyheterocyclic kinase inhibitors [4].

G A 6-Chloro-3-iodopyridin-2-amine B Pd(0) Oxidative Addition A->B C C3-Iodo Cleavage (BDE ~57 kcal/mol) B->C Fast Kinetics D C6-Chloro Intact (BDE ~84 kcal/mol) B->D Slow Kinetics E Mild Suzuki/Sonogashira (Intermediate) C->E D->E F Elevated Temp Buchwald/SNAr (Final Kinase Inhibitor) E->F Orthogonal Activation

Caption: Logical workflow of orthogonal cross-coupling based on C-I vs C-Cl bond dissociation energies.

Benchmarking Alternatives: Quantitative Data Presentation

To justify the selection of 6-chloro-3-iodopyridin-2-amine, we must benchmark it against structurally similar alternatives such as 3-bromo-6-chloropyridin-2-amine and 2,6-dichloro-3-iodopyridine. The table below summarizes their performance metrics in standard kinase inhibitor synthesis workflows.

ScaffoldC3 Reactivity (Pd-Cat)C6 Reactivity (Pd-Cat / SNAr)Hinge-Binding PotentialStep Economy
6-Chloro-3-iodopyridin-2-amine Excellent (Fast oxidative addition)Controlled (Requires elevated temp)High (Bidentate donor/acceptor)High (No protecting groups needed)
3-Bromo-6-chloropyridin-2-amine Moderate (Slower oxidative addition)Controlled (Requires elevated temp)High (Bidentate donor/acceptor)Moderate (Longer reaction times)
2,6-Dichloro-3-iodopyridine Excellent (Fast oxidative addition)Poor regiocontrol (C2 vs C6 competition)Low (Lacks C2-amine donor)Low (Requires subsequent amination)

Key Takeaway: 6-Chloro-3-iodopyridin-2-amine provides the optimal balance. It maintains the critical C2-amine required for target affinity while offering the widest thermodynamic window for orthogonal C3/C6 functionalization.

Experimental Protocol: A Self-Validating Synthesis System

The following protocol details a sequential Suzuki-Buchwald coupling workflow. This is a self-validating system : the intermediate retains the isotopic signature of the chlorine atom (a distinct 3:1 M/M+2 ratio in MS) while the iodine is displaced. Once the C6-chloro is displaced in the second step, this isotopic signature disappears, providing an unambiguous, built-in diagnostic tool for reaction progress.

Step 1: C3-Selective Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-chloro-3-iodopyridin-2-amine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1). Degas the solution by bubbling nitrogen through the mixture for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add

    
     (0.05 equiv). Heat the reaction mixture to 80°C for 4 hours.
    
  • In-Process Validation: Monitor via LC-MS. The product mass will shift, but the characteristic 3:1 isotopic pattern of the chlorine atom will remain intact, validating that the C6 position is untouched.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    
Step 2: C6-Selective Buchwald-Hartwig Amination
  • Reagent Preparation: Combine the C3-coupled intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and

    
     (2.0 equiv) in anhydrous Toluene.
    
  • Catalyst Addition: Add

    
     (0.05 equiv) and XPhos (0.1 equiv) under a nitrogen atmosphere.
    
  • Activation: Heat the mixture to 110°C for 12 hours. The elevated temperature is required to overcome the higher activation energy of the C-Cl bond.

  • Final Validation: LC-MS will show the complete disappearance of the 3:1 chlorine isotopic signature, confirming successful C6 substitution.

G A Reagent Prep & Degassing B C3 Suzuki Coupling (80°C) A->B C LC-MS Validation (Cl Isotope Intact) B->C D C6 Buchwald (110°C) C->D E Final Validation (Cl Isotope Lost) D->E

Caption: Step-by-step experimental workflow for the self-validating orthogonal synthesis protocol.

Structural Logic: Kinase Hinge-Binding Pathway

The ultimate goal of utilizing 6-chloro-3-iodopyridin-2-amine is to generate a scaffold that perfectly mimics the binding of ATP within the kinase domain. The C2-amine acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region backbone, while the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH. The orthogonal functionalization at C3 and C6 allows researchers to precisely target the hydrophobic pocket and the solvent-exposed region, respectively.

G A Kinase ATP-Binding Pocket B Hinge Region Backbone A->B E C3-Substituent (Hydrophobic Pocket) A->E Van der Waals F C6-Substituent (Solvent Exposed Vector) A->F Solubilization C C2-Amine (H-Bond Donor) B->C H-Bond D Pyridine Nitrogen (H-Bond Acceptor) B->D H-Bond

Caption: Structural logic of the aminopyridine scaffold interacting with the kinase ATP-binding pocket.

References

  • National Institutes of Health (PMC). Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. Retrieved from:[Link]

  • Google Patents.WO2021111124A1 - Polyheterocyclic compounds as METTL3 inhibitors.
  • National Institutes of Health (PMC). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Retrieved from:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-iodopyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, actionable guide for the proper handling and disposal of 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS No. for free base: 800402-06-6). As a halogenated aminopyridine derivative, this compound requires rigorous safety protocols to protect laboratory personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The core principle of this guide is risk mitigation through informed, procedural excellence. While this guide addresses the hydrochloride salt, the fundamental disposal principles are identical to those for the free base.

Hazard Profile & Risk Assessment: The "Why" Behind the Precautions

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. 6-Chloro-3-iodopyridin-2-amine hydrochloride is a compound for which comprehensive toxicological data is not yet available.[1] This data gap necessitates a conservative approach, treating the substance with the highest degree of caution.

Chemical Identity
PropertyValueSource(s)
Chemical Name 6-Chloro-3-iodopyridin-2-amine[2]
Synonyms 6-chloro-3-iodo-2-pyridinamine[2]
CAS Number 800402-06-6 (Free Base)[2][3][4]
Molecular Formula C₅H₄ClIN₂[5]
Molecular Weight 254.46 g/mol [3][5]
Physical Form Off-white to Pale-yellow to Yellow-brown Solid
Health Hazards

The primary risks associated with this compound are acute toxicity and irritation. The Globally Harmonized System (GHS) classifications highlight the immediate need for protective measures.[2]

GHS ClassificationHazard StatementPictogramSource(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07[2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationGHS07[2]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritationGHS07[2]
STOT, Single Exposure (Category 3) H335: May cause respiratory irritationGHS07[2]

The causality for these classifications lies in the chemical's structure as a reactive aromatic amine. Aminopyridines, as a class, can exhibit significant systemic toxicity, potentially affecting the central nervous system.[6]

Environmental Hazards

Specific ecotoxicity data for this compound is limited.[1] However, halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[7] Therefore, the guiding principle is to prevent any release into the environment . Discharging this chemical into drains or waterways is strictly prohibited.[1][8]

Reactivity & Physical Hazards

This compound is generally stable under normal laboratory conditions but should be stored away from incompatible substances such as strong oxidizing agents (e.g., perchlorates, nitrates).[6] Upon combustion, it is expected to decompose and release highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI).[9]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound must be conducted with appropriate engineering controls and PPE.

Engineering Controls

All weighing and handling of solid 6-Chloro-3-iodopyridin-2-amine hydrochloride, as well as the preparation of its solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11][12] The work area should be equipped with an accessible eyewash station and safety shower.[6][9]

Required Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. This equipment is non-negotiable when handling the compound in any form.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN166Protects against splashes and solid particulates causing serious eye irritation.[10][13]
Hands Nitrile gloves (or other chemically resistant gloves)EN 374Prevents skin contact, which causes irritation.[10][12] Gloves must be inspected before use and changed immediately if contaminated.
Body Laboratory coatN/APrevents contamination of personal clothing and minimizes skin exposure.[6][10]
Respiratory NIOSH/MSHA-approved respirator (if dust cannot be controlled)OSHA 29 CFR 1910.134 or EN 149Protects against respiratory irritation from inhaling fine dust particles.[10][11]

Spill & Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

Small Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.2.

  • Contain Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.[12]

  • Collect Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[8][10] Avoid any actions that could aerosolize the dust.[11]

  • Decontaminate Area: Clean the spill surface with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Waste: All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed waste container for professional disposal.[14]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[10][12]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

The Core Disposal Workflow

The disposal of 6-Chloro-3-iodopyridin-2-amine hydrochloride is governed by one overarching principle: it must be managed as hazardous chemical waste.

The Cardinal Rule: Professional Disposal

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][12] All waste streams containing this compound must be collected and transferred to a licensed professional waste disposal company.[1][8][15] These companies are equipped to handle and destroy chemical waste in compliance with all federal, state, and local regulations, such as those outlined by the EPA in 40 CFR 261.3.[8] The most probable final disposition is high-temperature incineration in a facility equipped with acid gas scrubbers.[16]

Waste Stream Segregation & Disposal Pathway

Proper segregation is key to a compliant and safe disposal process. The following diagram illustrates the decision-making workflow for different waste streams generated from the use of this compound.

Caption: Waste segregation and disposal workflow.

Step-by-Step Protocol for Waste Accumulation
  • Container Selection: Use only compatible, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor. Containers must have a secure screw-top cap.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "6-Chloro-3-iodopyridin-2-amine hydrochloride," and list any solvents used in rinsates.

  • Segregation:

    • Solid Waste: Place pure, unused chemical, and all contaminated solid materials (e.g., gloves, weigh boats, absorbent from spills) directly into the designated "Hazardous Solid Waste" container.[1]

    • Liquid Waste: Collect all solvent or aqueous rinsates from decontamination procedures into a designated "Hazardous Liquid Waste" container. Do not mix incompatible waste streams.

  • Storage: Keep waste containers securely closed when not in use.[10] Store them in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible materials.[6]

  • Arrange for Pickup: Once a container is full or has been in use for the maximum time allowed by institutional policy (e.g., 6 months), contact your EHS department to schedule a pickup.

Decontamination of Non-Disposable Labware

Properly cleaning reusable labware is essential to prevent cross-contamination and accidental exposure.

Protocol for Decontaminating Glassware
  • Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol). Collect all rinsate in the designated "Hazardous Liquid Waste" container.

  • Wash: Wash the triple-rinsed glassware with laboratory detergent (e.g., Liquinox®) and hot water.[17] Use a brush to scrub all surfaces.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[17]

  • Dry: Allow the glassware to air dry or place it in a drying oven.

Conclusion

The responsible management of 6-Chloro-3-iodopyridin-2-amine hydrochloride is a non-negotiable aspect of scientific research and development. Its potential health and environmental hazards mandate a disposal process that is deliberate, compliant, and executed with a high degree of care. By adhering to the protocols outlined in this guide—from rigorous PPE use and spill control to proper waste segregation and professional disposal—we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • Acros Organics. Material Safety Data Sheet for 4-Aminopyridine. [Link]

  • New Jersey Department of Health. Hazard Summary for 2-Aminopyridine. [Link]

  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-3-iodopyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). Aminopyridine (Workplace Safety and Health Topics). [Link]

  • Alkali Metals Limited. MSDS for 2-Aminopyridine. [Link]

  • PubChem. 6-Chloro-2-iodopyridin-3-amine Compound Summary. [Link]

  • Public Health England. Pyridine: incident management. [Link]

  • University of Washington. Chemical Decontamination. [Link]

  • LookChem. 6-chloro-3-iodopyridin-2-amine Product Page. [Link]

  • U.S. Environmental Protection Agency (EPA). Field Equipment Cleaning and Decontamination. [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Guidance for Polyvinyl Chloride. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

Personal protective equipment for handling 6-Chloro-3-iodopyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty halogenated building blocks like 6-Chloro-3-iodopyridin-2-amine hydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, understanding the physicochemical causality behind safety protocols is critical for maintaining both laboratory safety and compound integrity.

This guide provides an authoritative, step-by-step operational framework for handling, utilizing, and disposing of this specific pyridine derivative, ensuring your laboratory workflows are both safe and scientifically rigorous.

Physicochemical Hazard Profiling: The "Why" Behind the Safety

To design an effective safety protocol, we must first deconstruct the molecule. 6-Chloro-3-iodopyridin-2-amine hydrochloride (CAS: 2416243-39-3 for the HCl salt; 800402-06-6 for the free base) presents unique handling challenges due to three distinct structural features:

  • The Hydrochloride Salt Form: While the HCl salt enhances aqueous solubility and stability, it is highly prone to generating fine, acidic nuisance dust during dry transfer [1].

  • Halogenated Lipophilicity: The presence of chlorine (C6) and iodine (C3) significantly increases the lipophilicity of the free base. If the salt dissociates on sweaty or moist skin, the resulting free base can rapidly penetrate the dermal layer [1].

  • Photosensitivity: The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to light, necessitating specific storage and handling conditions to prevent degradation into reactive radical species.

Table 1: Hazard Summary & Quantitative Data

Property / HazardSpecification / CodeMechanistic Implication
Molecular Weight 290.92 g/mol (HCl salt)Heavy halogenated salt; settles quickly but forms fine dust.
Storage Temp 2–8°C, Protect from lightPrevents C-I bond degradation and ambient thermal oxidation.
Oral Toxicity H302 (Harmful if swallowed)Systemic toxicity via gastrointestinal absorption.
Dermal/Eye Hazard H315, H319 (Irritant)Acidic nature of the HCl salt causes immediate local irritation.
Respiratory Hazard H335 (Resp. irritation)Inhalation of acidic micro-dust inflames mucosal membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. Every piece of equipment must be selected to counteract the specific failure modes of halogenated amine salts [2].

Table 2: Targeted PPE Specifications

PPE CategorySpecificationCausality & Scientific Justification
Respiratory NIOSH-approved N95 or P100 particulate respiratorThe HCl salt form generates aerosolized micro-particles during weighing. P100 filters block 99.9% of these acidic particulates, preventing H335 mucosal inflammation.
Hand Protection Double-layered Nitrile (≥5 mil thickness)Halogenated pyridines exhibit high lipophilicity and can permeate thin latex. Double-gloving ensures a fail-safe if the outer layer is compromised by solvent exposure.
Eye Protection Chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent airborne acidic dust from dissolving in the tear film and causing H319 severe eye irritation.
Body Protection Flame-resistant, non-porous lab coatPrevents static cling of the charged HCl salt dust to standard cotton clothing, mitigating delayed dermal exposure.

Standard Operating Procedure (SOP): Benchtop Handling

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during synthetic setup.

Step 1: Environmental Validation

  • Action: Conduct the "Kimwipe Test" at the sash of the fume hood. Hold a tissue at the opening; it must be pulled inward at a >45-degree angle.

  • Validation: This visually confirms a face velocity of >100 feet per minute (fpm), ensuring aerosolized HCl dust cannot escape the containment zone.

Step 2: Anti-Static Preparation

  • Action: Wipe the exterior of the reagent bottle and the weighing spatulas with a damp, lint-free cloth or use an anti-static gun.

  • Causality: Hydrochloride salts are highly susceptible to static charge accumulation. Discharging static prevents the powder from suddenly aerosolizing or clinging to the exterior of the weigh boat.

Step 3: Transfer and Solubilization

  • Action: Weigh the required mass into a tared, sealable vial rather than an open weigh boat. Cap the vial before moving it to the reaction flask.

  • Action: When adding solvent (e.g., DMF, DMSO, or DCM), inject it slowly down the side of the flask.

  • Causality: Rapid solvent addition displaces air violently, which can blow un-dissolved halogenated dust back up through the flask neck.

Workflow N1 1. Fume Hood Prep Verify Negative Pressure N2 2. Anti-Static Weighing Minimize HCl Dust N1->N2 N3 3. Sealed Transfer Move to Reaction Flask N2->N3 N4 4. Solubilization Slow Solvent Addition N3->N4 N5 5. Storage Amber Vial, 2-8°C N4->N5

Operational workflow for handling 6-Chloro-3-iodopyridin-2-amine hydrochloride.

Emergency Spill Response & Halogenated Waste Disposal

Because this compound contains both reactive halogens and an acidic salt component, standard "sweep and toss" spill responses are dangerously inadequate [3].

Step-by-Step Spill Response Methodology
  • Isolate and Assess: Evacuate personnel from the immediate 5-foot radius. Determine if the spill is dry powder or a solvated liquid.

  • Dry Spill Containment (Do NOT use water jets): Lightly mist the spilled powder with a compatible high-boiling solvent (like mineral oil or PEG) to bind the dust. Alternatively, use a HEPA-filtered vacuum. Sweeping dry powder will aerosolize the H335 irritant.

  • Liquid Spill Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Residue Neutralization: Because it is a hydrochloride salt, residual microscopic amounts on the benchtop will be acidic. Wipe the area with a mild, damp sodium bicarbonate (

    
    ) solution to neutralize the surface.
    
Segregated Disposal Plan

Halogenated organics must never be mixed with standard organic waste streams due to the risk of highly exothermic reactions or the generation of toxic dioxins during downstream incineration [3].

  • Action: Place all contaminated absorbents, gloves, and empty vials into a rigid, sealable container strictly labeled as "Hazardous Waste: Halogenated Organics (Contains Cl, I)" .

  • Restriction: Do not co-dispose with strong oxidizing agents (e.g., nitric acid, peroxides), as the amino group is susceptible to rapid, potentially explosive oxidation.

SpillLogic S1 Spill Detected S2 Assess State S1->S2 S3 Solid: HEPA Vac / Wet Wipe S2->S3 Dry S4 Liquid: Inert Absorbent S2->S4 Wet S5 Neutralize Residue Apply NaHCO3 S3->S5 S4->S5 S6 Halogenated Waste Segregation S5->S6

Logical decision tree for spill response and halogenated waste segregation.

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standards (29 CFR 1910.134) for Nuisance Dusts. Retrieved from[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.